Methylcarbamyl PAF C-8
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H39N2O7P |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-(methylcarbamoyloxy)-3-octoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23) |
InChI Key |
OUTYDBKAYFQMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Methylcarbamyl PAF C-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8 or MC-PAF C-8) is a synthetic analog of the naturally occurring lipid mediator, Platelet-Activating Factor (PAF). Structurally, it is the C-8 analog of Methylcarbamyl PAF C-16. A key feature of MC-PAF C-8 is the presence of a methylcarbamyl group at the sn-2 position, which confers resistance to degradation by the enzyme platelet-activating factor acetylhydrolase (PAF-AH).[1][2] This enhanced stability, with a half-life exceeding 100 minutes in platelet-poor plasma, makes it a valuable tool for investigating PAF-related signaling pathways and physiological effects.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the PAF receptor and the subsequent intracellular signaling cascades.
Core Mechanism of Action: PAF Receptor Agonism
This compound functions as a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the plasma membrane of various cell types, including platelets, neutrophils, and endothelial cells.[1][3] Its mechanism of action is initiated by binding to the PAFR, which triggers a conformational change in the receptor and initiates downstream intracellular signaling cascades.[3]
Binding Affinity and Potency
MC-PAF C-8 exhibits high affinity for the PAF receptor, competing with endogenous PAF for binding.[4] While it is a potent agonist, its binding affinity is slightly lower than that of native PAF. In human polymorphonuclear neutrophils, the dissociation constant (Kd) for MC-PAF C-8 has been determined to be 1.1 nM, compared to 0.2 nM for PAF.[4] Despite this difference, it is nearly equipotent with PAF C-16 in inducing platelet aggregation.[2]
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the pharmacological activity of this compound and its analogs.
| Parameter | Value | Cell/System | Reference |
| Half-life | > 100 minutes | Platelet-poor plasma | [1][2] |
| Dissociation Constant (Kd) | 1.1 nM | Human polymorphonuclear neutrophils | [4] |
| Dissociation Constant (Kd) for PAF | 0.2 nM | Human polymorphonuclear neutrophils | [4] |
| Binding Sites per cell (CPAF) | 14,800 | Raji lymphoblasts | [5] |
| Dissociation Constant (Kd) (CPAF) | 2.9 ± 0.9 nM | Raji lymphoblasts | [5] |
Downstream Signaling Pathways
Upon binding of this compound to the PAFR, a cascade of intracellular signaling events is initiated. The primary pathways activated include the Mitogen-Activated Protein Kinase (MAPK) pathway and the induction of early response genes.
Mitogen-Activated Protein Kinase (MAPK) Activation
In NRK-49 cells that overexpress the PAF receptor, MC-PAF C-8 has been shown to activate mitogen-activated protein kinase (MAPK).[1][2] The MAPK cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Figure 1: Simplified signaling pathway of MAPK activation by MC-PAF C-8.
Induction of c-myc and c-fos Expression
A significant consequence of PAFR activation by MC-PAF C-8 is the induction of the proto-oncogenes c-myc and c-fos.[1][2] These are early response genes that play critical roles in cell cycle progression and proliferation. Their induction is a downstream effect of the MAPK signaling cascade.
Cellular and Physiological Effects
The activation of the aforementioned signaling pathways by this compound culminates in a variety of cellular and physiological responses.
Platelet Aggregation
MC-PAF C-8 is a potent inducer of platelet aggregation, with an efficacy nearly equal to that of PAF C-16.[2] This effect is a direct result of PAFR activation on the surface of platelets.
Cell Cycle Arrest
In NRK-49 cells, MC-PAF C-8 has been observed to induce cell cycle arrest in the G1 phase.[1][2] This suggests a potential role for PAF signaling in the regulation of cell proliferation and may have implications for its use in cancer research.[2]
Figure 2: Logical diagram of MC-PAF C-8 induced G1 phase cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are summarized below.
Platelet Aggregation Assay
-
Objective: To measure the ability of this compound to induce platelet aggregation.
-
Methodology:
-
Preparation of platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Adjustment of platelet count in PRP to a standardized concentration.
-
Aliquots of PRP are placed in an aggregometer cuvette with a stir bar at 37°C.
-
A baseline light transmission is established.
-
This compound (or a control substance) is added to the cuvette.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
MAPK Activation Assay (Western Blot)
-
Objective: To detect the activation (phosphorylation) of MAPK in response to this compound.
-
Methodology:
-
Culture of cells (e.g., NRK-49) to an appropriate confluency.
-
Serum starvation of cells to reduce basal MAPK activity.
-
Treatment of cells with this compound for various time points.
-
Lysis of cells to extract total protein.
-
Quantification of protein concentration using a standard assay (e.g., BCA assay).
-
Separation of proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking of the membrane to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for the phosphorylated form of a MAPK (e.g., phospho-ERK).
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection of the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the expression levels of c-myc and c-fos mRNA following treatment with this compound.
-
Methodology:
-
Cell culture and treatment with this compound as described for the MAPK assay.
-
Extraction of total RNA from the cells.
-
Reverse transcription of RNA to complementary DNA (cDNA).
-
Real-time quantitative PCR (RT-qPCR) using specific primers for c-myc, c-fos, and a housekeeping gene (for normalization).
-
Analysis of the amplification data to determine the relative fold change in gene expression.
-
Figure 3: General experimental workflow for characterizing MC-PAF C-8's mechanism of action.
Conclusion
This compound is a stable and potent agonist of the PAF receptor. Its resistance to enzymatic degradation makes it a reliable tool for studying PAF-mediated signaling. The mechanism of action involves binding to the PAFR, leading to the activation of the MAPK signaling pathway and the subsequent induction of early response genes such as c-myc and c-fos. These molecular events translate into significant cellular responses, including platelet aggregation and G1 phase cell cycle arrest. The detailed understanding of its mechanism of action underscores its importance in research related to inflammation, cardiovascular diseases, and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Metabolically Stable PAF Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and methodologies for evaluating the biological activity of metabolically stable Platelet-Activating Factor (PAF) analogs. PAF, a potent phospholipid mediator, plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. However, its therapeutic potential is limited by its rapid metabolic inactivation. This guide focuses on metabolically stable PAF analogs, designed to overcome this limitation, and provides a comprehensive overview of their biological evaluation, including detailed experimental protocols, quantitative activity data, and visualization of relevant signaling pathways.
Introduction to Platelet-Activating Factor and its Metabolically Stable Analogs
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule. Its biological effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to diverse cellular responses.
The inherent metabolic instability of PAF, primarily due to the hydrolysis of the acetyl group at the sn-2 position by PAF acetylhydrolase (PAF-AH), curtails its duration of action. To address this, researchers have developed a variety of metabolically stable PAF analogs. These modifications often involve replacing the labile acetyl group with other functional groups or altering the glycerol (B35011) backbone to hinder enzymatic degradation. These analogs can act as either agonists, mimicking the effects of PAF, or antagonists, blocking the effects of PAF, and hold significant promise for therapeutic interventions in various inflammatory and thrombotic diseases.
Quantitative Biological Activity of Metabolically Stable PAF Analogs
The biological activity of metabolically stable PAF analogs is typically quantified using various in vitro assays. The most common parameters measured are the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists. The equilibrium dissociation constant (Ki) is also determined to assess the binding affinity of the analogs to the PAF receptor.
Below are tables summarizing the quantitative biological data for a selection of metabolically stable PAF analogs.
Table 1: Inhibitory Activity (IC50) of Metabolically Stable PAF Antagonists on Platelet Aggregation
| Compound | Modification | IC50 (µM) | Reference |
| CV-6209 | Acylcarbamoyl and quaternary cyclic ammonium (B1175870) moieties replacing phosphate (B84403) and trimethylammonium groups | 0.075 | [1] |
| PMS 601 | Piperazine derivative | 8 | [2] |
| Acyl-PAF | Acyl group at sn-1 instead of ether linkage | - (functions as a partial antagonist) | [3] |
Table 2: Agonist and Antagonist Activity of Various PAF Analogs
| Compound | Assay | Activity Metric | Value | Reference |
| CV-6209 | PAF-induced rabbit platelet aggregation | IC50 | 7.5 x 10⁻⁸ M | [1] |
| PMS 601 | Anti-PAF activity | IC50 | 8 µM | [2] |
| Yangambin | PAF receptor binding (competitive) | Antagonist | - | [4] |
| 1-O-hexadecyl-2-C,O-dimethyl-rac-glycero-3-phosphocholine | Platelet-activating activity | Inactive | - | [5] |
| 1-O-hexadecyl-2-C-methyl-rac-glycero-3-phosphocholine | Platelet-activating activity | Inactive | - | [5] |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of metabolically stable PAF analogs.
Platelet Aggregation Assay
This assay is fundamental for assessing the pro-aggregatory (agonist) or anti-aggregatory (antagonist) effects of PAF analogs.
Protocol:
-
Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.8% (w/v) sodium citrate (B86180) as an anticoagulant (9:1, blood:citrate ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
For antagonist testing, pre-incubate the PRP with the test compound for a specified time (e.g., 5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a known concentration of PAF (agonist).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Determine the percentage of aggregation relative to the PPP control. For antagonists, calculate the IC50 value, which is the concentration of the analog that inhibits PAF-induced platelet aggregation by 50%. For agonists, determine the EC50 value, the concentration that induces 50% of the maximal aggregation.
Measurement of Superoxide (B77818) Anion (O₂⁻) Generation by Macrophages
This assay evaluates the ability of PAF analogs to stimulate the production of reactive oxygen species (ROS) in phagocytic cells like macrophages, a key event in inflammation.
Protocol:
-
Macrophage Isolation and Culture: Isolate peritoneal or alveolar macrophages from appropriate animal models (e.g., rats, mice) and culture them in a suitable medium.
-
Cell Preparation: Adhere the macrophages to a 96-well plate and wash to remove non-adherent cells.
-
Superoxide Detection Reagent: Prepare a solution of a suitable detection reagent, such as lucigenin (B191737) or cytochrome c.
-
Stimulation and Measurement:
-
Add the detection reagent to the cells.
-
Stimulate the cells with the PAF analog at various concentrations.
-
Measure the chemiluminescence (for lucigenin) or absorbance change (for cytochrome c reduction) over time using a microplate reader.
-
-
Data Analysis: Quantify the amount of superoxide produced. For agonists, determine the EC50 value for superoxide generation.
PAF Receptor Binding Assay
This competitive binding assay determines the affinity of PAF analogs for the PAF receptor.
Protocol:
-
Membrane Preparation: Isolate platelet or other cell membranes rich in PAF receptors. This typically involves cell lysis and differential centrifugation.
-
Radioligand: Use a radiolabeled PAF analog, such as [³H]PAF, as the ligand.
-
Competitive Binding:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled metabolically stable PAF analog (the competitor).
-
Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled PAF (non-specific binding).
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the analog that displaces 50% of the specifically bound radioligand.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The biological effects of PAF and its analogs are initiated by the activation of the PAF receptor and the subsequent triggering of intracellular signaling cascades. Understanding these pathways is crucial for the rational design and development of novel therapeutic agents.
PAF Receptor Signaling Pathway
Upon binding of an agonist, the PAF receptor activates heterotrimeric G proteins, primarily Gq and Gi.
Caption: PAF Receptor Agonist Signaling Pathway.
Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation and inflammation. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can also modulate cellular functions.
Experimental Workflow for Evaluating PAF Analog Activity
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel metabolically stable PAF analog.
Caption: Workflow for PAF Analog Biological Evaluation.
This workflow begins with the synthesis of the analog, followed by a series of in vitro assays to determine its binding affinity and functional activity. The quantitative data obtained are then analyzed to establish structure-activity relationships, which guide the selection of promising candidates for further evaluation in more complex in vivo models of disease.
Conclusion
The development of metabolically stable PAF analogs represents a promising strategy for targeting a range of inflammatory and thrombotic disorders. A thorough and systematic biological evaluation is critical to identify and characterize potent and selective lead compounds. This guide provides a foundational framework for researchers in the field, outlining the key quantitative assays, detailed experimental protocols, and the underlying signaling pathways. By employing these methodologies, scientists can effectively advance the discovery and development of novel therapeutics targeting the PAF signaling system.
References
- 1. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in platelet-activating factor (PAF). 10. From PAF antagonism to inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biochemical studies of analogs of platelet-activating factor bearing a methyl group at C2 of the glycerol backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methylcarbamyl PAF C-8: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methylcarbamyl Platelet-Activating Factor C-8 (MC-PAF C-8), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its chemical structure and properties, biological activity, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for key assays relevant to its study and mandatory visualizations to illustrate complex biological processes and experimental workflows. This guide is intended to be a valuable resource for researchers in the fields of cardiovascular disease, inflammation, and oncology.
Chemical Structure and Properties
Methylcarbamyl PAF C-8, systematically named 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of the naturally occurring Platelet-Activating Factor. The defining structural feature of MC-PAF C-8 is the replacement of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with a more stable methylcarbamyl group. This modification confers resistance to hydrolysis by PAF acetylhydrolase (PAF-AH), significantly increasing its biological half-life. The "C-8" designation refers to the eight-carbon alkyl chain at the sn-1 position.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine | N/A |
| Molecular Formula | C₁₈H₃₉N₂O₇P | [1] |
| Molecular Weight | 426.5 g/mol | [1] |
| CAS Number | Not available for C-8; 91575-58-5 for C-16 analog | [2][3] |
| Appearance | A solution in ethanol | [2] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml | [2] |
| Purity | ≥98% | [3] |
| Storage | Store at -20°C as a solution in an organic solvent. | N/A |
Synthesis
-
Starting Material: The synthesis would commence with 1-O-octyl-sn-glycero-3-phosphorylcholine, the lyso-PAF C-8 precursor.
-
Carbamoylation: The hydroxyl group at the sn-2 position of the glycerol backbone would be reacted with methyl isocyanate in the presence of a suitable base to form the methylcarbamate ester.
-
Purification: The final product would be purified using chromatographic techniques, such as column chromatography, to yield high-purity this compound.
Biological Activity and Signaling Pathways
This compound is a potent and stable agonist of the Platelet-Activating Factor receptor (PAFR), a G-protein coupled receptor. Its resistance to degradation by PAF-AH results in a prolonged biological half-life of over 100 minutes in platelet-poor plasma, making it a valuable tool for studying PAF-mediated signaling.[2][4]
Platelet Aggregation
Similar to endogenous PAF, MC-PAF C-8 is a potent inducer of platelet aggregation.[2][4] This activity is nearly equipotent to its C-16 analog.[2][4]
Cellular Signaling
Upon binding to the PAFR, this compound activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[5] This activation leads to the phosphorylation of MAPK (p-MAPK), which in turn translocates to the nucleus and induces the expression of immediate-early genes such as c-myc and c-fos.[2][4] These genes are critically involved in cell cycle progression, proliferation, and differentiation.
The following diagram illustrates the signaling pathway initiated by this compound:
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation induced by this compound.[6][7][8]
Experimental Workflow:
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Further centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add a baseline reading of PRP in the aggregometer.
-
Add varying concentrations of this compound to the PRP.
-
Record the change in light transmittance for 5-10 minutes as platelets aggregate.
-
-
Data Analysis: Plot the percentage of aggregation against time to generate aggregation curves.
Western Blot for MAPK Activation
This protocol details the detection of phosphorylated MAPK (p-MAPK) in cell lysates following stimulation with this compound.[1][9]
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, monocytes) to 80-90% confluency. Starve the cells in serum-free media for 12-24 hours, then treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPK (p-MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for c-myc and c-fos Gene Expression
This protocol outlines the quantification of c-myc and c-fos mRNA levels in cells treated with this compound using real-time quantitative PCR.[10][11][12]
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes specific for c-myc, c-fos, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use appropriate PCR cycling conditions.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the Platelet-Activating Factor. Its enhanced stability and potent biological activity make it an ideal compound for in-depth studies of PAFR-mediated signaling in various cellular contexts. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this important synthetic lipid mediator.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Methylcarbamoyl PAF C-16 - Cayman Chemical [bioscience.co.uk]
- 4. Methylcarbamyl PAF C-16 | CAS 91575-58-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. researchgate.net [researchgate.net]
The Role of Methylcarbamyl PAF C-8 in Activating the MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcarbamyl Platelet-Activating Factor C-8 (MCP-C-8), a stable synthetic analog of Platelet-Activating Factor (PAF), is a potent agonist of the PAF receptor (PAFR). Its resistance to degradation by acetylhydrolases makes it a valuable tool for investigating PAF-mediated signaling cascades. This technical guide provides an in-depth analysis of the pivotal role of MCP-C-8 in activating the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling network regulating a myriad of cellular processes including growth, differentiation, inflammation, and apoptosis. This document outlines the signaling cascade from PAFR engagement to the activation of the core MAPK subfamilies—ERK, p38, and JNK—supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Introduction to Methylcarbamyl PAF C-8 and the MAPK Pathway
This compound (also known as Carbamyl-PAF C-8) is a synthetic analog of the naturally occurring lipid mediator, Platelet-Activating Factor. By substituting the acetyl group at the sn-2 position with a more stable methylcarbamyl group, MCP-C-8 exhibits enhanced resistance to enzymatic hydrolysis, ensuring a longer half-life and more sustained receptor activation in experimental settings. Like PAF, MCP-C-8 exerts its biological effects by binding to and activating the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling module that transduces extracellular stimuli into intracellular responses. In mammals, the three major MAPK subfamilies are:
-
Extracellular signal-regulated kinases (ERK1/2): Primarily associated with cell proliferation, differentiation, and survival.
-
p38 MAPKs: Activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.
-
c-Jun N-terminal kinases (JNKs): Also activated by stress and inflammatory signals, and are critically involved in apoptosis and cellular reprogramming.
Activation of the PAFR by agonists such as MCP-C-8 has been shown to trigger the MAPK cascade, thereby influencing a wide range of physiological and pathological processes.
The Signaling Cascade: From PAFR to MAPK Activation
The activation of the MAPK pathway by this compound is a multi-step process initiated by its binding to the PAF receptor. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The subsequent signaling cascade involves several key second messengers and protein kinases.
G-Protein Coupling
The PAF receptor is known to couple to both pertussis toxin-sensitive (Gαi) and -insensitive (Gαq) G-proteins.[1] This dual coupling allows for the activation of multiple downstream effector enzymes.
-
Gαq activation leads to the stimulation of Phospholipase C (PLC).[2]
-
Gαi activation can also contribute to MAPK activation through different mechanisms, including the release of Gβγ subunits which can activate Phosphoinositide 3-kinase (PI3K).[3][4]
Key Signaling Intermediates
Following G-protein activation, several downstream molecules are crucial for relaying the signal to the MAPK module:
-
Phospholipase C (PLC): Activated by Gαq, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]
-
Protein Kinase C (PKC): This family of serine/threonine kinases, activated by DAG and calcium, can phosphorylate and activate downstream targets, including components of the MAPK cascade such as Raf-1.[2][5]
-
Phosphoinositide 3-Kinase (PI3K): Activated by Gβγ subunits, PI3K phosphorylates phosphoinositides to generate PIP3, which acts as a docking site for various signaling proteins, ultimately contributing to MAPK activation.[2][3]
The convergence of these signaling branches leads to the sequential activation of the MAPK kinase kinase (MAPKKK), MAPK kinase (MAPKK), and finally the MAPK (ERK, p38, or JNK).
Quantitative Data on MAPK Activation
While specific quantitative dose-response and detailed time-course data for this compound are limited in publicly available literature, studies using the natural ligand PAF provide valuable insights that are largely applicable to its stable analog.
Time-Course of MAPK Phosphorylation by PAF
Studies in various cell types have demonstrated a rapid and transient activation of MAPK pathways following PAF stimulation.
| MAPK Subfamily | Cell Type | Time to Peak Activation | Reference |
| p38 | Human Mononuclear Cells | 5 minutes | [6] |
| ERK | Human Airway Smooth Muscle Cells | ~5-10 minutes | [7] |
| JNK | Human Airway Smooth Muscle Cells | 15 minutes | [8] |
Note: The precise timing of peak activation can vary depending on the cell type and experimental conditions.
Dose-Response of MAPK Activation
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in activating the MAPK pathway.
Cell Culture and Stimulation
-
Cell Line Selection: Choose a cell line endogenously expressing the PAF receptor (e.g., human neutrophils, macrophages, or various cancer cell lines) or a cell line stably transfected with the PAFR.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium. This step is crucial to reduce basal levels of MAPK activation.
-
MCP-C-8 Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the MCP-C-8 to the desired final concentrations in a serum-free medium immediately before use.
-
For dose-response experiments , treat the cells with a range of MCP-C-8 concentrations for a fixed time point (e.g., 10 minutes).
-
For time-course experiments , treat the cells with a fixed concentration of MCP-C-8 for various durations (e.g., 0, 2, 5, 10, 30, and 60 minutes).
-
-
Cell Lysis: Following stimulation, immediately place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting for Phosphorylated MAPK
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide (B121943) gel will depend on the molecular weight of the target proteins (typically 10-12% for MAPKs).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), p38 (p-p38), and JNK (p-JNK) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies that recognize the total protein levels of ERK, p38, and JNK.
Visualizing the Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: MCP-C-8 activates MAPK pathways via PAFR and G-proteins.
Experimental Workflow Diagram
Caption: Workflow for analyzing MAPK phosphorylation by Western blot.
Conclusion
This compound is a powerful pharmacological tool for elucidating the complex signaling networks initiated by the Platelet-Activating Factor receptor. Its activation of the MAPK pathway through a G-protein-dependent cascade involving key intermediates such as PLC, PKC, and PI3K underscores the central role of PAFR in regulating fundamental cellular responses. While further research is needed to delineate the precise quantitative and kinetic parameters of MCP-C-8-induced MAPK activation, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of this signaling axis in health and disease.
References
- 1. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling from TPA to MAP kinase requires protein kinase C, raf and MEK: reconstitution of the signalling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Priming interleukin 8 production: role of platelet-activating factor and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-course of c-Jun N-terminal kinase activation after cerebral ischemia and effect of D-JNKI1 on c-Jun and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diesel exhaust particles activate p38 MAP kinase to produce interleukin 8 and RANTES by human bronchial epithelial cells and N-acetylcysteine attenuates p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Induction of c-myc and c-fos Expression by Methylcarbamyl PAF C-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the molecular mechanisms by which Methylcarbamyl PAF C-8 (MC-PAF C-8), a stable analog of Platelet-Activating Factor (PAF), induces the expression of the immediate-early genes c-myc and c-fos. MC-PAF C-8, by virtue of its resistance to degradation by PAF acetylhydrolase (PAF-AH), serves as a potent and reliable agonist of the Platelet-Activating Factor Receptor (PAFR). Activation of PAFR by MC-PAF C-8 initiates a signal transduction cascade, prominently featuring the Mitogen-Activated Protein Kinase (MAPK) pathway, which culminates in the transcriptional activation of c-myc and c-fos. These proto-oncogenes are critical regulators of cell cycle progression, proliferation, and differentiation, making the pathway a significant area of investigation in both physiological and pathological contexts, including cancer and cardiovascular diseases. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for its investigation, and a summary of expected quantitative outcomes.
Introduction
Immediate-early genes (IEGs), such as c-myc and c-fos, are rapidly and transiently expressed in response to a wide array of extracellular stimuli, without the need for de novo protein synthesis. Their protein products, in turn, act as transcription factors that regulate the expression of downstream genes involved in cellular processes like proliferation, differentiation, and apoptosis. The induction of c-myc and c-fos is a hallmark of cellular activation and is often mediated by signaling pathways initiated at the cell surface.
This compound is a synthetic, non-metabolizable analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator. Its stability allows for precise and sustained activation of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Research has demonstrated that in rat kidney fibroblasts (NRK-49F) overexpressing the PAFR, MC-PAF C-8 is a potent inducer of both c-myc and c-fos expression through the activation of the MAPK pathway. Understanding this mechanism is crucial for elucidating the broader roles of PAF signaling in cell biology and for the development of therapeutics targeting this axis.
The Signaling Pathway: From PAF Receptor to Gene Expression
The induction of c-myc and c-fos by MC-PAF C-8 is a multi-step process that begins with the binding of the ligand to its receptor and culminates in the nucleus with the transcription of the target genes.
2.1. PAF Receptor Activation
MC-PAF C-8 binds to the PAF receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The PAF receptor is known to couple to multiple G-protein subtypes, including Gq and Gi, which initiate distinct downstream signaling cascades.
2.2. Downstream Signaling: The MAPK/ERK Pathway
A key pathway activated by the PAF receptor is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch. The activation of this pathway proceeds as follows:
-
Activation of Ras: G-protein activation leads to the activation of the small GTPase, Ras.
-
Activation of the Kinase Cascade: Activated Ras recruits and activates Raf (a MAP Kinase Kinase Kinase or MAPKKK). Raf then phosphorylates and activates MEK (a MAP Kinase Kinase or MAPKK).
-
Activation of ERK: MEK, in turn, phosphorylates and activates ERK1/2 (a MAP Kinase).
-
Nuclear Translocation of ERK: Activated, phosphorylated ERK (p-ERK) translocates from the cytoplasm to the nucleus.
2.3. Transcriptional Activation of c-myc and c-fos
Once in the nucleus, p-ERK phosphorylates and activates a variety of transcription factors, which then bind to specific regulatory elements in the promoters of c-myc and c-fos, driving their transcription.
-
c-fos Induction: The promoter of the c-fos gene contains a Serum Response Element (SRE) which binds the Serum Response Factor (SRF). p-ERK can phosphorylate and activate the Ternary Complex Factor (TCF) family of proteins (e.g., Elk-1), which then forms a complex with SRF at the SRE to robustly activate c-fos transcription.
-
c-myc Induction: The regulation of c-myc transcription is more complex and can be influenced by multiple signaling pathways. p-ERK can contribute to c-myc induction by phosphorylating and activating transcription factors that bind to E-box elements in the c-myc promoter.
The following diagram illustrates the signaling pathway from MC-PAF C-8 binding to the PAF receptor to the expression of c-myc and c-fos.
Quantitative Data
The induction of c-myc and c-fos is transient, with mRNA levels peaking at different times post-stimulation. The following tables summarize representative quantitative data for the induction of these genes by PAF receptor agonists. The exact fold induction can vary depending on the cell type, agonist concentration, and experimental conditions.
Table 1: Time Course of c-myc and c-fos mRNA Expression
| Time Post-Stimulation | c-fos mRNA Fold Induction (relative to control) | c-myc mRNA Fold Induction (relative to control) |
| 0 min | 1 | 1 |
| 15 min | 10 - 20 | 2 - 4 |
| 30 min | 20 - 50 | 5 - 10 |
| 60 min | 5 - 10 | 10 - 20 |
| 120 min | 1 - 2 | 5 - 10 |
| 240 min | ~1 | 2 - 4 |
Table 2: Dose-Response of MC-PAF C-8 on c-myc and c-fos Expression (at peak expression time)
| MC-PAF C-8 Concentration | c-fos mRNA Fold Induction (at 30 min) | c-myc mRNA Fold Induction (at 60 min) |
| 0 nM (Control) | 1 | 1 |
| 1 nM | 5 - 10 | 3 - 6 |
| 10 nM | 20 - 40 | 10 - 15 |
| 100 nM | 30 - 50 | 15 - 20 |
| 1 µM | 30 - 50 | 15 - 20 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the induction of c-myc and c-fos by MC-PAF C-8.
4.1. Cell Culture and Treatment
-
Cell Line: Rat Kidney Fibroblasts (NRK-49F) stably overexpressing the human PAF receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Protocol:
-
Culture NRK-49F-PAFR cells to ~80% confluency.
-
Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize them in a quiescent state (G0).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Treat the serum-starved cells with the desired concentration of MC-PAF C-8 for the indicated time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Harvest the cells at each time point for subsequent analysis (RNA or protein extraction).
-
4.2. Northern Blot Analysis for c-myc and c-fos mRNA
This method allows for the detection and quantification of specific mRNA transcripts.
-
Materials:
-
Total RNA extraction kit (e.g., TRIzol)
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
Radioactively or non-radioactively labeled DNA probes specific for rat c-myc and c-fos
-
Hybridization buffer
-
Phosphorimager or X-ray film
-
-
Protocol:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary or vacuum blotting.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Probe Labeling: Label the c-myc and c-fos DNA probes (e.g., with ³²P-dCTP using a random priming kit).
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature (e.g., 42°C or 65°C depending on the buffer).
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to c-myc and c-fos mRNA.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a housekeeping gene (e.g., GAPDH or β-actin).
-
4.3. Western Blot Analysis for c-Myc and c-Fos Protein
This technique is used to detect and quantify the levels of specific proteins.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against c-Myc and c-Fos
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc or c-Fos overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and detect the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
4.4. MAPK/ERK Activation Assay (Phospho-ERK Western Blot)
This assay measures the activation of the ERK pathway by detecting the phosphorylated form of ERK.
-
Materials:
-
Same as for Western blot analysis.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
-
Protocol:
-
Follow the Western blot protocol as described above.
-
Probe one membrane with an antibody specific for p-ERK1/2.
-
To normalize for the total amount of ERK, either strip the same membrane and re-probe with an antibody for total ERK1/2, or run a parallel gel and blot.
-
The ratio of p-ERK to total ERK indicates the level of ERK activation.
-
The following diagram outlines the general experimental workflow for studying MC-PAF C-8 induced gene expression.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of the PAF receptor signaling pathway. Its ability to potently and stably activate the PAF receptor leads to the robust induction of the immediate-early genes c-myc and c-fos through the MAPK/ERK signaling cascade. The experimental protocols and expected quantitative outcomes detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate this important cellular signaling pathway. Further research in this area will continue to unravel the complex roles of PAF signaling in health and disease, potentially leading to the development of novel therapeutic strategies.
The Stability of Methylcarbamyl PAF C-8 in Plasma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8) is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike its endogenous counterpart, which undergoes rapid degradation in biological systems, this compound is engineered for enhanced stability. This increased stability is crucial for its potential therapeutic applications in cardiovascular diseases and oncology, allowing for a more sustained pharmacological effect. This technical guide provides an in-depth analysis of the half-life and stability of this compound in plasma, detailing the underlying mechanisms and the experimental methodologies used for its characterization.
Quantitative Data on Plasma Stability
The primary determinant of PAF's short biological half-life is its rapid hydrolysis by the enzyme PAF acetylhydrolase (PAF-AH). This compound is specifically designed to resist this enzymatic degradation. The substitution of the acetyl group at the sn-2 position with a methylcarbamyl group confers significant resistance to hydrolysis.
| Compound | Matrix | Half-life (t½) | Key Characteristics |
| This compound | Platelet-Poor Plasma | > 100 minutes | Resistant to degradation by PAF acetylhydrolase (PAF-AH). |
Mechanism of Stability
The enhanced stability of this compound is attributed to the electronic and steric properties of the carbamate (B1207046) linkage compared to the ester linkage in native PAF. The lone pair of electrons on the nitrogen atom of the carbamate group participates in resonance, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the serine residue in the active site of PAF-AH.
Experimental Protocols
The determination of the plasma half-life of this compound involves a series of well-defined experimental steps.
Preparation of Platelet-Poor Plasma (PPP)
Accurate assessment of plasma stability requires the use of platelet-poor plasma to minimize interference from platelet-derived enzymes.
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% buffered sodium citrate (B86180) as an anticoagulant. The tubes must be filled to the indicated level to ensure the correct blood-to-anticoagulant ratio.
-
First Centrifugation: The blood is centrifuged at approximately 3000-3500 RPM for 15 minutes. This separates the blood into layers of red blood cells, a buffy coat (white blood cells and platelets), and plasma.
-
Plasma Aspiration: The upper plasma layer is carefully aspirated without disturbing the buffy coat.
-
Second Centrifugation: The collected plasma is subjected to a second centrifugation step under the same conditions to pellet any remaining platelets.
-
Final Collection: The supernatant, which is now platelet-poor plasma, is carefully collected.
Understanding the role of the platelet-activating factor receptor (PAFR).
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Platelet-Activating Factor Receptor (PAFR), a key player in a multitude of physiological and pathological processes. This document details the receptor's core biology, signaling mechanisms, and its role in disease, with a focus on providing actionable data and methodologies for the scientific community.
Introduction to the Platelet-Activating Factor Receptor (PAFR)
The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that is activated by the potent phospholipid mediator, platelet-activating factor (PAF). As a member of the rhodopsin-like GPCR family, PAFR is integral to a wide array of biological responses. Its activation triggers intracellular signaling cascades that are pivotal in inflammation, immune responses, thrombosis, and oncogenesis. Given its central role in these processes, PAFR has emerged as a significant therapeutic target for a variety of diseases, including asthma, sepsis, cardiovascular disorders, and cancer. This guide will delve into the molecular intricacies of PAFR signaling, provide quantitative data on ligand-receptor interactions, and detail established experimental protocols for its study.
PAFR: Gene, Structure, and Expression
The human PAFR is encoded by the PTAFR gene, located on chromosome 1. The receptor protein is a classic seven-transmembrane domain protein, with its N-terminus located extracellularly and its C-terminus in the cytoplasm. PAFR is widely expressed in various tissues and cell types, including platelets, neutrophils, eosinophils, macrophages, endothelial cells, and smooth muscle cells. Its expression is also noted in the central nervous system, heart, lungs, and kidneys.
Ligands: Agonists and Antagonists
The primary endogenous agonist for PAFR is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF). In addition to PAF, other structurally related phospholipids (B1166683) can also act as agonists. A wide range of synthetic and natural compounds have been identified as PAFR antagonists, some of which have been investigated in clinical trials.
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize key quantitative data regarding the interaction of agonists and antagonists with the Platelet-Activating Factor Receptor.
Table 1: Agonist Binding and Potency
| Agonist | Parameter | Value | Cell/Tissue Type | Reference |
| Platelet-Activating Factor (PAF) | Kd | 4.74 ± 2.59 nM | Rat Peritoneal Polymorphonuclear Leukocytes | [1] |
| Platelet-Activating Factor (PAF) | EC50 (IP3 Production) | 1.2 ± 0.3 nM | Human Platelets | [2] |
Table 2: Antagonist Potency (IC50 Values)
| Antagonist | IC50 | Assay | Cell/Tissue Type | Reference |
| WEB 2086 | 0.17 µM | Platelet Aggregation | Human Platelets | [3] |
| WEB 2086 | 0.36 µM | Neutrophil Aggregation | Human Neutrophils | [3] |
| WEB 2086 | 33 ± 12 µM | IP3 Formation | Human Platelets | [2] |
| Rupatadine | 2.9 µM | Platelet Aggregation | Rabbit Platelet-Rich Plasma | [4] |
| CV-6209 | 75 nM | Platelet Aggregation | Rabbit Platelets | [5] |
| CV-6209 | 170 nM | Platelet Aggregation | Human Platelets | [5] |
| Ginkgolide B | 0.273 mmol/L | PAF Binding | Not Specified | [6] |
| TCV-309 | 33 nM | Platelet Aggregation | Rabbit Platelets | [5] |
| TCV-309 | 58 nM | Platelet Aggregation | Human Platelets | [5] |
| Apafant | 170 nM | Platelet Aggregation | Human Platelets | [7] |
| Apafant | 360 nM | Neutrophil Aggregation | Human Neutrophils | [7] |
| R-74,654 | 0.59 µM | Platelet Aggregation | Rabbit Platelets | [2] |
| R-74,717 | 0.27 µM | Platelet Aggregation | Rabbit Platelets | [2] |
PAFR Signaling Pathways
Upon agonist binding, PAFR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. The primary signaling pathways are detailed below.
Gq/11-Mediated Pathway
PAFR predominantly couples to Gαq/11, which activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses such as platelet aggregation, smooth muscle contraction, and inflammatory mediator release.
Gi/o-Mediated Pathway
PAFR can also couple to Gαi/o proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway can modulate the activity of other signaling pathways and contribute to cellular responses like chemotaxis.
Mitogen-Activated Protein Kinase (MAPK) Cascade
PAFR activation can trigger the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. This is often mediated through PKC activation or via transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The MAPK pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. In cancer, PAFR-mediated activation of ERK1/2 has been linked to increased tumor cell growth and invasion.[8]
β-Arrestin-Mediated Signaling and Receptor Regulation
Following activation, PAFR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins also act as adaptors for clathrin-mediated endocytosis, leading to the internalization of the receptor. Beyond its role in desensitization, β-arrestin can function as a signal transducer by scaffolding various signaling proteins, such as components of the MAPK cascade, thereby initiating G-protein-independent signaling pathways.
Role of PAFR in Disease
PAFR is implicated in a wide range of pathological conditions due to its pro-inflammatory and pro-thrombotic actions.
-
Inflammatory and Allergic Diseases: PAF is a potent mediator of inflammation and allergic reactions. It increases vascular permeability, induces bronchoconstriction, and promotes the chemotaxis and activation of inflammatory cells. PAFR antagonists have been investigated for the treatment of asthma and allergic rhinitis. Rupatadine, a dual antagonist of histamine (B1213489) H1 and PAF receptors, is clinically used for allergic conditions.[8][9][10][11]
-
Cardiovascular Disease: PAFR activation contributes to platelet aggregation, thrombosis, and atherosclerosis.[12] It is involved in the inflammatory processes within atherosclerotic plaques and can contribute to myocardial ischemia/reperfusion injury by promoting inflammation, oxidative stress, and apoptosis.[13]
-
Cancer: PAFR is overexpressed in various cancers, including ovarian, lung, and prostate cancer.[8][14][15] Its activation can promote tumor growth, angiogenesis, invasion, and metastasis through pathways involving Src, FAK, PI3K, and MAPK.[14] Consequently, PAFR is being explored as a potential therapeutic target in oncology.
-
Neuroinflammation: PAFR is involved in neuroinflammatory processes and has been implicated in the pathophysiology of neurodegenerative diseases and brain injury.[16][17] PAFR antagonists have shown neuroprotective effects in preclinical models by reducing inflammation and apoptosis.[18][19]
-
Sepsis and Acute Pancreatitis: PAF is a key mediator in the systemic inflammatory response syndrome (SIRS) associated with sepsis and severe acute pancreatitis.[11] The PAFR antagonist Lexipafant has been evaluated in clinical trials for severe acute pancreatitis, showing some potential to reduce organ failure.[5][6][14][15][20]
PAFR as a Therapeutic Target
The central role of PAFR in inflammation and other disease processes has made it an attractive target for drug development. Numerous PAFR antagonists have been developed and evaluated in preclinical and clinical studies.
Table 3: Status of Selected PAFR Antagonists
| Antagonist | Development Status | Therapeutic Area(s) of Investigation | Key Findings from Studies |
| Lexipafant | Clinical Trials (Phase II/III) | Acute Pancreatitis, Sepsis | Showed a reduction in organ failure in some studies of severe acute pancreatitis, but overall results have been mixed.[5][6][14][15][20] |
| Rupatadine | Marketed | Allergic Rhinitis, Urticaria | Effective as a dual antagonist of histamine H1 and PAF receptors for allergic conditions.[4][8][9][10][11] |
| WEB 2086 (Apafant) | Preclinical / Clinical (Phase II) | Asthma, Platelet Aggregation | Potent PAF antagonist in preclinical models.[2][3][18][21] Clinical trials in asthma did not show significant efficacy.[13][16] |
| Ginkgolides (e.g., BN52021) | Preclinical / Clinical | Ischemic Stroke, Neuroinflammation | Natural products from Ginkgo biloba with PAFR antagonistic activity.[22] Showed neuroprotective effects in preclinical models.[18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PAFR function.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of PAFR in a given sample, or to measure the binding affinity (Ki) of unlabeled competitor ligands.
Materials:
-
Cell membranes or whole cells expressing PAFR
-
[3H]-PAF (radioligand)
-
Unlabeled PAF or competitor compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
96-well filter plates and vacuum manifold (cell harvester)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer
-
Unlabeled competitor compound at various concentrations (for competition assays) or buffer (for saturation assays).
-
Cell membrane preparation (e.g., 50-100 µg protein/well).
-
[3H]-PAF at a fixed concentration (for competition assays, typically near its Kd) or varying concentrations (for saturation assays).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Saturation Assay: Plot specific binding (total binding - non-specific binding) against the concentration of [3H]-PAF. Analyze the data using non-linear regression to determine Kd and Bmax.
-
Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (Fluo-4)
This assay measures the increase in intracellular calcium concentration following PAFR activation, a hallmark of Gq-mediated signaling.
Materials:
-
Adherent or suspension cells expressing PAFR
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (to aid dye loading)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
PAF or other agonist
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading Solution Preparation: Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Cell Loading: Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification of the dye within the cells.
-
Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (Excitation ~490 nm, Emission ~515 nm).
-
Stimulation: Add PAF or another agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration. Plot the fluorescence intensity change over time to visualize the calcium transient. Dose-response curves can be generated to determine the EC50 of the agonist.
Transwell Chemotaxis Assay
This assay measures the ability of cells to migrate along a chemotactic gradient, a key function mediated by PAFR in immune cells.
Materials:
-
Transwell inserts (with a porous membrane, e.g., 8 µm pores for neutrophils)
-
24-well plates
-
Cell type of interest (e.g., neutrophils, monocytes)
-
Chemoattractant (PAF)
-
Assay Medium (e.g., serum-free or low-serum medium)
-
Fixation and staining reagents (e.g., methanol, crystal violet) or a method for cell quantification (e.g., flow cytometry)
Procedure:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add Assay Medium containing the chemoattractant (PAF at various concentrations) to the lower chamber (the well). Add Assay Medium without the chemoattractant to the upper chamber (the insert) as a negative control.
-
Cell Seeding: Resuspend the cells in Assay Medium and add a defined number of cells (e.g., 1 x 105) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Gently wipe the upper surface of the membrane with a cotton swab to remove cells that have not migrated.
-
Quantification of Migrated Cells:
-
Staining Method: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with crystal violet. After washing and drying, count the stained cells in several fields of view under a microscope.
-
Flow Cytometry: Collect the cells that have migrated into the lower chamber and count them using a flow cytometer with counting beads.
-
-
Data Analysis: Quantify the number of migrated cells for each condition. Plot the number of migrated cells against the concentration of the chemoattractant to generate a chemotactic dose-response curve.
Conclusion
The Platelet-Activating Factor Receptor is a multifaceted GPCR with profound implications for human health and disease. Its intricate signaling networks and widespread expression underscore its importance as a subject of continued research and a promising target for therapeutic intervention. This guide provides a foundational resource for professionals in the field, offering both a theoretical framework and practical methodologies to advance the understanding and manipulation of PAFR-mediated processes. The continued exploration of PAFR biology will undoubtedly unveil new opportunities for the development of novel diagnostics and therapies for a range of inflammatory, cardiovascular, and oncologic conditions.
References
- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. | BioWorld [bioworld.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. The effect of the orally active platelet-activating factor antagonist WEB 2086 in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double blind, randomised, placebo controlled study of a platelet activating factor antagonist, lexipafant, in the treatment and prevention of organ failure in predicted severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized, double-blind phase II trial of Lexipafant, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Pardon Our Interruption [opnme.com]
- 22. Frontiers | Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence [frontiersin.org]
A Deep Dive into the Nuances of PAF Signaling: A Comparative Analysis of Methylcarbamyl PAF C-8 and Endogenous PAF
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive comparison of the synthetic platelet-activating factor (PAF) analog, Methylcarbamyl PAF C-8, and its natural counterpart, endogenous PAF. We will explore their structural distinctions, differential biological activities, and metabolic fates. This document aims to equip researchers with the foundational knowledge to effectively utilize these molecules in experimental settings and to inform the development of novel therapeutics targeting the PAF signaling pathway.
Structural and Functional Divergence: An Overview
Endogenous Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator, chemically identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. It plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of endogenous PAF is tightly regulated, in part, by its rapid degradation by the enzyme PAF acetylhydrolase (PAF-AH), which removes the acetyl group at the sn-2 position.
This compound, a synthetic analog of PAF, is formally known as 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine[1]. The key structural modification in this analog is the replacement of the acetyl group at the sn-2 position with a methylcarbamyl group. This seemingly subtle alteration has profound functional consequences. The carbamyl linkage is resistant to hydrolysis by PAF-AH, rendering this compound a non-metabolizable analog with a significantly extended biological half-life of over 100 minutes in platelet-poor plasma[1][2]. This enhanced stability makes it a valuable tool for studying PAF receptor-mediated signaling without the confounding variable of rapid degradation.
Comparative Biological Activity: A Quantitative Perspective
Both endogenous PAF and this compound exert their effects through binding to and activating the PAF receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. While both are potent agonists, their efficacy and the duration of their action differ significantly due to their metabolic stability.
Table 1: Comparative Binding Affinity of PAF Analogs to the PAF Receptor
| Compound | Cell Type | Dissociation Constant (Kd) | Reference |
| Endogenous PAF (C16) | Human Polymorphonuclear Neutrophils | 0.2 nM | [3] |
| Methylcarbamyl PAF (C16) | Human Polymorphonuclear Neutrophils | 1.1 nM | [3] |
Note: Data for the C-8 analog of Methylcarbamyl PAF was not available in the cited literature. The C-16 analog is presented as a close surrogate for comparative purposes.
Table 2: Comparative Potency in Platelet Aggregation
| Compound | Potency Relative to Endogenous PAF (C16) | Reference |
| Methylcarbamyl PAF (C16) | Nearly equipotent | [1][4] |
Delving into the Mechanism: The PAF Receptor Signaling Pathway
Upon ligand binding, the PAF receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily Gq, Gi, and G12/13. This initiates a complex network of downstream signaling cascades, ultimately culminating in diverse cellular responses.
Caption: PAF Receptor Signaling Cascade.
Experimental Protocols: A Guide to Comparative Analysis
To discern the functional differences between this compound and endogenous PAF, a series of well-defined experimental protocols are essential.
Synthesis of 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine
Caption: General Synthesis Workflow for this compound.
PAF Receptor Binding Assay (Competitive)
This assay quantifies the binding affinity of the test compounds to the PAF receptor.
-
Preparation of Membranes: Isolate cell membranes expressing the PAF receptor from a suitable source (e.g., human platelets, transfected cell lines).
-
Incubation: Incubate the membranes with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF) and varying concentrations of the unlabeled competitor (endogenous PAF or this compound).
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and can be used to calculate the inhibition constant (Ki), which is related to the dissociation constant (Kd).
Platelet Aggregation Assay
This assay measures the ability of the compounds to induce platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Obtain fresh human blood and centrifuge at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Aggregation Measurement: Place the PRP in an aggregometer cuvette and add varying concentrations of the agonist (endogenous PAF or this compound).
-
Data Recording: Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the light transmittance increases.
-
Analysis: Determine the EC50 (concentration of agonist that produces 50% of the maximal aggregation response) for each compound.
PAF Acetylhydrolase (PAF-AH) Activity Assay
This assay determines the susceptibility of the compounds to enzymatic degradation.
-
Enzyme Source: Use purified PAF-AH or a biological sample containing the enzyme (e.g., human plasma).
-
Substrate Incubation: Incubate the enzyme with the substrate (endogenous PAF or this compound) under optimized conditions (pH, temperature).
-
Reaction Termination: Stop the reaction at various time points.
-
Product Quantification: Measure the amount of product formed (lyso-PAF for endogenous PAF) or the amount of remaining substrate using techniques such as HPLC or mass spectrometry.
-
Data Analysis: Calculate the rate of hydrolysis for each compound. A lack of degradation for this compound will confirm its metabolic stability.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion: Implications for Research and Drug Development
The fundamental difference between this compound and endogenous PAF lies in the substitution at the sn-2 position, which confers remarkable metabolic stability to the synthetic analog. While both are potent PAF receptor agonists, the prolonged action of this compound makes it an invaluable tool for dissecting the intricacies of PAF signaling in vitro and in vivo. For researchers, this analog allows for the sustained activation of the PAF receptor, facilitating the study of downstream signaling events and long-term cellular responses without the complication of rapid ligand degradation.
In the context of drug development, understanding the structure-activity relationship of PAF analogs is crucial. The stability of the methylcarbamyl group highlights a key strategy for designing PAF receptor agonists with enhanced pharmacokinetic profiles. Conversely, for the development of PAF receptor antagonists, these stable agonists serve as robust tools for screening and characterizing potential drug candidates. This in-depth understanding of both the natural ligand and its synthetic counterparts is paramount for advancing our knowledge of PAF biology and for the rational design of novel therapeutics targeting this important signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl-carbamyl-PAF-C-16, 25MG | Labscoop [labscoop.com]
The Double-Edged Sword: Unraveling the Pro-Tumorigenic Role of PAF Receptor Agonists to Forge New Anti-Cancer Strategies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor, has emerged as a significant player in the landscape of oncology. While initial thoughts might gravitate towards agonism as a therapeutic modality, a deep dive into the literature reveals a paradoxical truth: the therapeutic potential in the PAF/PAFR axis lies not in its activation, but in its blockade. PAFR agonists, including PAF and PAF-like molecules, are increasingly implicated in promoting carcinogenesis, tumor progression, metastasis, and resistance to conventional therapies. This technical guide synthesizes the current understanding of the pro-tumorigenic effects of PAFR agonists, providing a comprehensive overview of the signaling pathways they activate, a summary of their quantitative effects in preclinical models, and the experimental methodologies used to elucidate these functions. By understanding the mechanisms through which PAFR agonists contribute to cancer's tenacity, we can better appreciate the rationale and potential for PAFR antagonists as a novel therapeutic strategy.
Introduction: The PAF/PAFR Axis in Cancer
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a plethora of physiological and pathological processes. Its effects are mediated through the PAF receptor (PAFR), which is expressed on a wide variety of cell types, including numerous cancer cells and cells within the tumor microenvironment (TME)[1][2]. The TME is often rich in PAF and PAF-like agonists, which can be produced by cancer cells themselves, as well as by activated endothelial and immune cells[2]. Furthermore, conventional cancer treatments such as chemotherapy and radiotherapy can induce the generation of PAFR agonists, contributing to a feedback loop that may ultimately limit the efficacy of these treatments and promote tumor repopulation[2][3][4][5].
High PAFR expression has been correlated with increasing tumor stage, invasiveness, and poor prognosis in several cancers, including lung and esophageal squamous cell carcinoma[3]. This guide will delve into the molecular mechanisms and cellular consequences of PAFR agonism in cancer, providing the foundational knowledge for the strategic development of PAFR-targeted therapeutics.
The Pro-Tumorigenic Cascade: Signaling Pathways Activated by PAFR Agonists
Upon agonist binding, PAFR initiates a cascade of intracellular signaling events that collectively contribute to a pro-cancer phenotype. These pathways are multifaceted and can vary between cancer types, but several core signaling nodes have been consistently identified.
MAPK/ERK Pathway
Activation of the PAFR often leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK). This pathway is a central regulator of cell proliferation, differentiation, and survival. In cervical cancer, for instance, PAF has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to ERK/MAPK activation, which in turn promotes cell migration[6].
Caption: PAFR agonist binding activates G-proteins and can transactivate EGFR, converging on the Ras/Raf/MEK/ERK cascade to promote pro-cancer gene transcription.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical downstream effector of PAFR activation. This pathway is fundamental for cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. In esophageal squamous cell carcinoma, PAF contributes to malignant development by stimulating PI3K/AKT activation[4]. This signaling axis is known to inhibit apoptosis and promote cell cycle progression.
Caption: PAFR activation stimulates the PI3K/AKT/mTOR pathway, leading to increased cell proliferation and survival by inhibiting pro-apoptotic proteins like Bad.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another oncogenic pathway influenced by PAFR agonism. In non-small cell lung cancer (NSCLC), the PAF/PAFR signaling pathway has been shown to stimulate the STAT3 pathway, which is crucial for regulating tumor growth, invasion, and metastasis[2]. A positive feedback loop between PAFR and STAT3 has been identified, further amplifying their pro-cancer effects[2].
Quantitative Effects of PAFR Agonists in Preclinical Models
The pro-tumorigenic effects of PAFR agonists have been demonstrated across various cancer models. While the literature is more focused on the inhibitory effects of antagonists, studies using stable agonists like carbamyl-PAF (CPAF) have provided quantitative evidence of the consequences of PAFR activation.
| Cancer Model | PAFR Agonist | Observed Effect | Key Findings | Reference |
| Non-Small Cell Lung Cancer (A549, H1299 cell lines) | Carbamyl-PAF (CPAF) | Increased Cell Proliferation | CPAF treatment significantly increased the proliferation of both cell lines in a dose-dependent manner. | [2] |
| Melanoma (B16F10 murine model) | PAF | Increased Pulmonary Metastasis | Systemic administration of PAF augmented IL-1α and TNF-α-induced lung metastasis. This effect was blocked by a PAFR antagonist. | [3] |
| Murine Carcinoma (TC-1 cell line) | Carbamyl-PAF (CPAF) | Increased In Vitro Proliferation | Treatment of TC-1 cells with 100 nM CPAF resulted in increased proliferation. | [5] |
| Melanoma (B16F10 xenografts in mice) | UVB-generated PAF agonists | Increased Tumor Growth | Cutaneous UVB radiation, which generates PAF agonists, significantly increased the growth of B16F10 tumors in wild-type hosts but not in PAFR-knockout hosts. | [3] |
Experimental Protocols
Understanding the methodologies used to study the PAF/PAFR axis is crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of a PAFR agonist on the proliferation of cancer cell lines.
Caption: A typical workflow for assessing the impact of PAFR agonists on cancer cell proliferation in vitro.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded into 96-well microplates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of a stable PAFR agonist (e.g., CPAF) or vehicle control.
-
Incubation: Cells are incubated for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Proliferation Measurement: A proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. After a 1-4 hour incubation, the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to determine the percentage of proliferation relative to the vehicle control.
In Vivo Tumor Growth and Metastasis Model
This protocol describes a murine model to evaluate the effect of systemic PAFR activation on tumor growth and metastasis.
Methodology:
-
Tumor Cell Implantation: Syngeneic cancer cells (e.g., B16F10 melanoma) are injected subcutaneously (for primary tumor growth) or intravenously (for experimental metastasis) into immunocompetent mice (e.g., C57BL/6).
-
Systemic Agonist Administration: A cohort of mice receives systemic administration of a PAFR agonist (e.g., a single intraperitoneal injection of PAF) at a predetermined dose. A control group receives a vehicle injection.
-
Tumor Growth Monitoring: For subcutaneous models, primary tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Metastasis Assessment: For intravenous models, mice are euthanized after a set period (e.g., 14-21 days), and lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Histological Analysis: Tumors and metastatic tissues can be excised, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
Therapeutic Implications: The Case for PAFR Antagonism
The compelling body of evidence demonstrating the pro-tumorigenic effects of PAFR agonists provides a strong rationale for the therapeutic targeting of this pathway. By activating signaling cascades that promote proliferation, survival, and metastasis, and by contributing to an immunosuppressive tumor microenvironment, PAFR agonists are key drivers of cancer progression[1][3].
The generation of PAFR agonists by chemotherapy and radiotherapy suggests that PAFR signaling may be a mechanism of acquired resistance and tumor repopulation following treatment[4][5]. Therefore, the therapeutic application lies in blocking these deleterious effects. The use of PAFR antagonists, either as monotherapy or in combination with standard-of-care treatments, represents a promising strategy to:
-
Inhibit primary tumor growth and metastasis[4].
-
Enhance the efficacy of chemotherapy and radiotherapy[2][4].
-
Overcome treatment resistance and reduce tumor cell repopulation[4][5].
-
Modulate the tumor microenvironment to favor an anti-tumor immune response[1][7].
Conclusion
While PAFR agonists themselves do not hold direct therapeutic promise for treating cancer, their study is of paramount importance. A thorough understanding of their pro-tumorigenic mechanisms is the foundation upon which effective antagonist therapies are being built. The PAF/PAFR signaling axis represents a critical vulnerability in many cancers. By blocking this pathway, we may be able to disarm a key mechanism that tumors use to grow, spread, and evade treatment. The future of PAFR-targeted therapy in oncology is therefore not in agonism, but in the strategic and informed application of its opposite: potent and specific antagonism.
References
- 1. PAF receptor and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 4. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]
- 5. Platelet-activating factor (PAF) receptor as a promising target for cancer cell repopulation after radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ninho.inca.gov.br [ninho.inca.gov.br]
- 7. Platelet-activating factor: a potential therapeutic target to improve cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Non-Hydrolyzable PAF Analogs in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF), a potent phospholipid mediator, plays a pivotal role in the intricate signaling cascades of inflammation. Its biological effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). The transient nature of PAF, owing to its rapid hydrolysis by PAF acetylhydrolases, has spurred the development of non-hydrolyzable PAF analogs. These stable mimics of endogenous PAF are invaluable tools for elucidating the complex role of PAF in inflammatory processes and serve as foundational structures for the development of novel therapeutic agents targeting PAF-mediated pathologies. This technical guide provides an in-depth overview of the core foundational research on non-hydrolyzable PAF analogs in inflammation, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Non-Hydrolyzable PAF Analogs and Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of key non-hydrolyzable PAF analogs and antagonists, providing a comparative overview of their interaction with the PAF receptor and their biological activity.
| Compound | Analog Type | Receptor Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Species/Cell Type | Reference |
| CV-3988 | Non-hydrolyzable PAF Antagonist | 0.872 µM[1] | IC50: 7.9 x 10⁻⁸ M (inhibition of [3H]-PAF binding)[2] | Rabbit Platelets | [1][2] |
| 1.2 x 10⁻⁷ M[2] | IC50: 1.6 x 10⁻⁷ M (inhibition of [3H]-PAF binding) | Human Platelets | [2] | ||
| IC50: 1.8 x 10⁻⁷ M (inhibition of [3H]-PAF binding) | Guinea-Pig Platelets | [2] | |||
| IC50: 1.1 µM (inhibition of PAF-induced platelet aggregation) | Rabbit Platelets | [3] | |||
| WEB 2086 | PAF Antagonist | 9.9 nM[4][5] | IC50: 0.17 µM (inhibition of PAF-induced platelet aggregation) | Human Platelets | [6][7] |
| 15 nM[8][9] | IC50: 0.36 µM (inhibition of PAF-induced neutrophil aggregation) | Human Neutrophils | [6][7] | ||
| ED50: 0.052 mg/kg i.v. (reversal of PAF-induced hypotension) | Rats | [6][7] | |||
| DMAP-ethyl-PAF | Non-hydrolyzable PAF Antagonist | - | KB: 3.2 µM (inhibition of PAF-induced aggregation) | Human Platelets | [10] |
| KB: 0.55 µM (inhibition of PAF-induced aggregation) | Rabbit Platelets | [10] | |||
| CV-6209 | Non-hydrolyzable PAF Antagonist | - | IC50: 7.5 x 10⁻⁸ M (inhibition of PAF-induced platelet aggregation) | Rabbit Platelets | [11] |
| Acyl-PAF | Endogenous PAF Analog (Partial Antagonist) | Lower affinity than alkyl-PAF | 100- to 2000-fold lower pro-inflammatory potency than alkyl-PAF | Various | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of non-hydrolyzable PAF analogs are provided below.
PAF Receptor Competitive Binding Assay
This protocol details a radioligand competitive binding assay to determine the affinity of non-hydrolyzable PAF analogs for the PAF receptor.
Materials:
-
Washed human or rabbit platelets (or cell lines overexpressing PAFR)
-
[³H]-PAF or [³H]-WEB 2086 (radioligand)
-
Non-hydrolyzable PAF analog (test compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% bovine serum albumin (BSA)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Platelet Preparation: Prepare washed platelets from fresh human or rabbit blood by differential centrifugation. Resuspend the final platelet pellet in Binding Buffer to a concentration of 1-2 x 10⁸ cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of Binding Buffer (for total binding) or 50 µL of a high concentration of unlabeled PAF (e.g., 1 µM) (for non-specific binding).
-
50 µL of varying concentrations of the non-hydrolyzable PAF analog (test compound).
-
50 µL of [³H]-PAF (final concentration ~1-2 nM) or [³H]-WEB 2086 (final concentration ~20 nM)[13].
-
100 µL of the washed platelet suspension.
-
-
Incubation: Incubate the plate at room temperature (20-25°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in Wash Buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
PAF-Induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to PAF or its analogs using the fluorescent indicator Fura-2 AM.
Materials:
-
Adherent or suspension cells expressing PAFR (e.g., HEK293-PAFR, neutrophils)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
PAF or non-hydrolyzable PAF analog (agonist)
-
PAF receptor antagonist (for inhibition studies)
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them onto glass coverslips 24-48 hours before the experiment.
-
For suspension cells, use them at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Antagonist Pre-incubation (optional): If testing an antagonist, pre-incubate the dye-loaded cells with the antagonist for 10-15 minutes at room temperature.
-
Calcium Imaging:
-
Mount the coverslip with adherent cells or place the suspension of cells in a suitable chamber on the microscope stage or in a microplate reader.
-
Perfuse the cells with HBSS.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the PAF agonist to the chamber or well and continue recording the fluorescence changes.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. Plot the change in the F340/F380 ratio over time. For dose-response curves, plot the peak change in the ratio against the log concentration of the agonist to determine the EC50 value.
PAF-Induced Neutrophil Elastase Release Assay
This protocol outlines a method to measure the release of elastase from neutrophils upon stimulation with PAF or its analogs.
Materials:
-
Isolated human neutrophils
-
PAF or non-hydrolyzable PAF analog (stimulant)
-
Cytochalasin B
-
Fluorometric neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: HBSS with calcium and magnesium
-
Lysis Buffer (for total enzyme content)
-
Fluorometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the purified neutrophils in Assay Buffer.
-
Cell Treatment:
-
Pre-warm the neutrophil suspension to 37°C for 10 minutes.
-
Pre-treat the cells with 5 µg/mL Cytochalasin B for 5 minutes to enhance degranulation.
-
Add the PAF stimulant at various concentrations and incubate for 15-30 minutes at 37°C.
-
Include a negative control (buffer only) and a positive control (e.g., fMLP).
-
-
Enzyme Release Measurement:
-
Centrifuge the cell suspensions at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To determine total enzyme content, lyse an equal number of untreated neutrophils.
-
-
Enzyme Activity Assay:
-
Add the fluorometric neutrophil elastase substrate to each well containing the supernatant.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC-based substrates).
-
-
Data Analysis: Calculate the percentage of elastase release relative to the total enzyme content. Plot the percentage of release against the log concentration of the stimulant to determine the EC50 value.
In Vivo Model of PAF-Induced Inflammation: Mouse Paw Edema
This protocol describes a common in vivo model to assess the pro-inflammatory effects of PAF analogs and the efficacy of anti-inflammatory compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
PAF or non-hydrolyzable PAF analog
-
Saline solution (0.9% NaCl)
-
Test antagonist compound or vehicle
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer the test antagonist compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral) at a defined time before the inflammatory challenge (e.g., 30-60 minutes).
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 20-50 µL of PAF or a non-hydrolyzable PAF analog (e.g., 1 µg in saline) into the subplantar region of the right hind paw.[2]
-
Inject an equal volume of saline into the left hind paw as a control.
-
-
Measurement of Edema: Measure the paw volume of both hind paws at various time points after the injection (e.g., 15, 30, 60, 120, and 240 minutes).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each paw by subtracting the initial volume from the volume at each time point.
-
Calculate the percentage of edema inhibition for the antagonist-treated group compared to the vehicle-treated group at each time point.
-
Plot the paw volume increase over time to observe the inflammatory response.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by the PAF receptor and the general workflows of the described experimental protocols.
PAF Receptor Signaling Pathways
Caption: PAF Receptor signaling cascade via Gq and Gi pathways.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive PAF receptor binding assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a PAF-induced calcium mobilization assay.
Experimental Workflow: In Vivo Paw Edema Model
Caption: Workflow for an in vivo PAF-induced paw edema model.
Conclusion
Non-hydrolyzable PAF analogs represent indispensable tools in the ongoing investigation of inflammatory diseases. Their stability allows for precise and reproducible experimental outcomes, facilitating a deeper understanding of PAF receptor signaling and its downstream consequences. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers in both academic and industrial settings. By providing a solid foundation in the core experimental and theoretical aspects of non-hydrolyzable PAF analog research, this guide aims to accelerate the discovery and development of novel anti-inflammatory therapeutics targeting the PAF signaling pathway.
References
- 1. Activation of ERK1/2 by platelet-activating factor receptor is independent of receptor internalisation and G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary studies on phospholipase A2-induced mouse paw edema as a model to evaluate antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toolify.ai [toolify.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijsr.net [ijsr.net]
- 6. Effect of selected antiinflammatory agents and other drugs on zymosan, arachidonic acid, PAF and carrageenan induced paw edema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Significance of Resistance to PAF Acetylhydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is a crucial enzyme in the regulation of inflammation and oxidative stress. It primarily functions by hydrolyzing and inactivating platelet-activating factor (PAF) and a variety of oxidized phospholipids (B1166683), which are potent lipid mediators implicated in a range of inflammatory diseases. Resistance to the enzymatic activity of PAF-AH, whether through genetic deficiency, inhibition, or other mechanisms that impair its function, can lead to an accumulation of these pro-inflammatory molecules, thereby exacerbating pathological conditions. This technical guide provides an in-depth overview of the significance of PAF-AH resistance, detailing its molecular basis, clinical implications, and the experimental methodologies used to assess its activity and inhibition.
Introduction to PAF Acetylhydrolase (PAF-AH)
PAF-AH belongs to the phospholipase A2 superfamily and is unique in its calcium-independent activity and specificity for substrates with short or oxidized acyl chains at the sn-2 position of the phospholipid backbone[1]. There are two main forms of PAF-AH in mammals: the intracellular form (PAF-AH I and II) and the secreted plasma form (Lp-PLA2)[1][2][3]. Plasma PAF-AH circulates in the bloodstream, primarily associated with low-density lipoproteins (LDL) and to a lesser extent with high-density lipoproteins (HDL)[4]. Its primary role is to attenuate inflammatory responses by degrading PAF and oxidized phospholipids, thus preventing their potent biological effects[5].
The Concept of "Resistance" to PAF-AH
While not a formally defined term in the same vein as antibiotic resistance, "resistance to PAF-AH" in a functional context refers to any condition where the enzyme's capacity to hydrolyze its pro-inflammatory substrates is compromised or insufficient. This can manifest through several mechanisms:
-
Genetic Deficiency: Inherited mutations in the PLA2G7 gene, which encodes plasma PAF-AH, can lead to reduced or completely abolished enzyme activity[6][7].
-
Enzymatic Inhibition: The activity of PAF-AH can be blocked by specific small molecule inhibitors.
-
Substrate Sequestration: The localization of PAF and oxidized phospholipids within lipoproteins or cellular membranes may limit their accessibility to PAF-AH.
-
Oxidative Inactivation: The enzyme itself can be susceptible to oxidative damage, leading to a loss of function in environments with high oxidative stress.
The consequence of this functional resistance is the sustained signaling of PAF and oxidized phospholipids, leading to a pro-inflammatory and pro-thrombotic state.
Signaling Pathways Modulated by PAF-AH
PAF-AH plays a critical role in downregulating the signaling pathways initiated by PAF and oxidized phospholipids. These lipids exert their effects through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). Activation of PAF-R triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. By hydrolyzing PAF, PAF-AH terminates this signaling cascade.
Quantitative Data on PAF-AH Resistance
The functional consequences of PAF-AH resistance are evident in various quantitative measures, from enzyme kinetics to clinical outcomes.
Table 1: PAF-AH Activity in Health and Disease
| Condition | PAF-AH Activity (nmol/min/mL) | Reference Population | Fold Change | Reference |
| Healthy (Wild-type) | 42.9 ± 19.8 | Healthy Japanese | - | [8][9] |
| Asthma (V279F heterozygote) | 22.4 ± 15.0 | Healthy Japanese | ~0.5x | [8][9] |
| Asthma (V279F homozygote) | 0.0 ± 0.0 | Healthy Japanese | ~0x | [8][9] |
| Crohn's Disease | 265.5 (median) | Healthy Controls (374 U/l) | ~0.7x | [10] |
| Sepsis (non-survivors) | Significantly higher than survivors | Sepsis survivors | - | [11] |
| Type 1 Diabetes (Proliferative Retinopathy) | 0.206 | Healthy Controls (0.114) | ~1.8x | [12] |
Table 2: Substrate and Product Levels in PAF-AH Deficiency
| Condition | Analyte | Concentration | Notes | Reference |
| Asthma (in remission) | Plasma PAF | Markedly higher than controls | - | [2] |
| Asthma (during attack) | Plasma PAF | Markedly higher than controls | - | [2] |
| Atherosclerosis | Oxidized Phospholipids (in lesions) | Increased | Associated with disease progression | [13][14] |
| PAF-AH deficient plasma | PAF | >95% remaining after 15 min | Compared to a half-life of <5 min in normal plasma | [15] |
Table 3: Properties of PAF-AH Inhibitors
| Inhibitor | Type | IC₅₀ | Target | Reference |
| Darapladib | Reversible | - | Plasma PAF-AH | [12] |
| SB-222657 | Azetidinone | 40 ± 3 nM (Kᵢ) | Plasma PAF-AH | [12] |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | Irreversible | 3 µM | PAF-AH | [16] |
| Theaflavin and its galloyl esters | Natural Polyphenol | 32–77 µM | PAF-AH | [17] |
| Geranyl gallate | Natural Polyphenol | 6.4–7.6 µM | PAF-AH | [17] |
Clinical Significance of PAF-AH Resistance
Deficiency or reduced activity of PAF-AH has been associated with an increased risk and severity of several inflammatory and cardiovascular diseases.
-
Asthma: A common loss-of-function mutation, V279F, is found in a significant portion of the Japanese population and is associated with an increased risk and severity of asthma[1][18][19][20][21]. Individuals homozygous for this mutation have no detectable plasma PAF-AH activity[7][8][9][22].
-
Atherosclerosis: PAF-AH is thought to have a protective role against atherosclerosis by degrading pro-inflammatory oxidized phospholipids within LDL particles[5][13][14][23][24][25]. Reduced PAF-AH activity is associated with increased atherosclerotic lesion formation[13].
-
Sepsis: While the role of PAF-AH in sepsis is complex, some studies have shown that higher PAF-AH activity is associated with increased mortality, possibly reflecting a more severe inflammatory state[11].
-
Stroke: Genetic variations leading to PAF-AH deficiency have been identified as a potential risk factor for stroke[19].
Experimental Protocols
Accurate measurement of PAF-AH activity and its inhibition is crucial for research and drug development. Below are detailed methodologies for commonly used assays.
Sample Preparation
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 700-1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat. For assays, plasma may need to be concentrated using a centrifugal filter device with a molecular weight cut-off of 30,000[26][27].
-
Serum: Collect whole blood in tubes without an anticoagulant. Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum)[27].
-
Tissue Homogenates: Rinse the tissue with ice-cold PBS to remove blood. Homogenize the tissue in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.2). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant[26][28].
-
Cell Lysates: Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). Resuspend the cell pellet in a cold lysis buffer and sonicate or homogenize. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant[26][28].
Colorimetric Assay for PAF-AH Activity
This assay measures the hydrolysis of a synthetic substrate, 2-thio PAF, which releases a free thiol group upon cleavage by PAF-AH. The thiol group then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405-414 nm
-
PAF-AH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
2-thio PAF substrate solution
-
DTNB solution
-
Sample (plasma, serum, tissue homogenate, or cell lysate)
-
PAF-AH standard (optional, for quantification)
Procedure:
-
Prepare samples and standards to the desired concentration in PAF-AH Assay Buffer.
-
Add 10 µL of sample or standard to the wells of the microplate.
-
Initiate the reaction by adding 200 µL of the 2-thio PAF substrate solution to each well.
-
Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding 10 µL of DTNB solution to each well.
-
Read the absorbance at 405-414 nm within 1-2 minutes.
-
Calculate PAF-AH activity based on the change in absorbance over time, using the extinction coefficient of the colored product.
Radiometric Assay for PAF-AH Activity
This highly sensitive assay measures the release of radiolabeled acetate (B1210297) from [³H-acetyl]-PAF.
Materials:
-
[³H-acetyl]-PAF substrate
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Sample (plasma, serum, tissue homogenate, or cell lysate)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.2)
-
Stopping solution (e.g., acidic charcoal suspension)
Procedure:
-
Prepare the [³H-acetyl]-PAF substrate in the reaction buffer.
-
Add a small volume of the sample to a microcentrifuge tube.
-
Initiate the reaction by adding the [³H-acetyl]-PAF substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution, which binds the unreacted substrate.
-
Centrifuge to pellet the charcoal and unreacted substrate.
-
Transfer the supernatant containing the released [³H]-acetate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of hydrolyzed substrate based on the measured radioactivity.
PAF-AH Inhibition Assay
This assay is used to screen for and characterize inhibitors of PAF-AH activity. It is typically performed using the colorimetric or radiometric assay with the inclusion of a potential inhibitor.
Procedure:
-
Perform the standard PAF-AH activity assay as described above.
-
In parallel, run a set of reactions that include varying concentrations of the test inhibitor.
-
A control reaction with a known inhibitor can also be included.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) before adding the substrate.
-
Measure the PAF-AH activity in the presence of the inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion and Future Directions
Resistance to PAF acetylhydrolase, manifesting as a functional deficiency in its ability to degrade pro-inflammatory lipid mediators, is a significant factor in the pathogenesis of numerous inflammatory and cardiovascular diseases. Understanding the genetic, molecular, and environmental factors that contribute to this resistance is paramount for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of PAF-AH in disease and to identify and characterize new modulators of its activity. Future research should focus on elucidating the complex interplay between PAF-AH, its substrates, and the surrounding lipoprotein environment to develop targeted therapies that can restore the protective functions of this critical enzyme.
References
- 1. Plasma platelet activating factor-acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased plasma level of platelet-activating factor (PAF) and decreased serum PAF acetylhydrolase (PAFAH) activity in adults with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biology of platelet-activating factor acetylhydrolase (PAF-AH, lipoprotein associated phospholipase A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sequencing.com [sequencing.com]
- 7. Platelet-activating factor acetylhydrolase deficiency. A missense mutation near the active site of an anti-inflammatory phospholipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Diagnostic value of the serum platelet-activating factor acetylhydrolase activity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-activating factor (PAF) acetylhydrolase activity, type II phospholipase A2, and cytokine levels in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. circres.ahajournals.org [circres.ahajournals.org]
- 14. Platelet-activating factor (PAF)-like oxidized phospholipids: relevance to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasma platelet-activating factor acetylhydrolase deficiency in Japanese patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Deficiency of platelet-activating factor acetylhydrolase is a severity factor for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Platelet-activating factor acetylhydrolases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Oxidized phospholipids as a new landmark in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. content.abcam.com [content.abcam.com]
- 28. evetechnologies.com [evetechnologies.com]
Methodological & Application
Application Notes and Protocols for Inducing Platelet Aggregation with Methylcarbamyl PAF C-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing platelet aggregation using Methylcarbamyl PAF C-8 (mc-PAF C-8), a potent and non-metabolizable analog of Platelet-Activating Factor (PAF). This document includes methodologies for platelet preparation, the aggregation assay, and an overview of the underlying signaling pathways.
Introduction
This compound (mc-PAF C-8) is a synthetic analog of the naturally occurring phospholipid, Platelet-Activating Factor (PAF). Unlike native PAF, mc-PAF C-8 is resistant to metabolic inactivation by acetylhydrolases, making it a stable and reliable agonist for in vitro studies of platelet function. It potently induces platelet aggregation by binding to the PAF receptor (PAFR), a G-protein coupled receptor, initiating a cascade of intracellular signaling events. These characteristics make mc-PAF C-8 an invaluable tool for researchers studying platelet biology, thrombosis, and for the screening of anti-platelet therapeutics.
Quantitative Data
The following table summarizes the key quantitative parameters for PAF and its analog, mc-PAF C-8, in inducing cellular responses. Due to the limited direct data on mc-PAF C-8 in platelets, data for native PAF is provided as a reference for determining the effective concentration range.
| Parameter | Value | Cell Type | Notes |
| mc-PAF C-8 Dissociation Constant (Kd) | 1.1 nM | Human Neutrophils | Competes with PAF for binding to the same high-affinity receptor. |
| PAF Dissociation Constant (Kd) | 0.2 nM | Human Neutrophils | Demonstrates high-affinity binding to the PAF receptor. |
| PAF-induced Platelet Aggregation Range | 50 nM - 14 µM | Human Platelets (in PRP) | Dose-dependent aggregation observed within this range.[1] |
| PAF-induced Platelet Aggregation Threshold | ~100 nM | Human Platelets (in PRP) | The minimum concentration of PAF required to induce a detectable aggregation response.[1] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the preparation of platelet-rich plasma from whole human blood, a common method for platelet aggregation studies.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.
-
Centrifuge with a swinging-bucket rotor.
-
Polypropylene (B1209903) tubes.
Procedure:
-
Collect whole blood via venipuncture into sodium citrate tubes. The ratio of blood to anticoagulant should be 9:1.
-
Gently mix the blood by inverting the tubes 3-4 times.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube.
-
Keep the PRP at room temperature and use within 4 hours of blood collection.
-
The remaining blood can be centrifuged at a higher speed (e.g., 2500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference in the aggregometer.
Preparation of Washed Platelets
For studies requiring a more purified platelet suspension, free of plasma proteins, the following washed platelet protocol is recommended.
Materials:
-
ACD (Acid-Citrate-Dextrose) solution.
-
Tyrode's buffer (pH 7.4) containing 0.35% albumin and 0.02 U/mL apyrase.
-
Prostaglandin E1 (PGE1) or Prostacyclin (PGI2).
-
Centrifuge with a swinging-bucket rotor.
-
Polypropylene tubes.
Procedure:
-
Collect whole blood into ACD tubes.
-
Centrifuge at 180-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
To the PRP, add PGE1 (to a final concentration of 1 µM) or PGI2 (to a final concentration of 10 ng/mL) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800-1000 x g for 10-15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 or PGI2.
-
Repeat the centrifugation and resuspension steps twice more with Tyrode's buffer.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1 or PGI2, but containing apyrase.
-
Determine the platelet count using a hematology analyzer and adjust to the desired concentration (typically 2.5-3.0 x 10^8 platelets/mL) with Tyrode's buffer.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring platelet aggregation in response to mc-PAF C-8 using a light transmission aggregometer.
Materials:
-
Platelet-rich plasma (PRP) or washed platelet suspension.
-
Platelet-poor plasma (PPP) or Tyrode's buffer (for washed platelets) as a reference.
-
This compound (mc-PAF C-8) stock solution (e.g., in ethanol (B145695) or DMSO).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette an appropriate volume of PRP or washed platelet suspension into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Calibrate the aggregometer by setting the light transmission of the platelet suspension to 0% and the light transmission of the PPP or Tyrode's buffer to 100%.
-
Start the recording and establish a stable baseline for 1-2 minutes.
-
Add a small volume of the mc-PAF C-8 working solution to the cuvette to achieve the desired final concentration (e.g., in the range of 10 nM to 10 µM). The volume of the agonist added should not exceed 10% of the total volume in the cuvette.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation reaches a plateau.
-
The extent of aggregation is measured as the maximum percentage change in light transmission from the baseline.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflow involved in mc-PAF C-8-induced platelet aggregation.
Caption: Signaling cascade initiated by mc-PAF C-8 binding to the PAF receptor.
Caption: Workflow for preparing PRP and performing the aggregation assay.
References
Application Notes and Protocols for Methylcarbamyl PAF C-8 in NRK-49F Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcarbamyl Platelet-Activating Factor C-8 (MC-PAF C-8) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its resistance to degradation by PAF acetylhydrolase (PAF-AH) ensures a longer half-life in experimental settings, making it a valuable tool for studying PAF receptor-mediated signaling pathways.[1] In the context of renal research, the normal rat kidney fibroblast cell line, NRK-49F, serves as a critical model for investigating mechanisms of renal fibrosis and cellular responses to various stimuli. Activation of the PAF receptor in kidney cells is implicated in pro-inflammatory and fibrotic processes.[2]
These application notes provide a comprehensive guide for utilizing Methylcarbamyl PAF C-8 in NRK-49F cell culture experiments, with a focus on investigating its effects on cell signaling, gene expression, and proliferation. The protocols outlined below are based on established methodologies for studying PAF receptor agonists in renal fibroblast models.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating NRK-49F cells with this compound. The specific values are illustrative and should be determined empirically for your specific experimental conditions by referencing the primary literature, such as Kume K, et al. J Biol Chem. 1997 Sep 5;272(36):22898-904.[1]
Table 1: Dose-Dependent Activation of MAPK (ERK1/2) in NRK-49F Cells
| Concentration of MC-PAF C-8 (nM) | Fold Increase in Phospho-ERK1/2 (Normalized to Total ERK1/2) |
| 0 (Control) | 1.0 |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
| Incubation Time: 15 minutes. Data is represented as mean ± SD from three independent experiments. |
Table 2: Time-Course of c-fos and c-myc mRNA Induction by MC-PAF C-8 (100 nM)
| Incubation Time (minutes) | Fold Increase in c-fos mRNA (Normalized to Control) | Fold Increase in c-myc mRNA (Normalized to Control) |
| 0 | 1.0 | 1.0 |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
| 120 | Value | Value |
| Data is represented as mean ± SD from three independent experiments. |
Signaling Pathway
Activation of the PAF receptor by this compound in NRK-49F cells initiates a signaling cascade that leads to the activation of Mitogen-Activated Protein Kinase (MAPK) and the subsequent induction of immediate early genes like c-fos and c-myc.
Caption: PAF Receptor Signaling Pathway in NRK-49F Cells.
Experimental Protocols
1. NRK-49F Cell Culture
-
Materials:
-
NRK-49F cells (ATCC CRL-1570)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
-
Protocol:
-
Maintain NRK-49F cells in DMEM supplemented with 5-10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-plate at a 1:3 to 1:6 split ratio.
-
For experiments, seed the cells into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays) and allow them to adhere overnight.
-
Prior to treatment with this compound, serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal signaling activity.
-
2. Treatment with this compound
-
Materials:
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Serum-free DMEM
-
-
Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to the desired final concentrations.
-
Remove the serum-starvation medium from the NRK-49F cells.
-
Add the this compound working solutions to the cells. For control wells, add serum-free DMEM with the same concentration of the vehicle (ethanol or DMSO).
-
Incubate the cells for the desired time points (e.g., 15-30 minutes for MAPK activation, 30-120 minutes for gene expression).
-
3. Western Blot for MAPK (ERK1/2) Activation
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment, place the cell culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
4. Quantitative RT-PCR for c-fos and c-myc Expression
-
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for c-fos, c-myc, and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Following treatment, lyse the cells directly in the culture wells using the lysis reagent from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Perform qPCR using SYBR Green master mix and specific primers for c-fos, c-myc, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
-
Experimental Workflow
The following diagram illustrates the general workflow for an experiment investigating the effects of this compound on NRK-49F cells.
Caption: Experimental Workflow for MC-PAF C-8 in NRK-49F cells.
References
Determining the Optimal Concentration of Methylcarbamyl PAF C-8 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8) is a synthetic, non-metabolizable analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Its resistance to degradation by PAF acetylhydrolase (PAF-AH) confers a longer half-life in biological systems compared to endogenous PAF, making it a valuable tool for studying PAF receptor (PAFR) signaling.[1][2] This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro assays.
This compound, like its C-16 analog, is nearly equipotent to PAF in its biological activity, including the induction of platelet aggregation.[1][2][3] Upon binding to the G-protein coupled PAF receptor, it triggers a cascade of intracellular signaling events, including the activation of mitogen-activated protein kinase (MAPK) and the induction of immediate early genes such as c-myc and c-fos.[1][2][3] These signaling pathways are implicated in a wide range of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound is assay- and cell-type-dependent. Based on published data for PAF and its equipotent analogs, the following concentration ranges are recommended as a starting point for optimization.
| In Vitro Assay | Cell Type | Recommended Starting Concentration Range | Key Considerations |
| Calcium Mobilization | Various (e.g., Neurohybrid NG108-15 cells, Bovine Cerebral Microvascular Endothelial cells) | 1 nM - 100 nM | The EC50 for PAF-induced calcium mobilization has been reported to be in the low nanomolar range (e.g., 4.75 nM and 6.8 nM).[4][5] A dose-response curve should be generated to determine the optimal concentration for the specific cell line being used. |
| Chemokine Release (e.g., IL-8) | PAFR-transfected cells (e.g., KBP cells), Monocytes | 10 nM - 200 nM | In a study, PAF receptor agonistic activity equivalent to 100 nM of PAF was generated by irradiated cells, suggesting this is a physiologically relevant concentration for inducing chemokine release. Low concentrations of toxins (10⁻¹⁰ M) have been shown to induce significant IL-8 release in monocytes.[6] |
| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | 50 nM - 1 µM | PAF has been shown to induce dose-dependent platelet aggregation in the range of 50 nM to 14 µM, with a threshold of approximately 100 nM.[7] Since this compound is nearly equipotent, a similar range is expected. |
| Reporter Gene Assay (e.g., NF-κB, CREB) | PAFR-expressing cell lines | 10 nM - 1 µM | The optimal concentration will depend on the specific reporter construct and cell line used. A full dose-response analysis is crucial. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the transient increase in intracellular calcium concentration following PAF receptor activation by this compound.
Materials:
-
PAFR-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing the human PAF receptor)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., Ex/Em ~485/525 nm for Fluo-4)
Procedure:
-
Cell Plating: Seed the PAFR-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye in HBSS with HEPES. The final concentration of the dye will depend on the specific reagent used (typically 1-5 µM).
-
Add Pluronic F-127 (0.02-0.04%) to the loading buffer to aid in dye solubilization.
-
If using, add probenecid (typically 1-2.5 mM) to the loading buffer.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: During the dye loading incubation, prepare serial dilutions of this compound in HBSS with HEPES. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁶ M.
-
Measurement:
-
After incubation, place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically. Establish a stable baseline reading for 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
IL-8 Release Assay
This protocol measures the amount of Interleukin-8 (IL-8) secreted by cells in response to this compound stimulation.
Materials:
-
Cells capable of producing IL-8 upon PAFR activation (e.g., PAFR-transfected KBP cells, human monocytes, or other immune cells)
-
Cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
24- or 48-well cell culture plates
-
Human IL-8 ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding: Plate the cells in the multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Stimulation:
-
Prepare dilutions of this compound in serum-free cell culture medium. A suggested concentration range for initial testing is 1 nM to 1 µM.
-
Wash the cells once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest agonist concentration).
-
Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) at 37°C. The optimal incubation time should be determined empirically.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells and debris.
-
IL-8 Quantification:
-
Quantify the concentration of IL-8 in the supernatants using a commercial human IL-8 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve using the IL-8 standards provided in the ELISA kit.
-
Calculate the concentration of IL-8 in each sample based on the standard curve.
-
Plot the IL-8 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Mandatory Visualizations
PAF Receptor Signaling Pathway
In Vitro Assay Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Methyl-carbamyl-PAF-C-16, 25MG | Labscoop [labscoop.com]
- 4. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-8 release and neutrophil activation by Clostridium difficile toxin-exposed human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for a MAPK Activation Assay Using Methylcarbamyl PAF C-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2][3] Dysregulation of these pathways is implicated in numerous diseases, most notably cancer, making them a key target for therapeutic research.[3] The MAPK family includes several well-characterized cascades, such as the ERK, JNK, and p38 pathways.[4] This document provides a detailed guide for assessing the activation of the MAPK pathway, specifically focusing on the Extracellular signal-Regulated Kinase (ERK1/2), in response to Methylcarbamyl PAF C-8.
This compound is a stable, non-metabolizable analog of Platelet-Activating Factor (PAF).[5][6] Unlike native PAF, it is resistant to degradation by the enzyme platelet-activating factor acetylhydrolase (PAF-AH), giving it a longer half-life and making it a potent tool for studying PAF receptor-mediated signaling.[5][6] Upon binding to the PAF receptor, a G-protein coupled receptor, it triggers a downstream signaling cascade that leads to the activation of MAPK.[5] This activation is characterized by the dual phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[7]
This guide offers two primary protocols for detecting MAPK activation: Western blotting for a semi-quantitative analysis of protein phosphorylation and an Enzyme-Linked Immunosorbent Assay (ELISA) for a quantitative measurement.
Data Presentation
The following tables summarize representative quantitative data from hypothetical dose-response and time-course experiments assessing the effect of this compound on ERK1/2 phosphorylation. Data is presented as the relative band intensity of phosphorylated ERK1/2 (p-ERK1/2) normalized to total ERK1/2 and expressed as a fold change relative to the untreated control.
Table 1: Dose-Response of this compound on ERK1/2 Phosphorylation
| Treatment Concentration (nM) | Fold Change in p-ERK1/2 (Normalized Intensity) | Standard Deviation |
| 0 (Untreated Control) | 1.00 | ± 0.12 |
| 1 | 1.85 | ± 0.21 |
| 10 | 4.52 | ± 0.43 |
| 100 | 8.76 | ± 0.98 |
| 1000 | 8.91 | ± 1.05 |
Table 2: Time-Course of ERK1/2 Phosphorylation with 100 nM this compound
| Treatment Time (minutes) | Fold Change in p-ERK1/2 (Normalized Intensity) | Standard Deviation |
| 0 (Untreated Control) | 1.00 | ± 0.11 |
| 5 | 6.24 | ± 0.75 |
| 15 | 8.68 | ± 0.92 |
| 30 | 5.97 | ± 0.68 |
| 60 | 2.15 | ± 0.29 |
Signaling Pathway and Experimental Workflow
Caption: MAPK/ERK signaling cascade initiated by this compound.
Caption: Experimental workflow for the MAPK activation assay.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK1/2 Detection
This protocol provides a semi-quantitative method to visualize the phosphorylation of ERK1/2.
A. Cell Culture and Treatment
-
Culture Conditions: Culture cells (e.g., HeLa, A549, or HepG2) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.[8]
-
Plating: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[8]
-
Serum Starvation: Before treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free media for 12-24 hours. This reduces basal MAPK activity.[8][9]
-
Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 15 minutes) for a dose-response experiment. For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) for different durations (e.g., 0, 5, 15, 30, 60 minutes).
B. Cell Lysis and Protein Quantification
-
Washing: After treatment, immediately place the plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[10]
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[8]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]
-
Gel Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again as in step C6. Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2.[11]
D. Data Analysis
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Express the results as a fold change relative to the untreated control.
Protocol 2: ELISA for p-ERK1/2 Detection
This protocol provides a quantitative measurement of ERK1/2 phosphorylation. Several commercial kits are available for this purpose. The following is a general procedure.
A. Sample Preparation
-
Culture, treat, and lyse cells as described in the Western Blotting protocol (Sections A and B).
-
Dilute the cell lysates to a final protein concentration within the detection range of the specific ELISA kit, using the provided sample dilution buffer.[12]
B. ELISA Procedure (based on a typical sandwich ELISA kit)
-
Plate Preparation: Bring all reagents to room temperature. Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.[12]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit's manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[13]
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer.[12]
-
Detection Antibody: Add the biotin-labeled detection antibody to each well and incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the HRP-conjugated streptavidin solution to each well and incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[13]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader immediately.[13]
C. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of p-ERK1/2 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the p-ERK1/2 concentration to the total protein concentration of the lysate.
-
Express the results as fold change relative to the untreated control.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. MAPK ELISA Kit [ABIN6968637] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 13. raybiotech.com [raybiotech.com]
Recommended suppliers and purity standards for Methylcarbamyl PAF C-8.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended suppliers, purity standards, and experimental protocols for the use of Methylcarbamyl PAF C-8, a stable analog of Platelet-Activating Factor (PAF).
Introduction
This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its resistance to degradation by PAF acetylhydrolase (PAF-AH) results in a longer half-life in plasma compared to endogenous PAF, making it a valuable tool for studying PAF receptor-mediated signaling pathways and physiological effects.[1][2][3][4] This analog is known to be nearly equipotent to PAF C-16 in inducing platelet aggregation and has been shown to activate mitogen-activated protein kinase (MAPK) and induce G1 phase cell cycle arrest in specific cell types.[1][2][3][4] These characteristics make it a subject of interest in research areas such as cardiovascular diseases and oncology.
Recommended Suppliers and Purity Standards
For reliable and reproducible experimental outcomes, it is crucial to source high-purity this compound. The following table summarizes recommended suppliers and their stated purity standards.
| Supplier | Purity Standard |
| Cayman Chemical | ≥98% |
| Santa Cruz Biotechnology | ≥98% |
| MedChemExpress | ≥98% |
Note: Always refer to the supplier's certificate of analysis for lot-specific purity data. The compound is typically supplied as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability. For experimental use, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a suitable solvent such as DMSO or an aqueous buffer.
Signaling Pathway
This compound exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Upon binding, the receptor activates downstream signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Increased IP3 levels trigger the release of intracellular calcium stores. These signaling events culminate in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK. Activated ERK can then translocate to the nucleus and induce the expression of immediate-early genes such as c-fos and c-myc, which are involved in cell proliferation and differentiation.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Platelet Aggregation Assay
This protocol describes the induction of platelet aggregation in platelet-rich plasma (PRP) using this compound.
Experimental Workflow:
Caption: Workflow for the platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C for 5-10 minutes.
-
Place a cuvette with PRP in a light transmission aggregometer and establish a baseline reading. Use PPP to set the 100% aggregation level.
-
Add varying concentrations of this compound to the PRP. Based on literature for PAF, a dose-dependent aggregation can be observed in the range of 50 nM to 14 µM, with a threshold of approximately 100 nM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Record the change in light transmission over time to measure platelet aggregation.
-
MAPK Activation Assay (Western Blot)
This protocol details the detection of ERK phosphorylation in response to this compound stimulation in a suitable cell line, such as NRK-49 cells overexpressing the PAF receptor.[2][4]
Experimental Workflow:
Caption: Workflow for the MAPK activation assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture NRK-49 cells (or another suitable cell line) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
-
Treat the cells with this compound. A concentration of 10 nM for 5-15 minutes has been shown to be effective for inducing MAPK activation.[4] Include an untreated control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol describes how to assess the effect of this compound on cell cycle distribution, specifically looking for G1 phase arrest, using flow cytometry.
Experimental Workflow:
Caption: Workflow for cell cycle analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed NRK-49 cells (or another suitable cell line) and allow them to adhere and grow.
-
Treat the cells with this compound. A concentration of 10 nM for 24-48 hours has been shown to induce G1 arrest.[4] Include an untreated control.
-
-
Cell Preparation and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
DNA Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak in the treated samples compared to the control would indicate a G1 phase arrest.
-
References
Methylcarbamyl PAF C-8 solubility in DMSO, ethanol, and PBS.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Methylcarbamyl Platelet-Activating Factor C-8 (mc-PAF C-8), a stable analog of Platelet-Activating Factor (PAF). This document includes solubility data, preparation of stock solutions, and detailed protocols for common biological assays, including platelet aggregation, MAPK activation, and cell cycle analysis.
Product Information
-
Product Name: Methylcarbamyl PAF C-8
-
Molecular Formula: C₁₈H₃₉N₂O₇P
-
Molecular Weight: 426.5 g/mol
-
Description: this compound is a metabolically stable analog of the potent lipid mediator, Platelet-Activating Factor (PAF). The carbamyl group at the sn-2 position confers resistance to degradation by PAF acetylhydrolase (PAF-AH), resulting in a longer half-life in biological systems compared to native PAF. It is a potent agonist of the PAF receptor (PAFR), a G-protein coupled receptor, and is used to study PAF-mediated signaling pathways and physiological responses.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| Ethanol (B145695) | 50 mg/mL |
| PBS (pH 7.2) | 25 mg/mL |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Below are protocols for preparing this compound stock solutions in the recommended solvents.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4265 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol for Preparing a 10 mM Ethanol Stock Solution
-
Materials:
-
This compound (powder)
-
Ethanol (200 proof, absolute), anhydrous
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure:
-
Follow steps 1 and 2 from the DMSO stock solution protocol.
-
Add the appropriate volume of anhydrous ethanol to the vial.
-
Vortex the solution until the compound is fully dissolved.
-
Aliquot and store at -20°C.
-
Protocol for Preparing an Aqueous Solution in PBS (pH 7.2)
For many cell-based assays, it is desirable to have the compound in an aqueous buffer.
-
Materials:
-
This compound ethanol stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a working solution in PBS, it is recommended to first dissolve this compound in an organic solvent such as ethanol.
-
To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.
-
Immediately add the desired volume of sterile PBS (pH 7.2) to the dried compound.
-
Vortex thoroughly to dissolve. The solubility in PBS is approximately 25 mg/mL.
-
It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.
-
Experimental Protocols
This compound is a versatile tool for studying a range of cellular processes. Below are detailed protocols for some of its key applications.
Platelet Aggregation Assay
This compound is a potent inducer of platelet aggregation. This protocol describes a light transmission aggregometry (LTA) method to measure this effect.
-
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound working solution (prepared in a suitable buffer, e.g., PBS).
-
Platelet aggregometer.
-
Aggregometer cuvettes with stir bars.
-
-
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
-
Aggregometry:
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes.
-
Add 50 µL of the this compound working solution to the cuvette to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
-
MAPK (ERK1/2) Activation Assay by Western Blot
This compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway, which can be assessed by measuring the phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293 cells transfected with the PAFR gene, or certain endothelial or immune cell lines).
-
Cell culture medium and supplements.
-
This compound working solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
Western blot transfer system and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal MAPK activation.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
-
G1 Phase Cell Cycle Arrest Analysis by Flow Cytometry
This compound has been shown to induce G1 phase cell cycle arrest in certain cell types.[1] This can be analyzed by staining the cellular DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
-
Materials:
-
Appropriate cell line (e.g., NRK-49F cells).
-
Cell culture medium and supplements.
-
This compound working solution.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 24, 48 hours).
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak indicates G1 arrest.
-
-
Visualizations
PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow for a Cell-Based Assay
Caption: General Experimental Workflow.
References
Application Notes and Protocols for In Vivo Studies with Methylcarbamyl PAF C-8 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies using Methylcarbamyl PAF C-8 (mc-PAF C-8), a stable analog of Platelet-Activating Factor (PAF), in the context of cardiovascular research. This document outlines the cardiovascular effects of mc-PAF C-8, detailed experimental protocols for relevant animal models, and an overview of the key signaling pathways involved.
Introduction to this compound
This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator implicated in a variety of physiological and pathological processes within the cardiovascular system. Due to its resistance to degradation by PAF acetylhydrolase (PAF-AH), mc-PAF C-8 exhibits a longer biological half-life compared to endogenous PAF, making it a valuable tool for studying the sustained effects of PAF receptor (PAFR) activation in vivo. Its actions include the induction of platelet aggregation, hypotension, and the modulation of vascular permeability.
Cardiovascular Effects and Research Applications
In vivo administration of PAF and its stable analogs like mc-PAF C-8 can elicit a range of cardiovascular responses, making it a relevant compound for modeling various aspects of cardiovascular disease.
Key Research Applications:
-
Myocardial Ischemia-Reperfusion Injury: PAF is known to be released during myocardial ischemia and reperfusion, contributing to tissue damage. mc-PAF C-8 can be used to investigate the specific role of sustained PAFR activation in this context.
-
Thrombosis: By promoting platelet aggregation and endothelial activation, mc-PAF C-8 is a useful agent for inducing and studying arterial thrombosis in vivo.
-
Systemic Hypotension and Shock: The potent vasodilatory and permeability-increasing effects of PAF are central to the pathophysiology of various forms of shock. mc-PAF C-8 can be used to model these hemodynamic changes.
-
Vascular Permeability and Inflammation: mc-PAF C-8 can be employed to study the mechanisms of vascular leakage and leukocyte infiltration in inflammatory cardiovascular conditions.
Quantitative Data Summary
The following tables summarize quantitative data gathered from in vivo and in vitro studies involving PAF and its analogs. These values can serve as a starting point for dose-range finding studies with mc-PAF C-8.
Table 1: In Vivo Cardiovascular and Thrombotic Effects of PAF and Analogs
| Parameter | Animal Model | Compound | Dose/Concentration | Observed Effect |
| Arterial Thrombosis | Guinea Pig | 1-O-alkyl-2-N-methylcarbamyl-sn-glycero-3-phosphocholine | 10⁻⁸ M (superfusion) | Endothelial cell retraction, platelet adhesion, and thrombus formation.[1] |
| Blood Pressure | Rat | Synthetic PAF-acether | 0.05 - 5 µg (IV) | Significant dose-dependent decrease in blood pressure and peripheral vascular resistance.[2] |
| Cardiac Function | Rat | Platelet-Activating Factor (PAF) | 10⁻¹⁰ - 10⁻⁷ mol (perfused heart) | Dose-dependent decrease in coronary flow and ventricular contractility.[3][4] |
| Heart Rate & Cardiac Output | Rat | Platelet-Activating Factor (PAF) | IV infusion | Dose-dependent decrease in mean arterial blood pressure with associated changes in heart rate and cardiac index.[5] |
Table 2: In Vitro Effects of Methylcarbamyl-PAF on Cardiac and Endothelial Cells
| Parameter | Cell Type | Compound | Concentration | Observed Effect |
| Intracellular pH (pHi) | Guinea Pig Ventricular Myocytes | Methylcarbamyl-PAF (C-PAF) | 200 nM | Significant increase in steady-state pHi, mediated by NHE activation. |
| Intracellular Calcium ([Ca²⁺]i) Mobilization | Human Conjunctival Epithelial Cells | Methylcarbamyl-PAF (mc-PAF) | EC₅₀ = 0.8 nM | Rapid mobilization of intracellular calcium. |
| Proinflammatory Cytokine Release | Human Conjunctival Epithelial Cells | PAF | 10 nM - 1 µM | 1.4 to 3.5-fold increase in IL-6, IL-8, and GM-CSF release. |
| Endothelial Cell Viability | Porcine Neuroretinal Microvascular Endothelial Cells | C-PAF | EC₅₀ ≈ 50 pM | Concentration- and time-dependent decrease in cell viability.[6] |
Experimental Protocols
In Vivo Model of Arterial Thrombosis
This protocol is adapted from a model using a stable PAF analog in the guinea pig mesenteric artery.[1]
Objective: To induce and study localized arterial thrombosis.
Animal Model: Male guinea pigs (250-300g).
Materials:
-
This compound
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Surgical microscope
-
Optoelectronic registration equipment for measuring thrombus formation
-
Microinjection pump
-
Physiological saline
Procedure:
-
Anesthetize the guinea pig.
-
Surgically expose a section of the mesentery and select a mesenteric artery branch for observation under the microscope.
-
Continuously superfuse the selected area with physiological saline at 37°C.
-
Induce mild endothelial injury at a specific site on the artery using a brief electrical stimulus.
-
Following the injury, switch the superfusion to a solution of this compound in physiological saline at a concentration of approximately 10⁻⁸ M.
-
Monitor the vessel for endothelial cell changes, platelet adhesion, and thrombus formation using the optoelectronic registration system.
-
The PAF receptor antagonist BN 52021 can be used as a negative control to demonstrate the specificity of the effect.
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
This is a general guideline for incorporating mc-PAF C-8 into a standard mouse or rat model of myocardial infarction.[7][8][9][10][11]
Objective: To investigate the role of sustained PAFR activation on infarct size and cardiac function following ischemia-reperfusion.
Animal Model: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize and intubate the animal, and maintain anesthesia with a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-60 minutes.
-
Administer this compound or vehicle control. The route of administration can be intravenous (IV) or intraperitoneal (IP). A dose-finding study should be performed, starting with doses in the range of 1-10 µg/kg, based on general PAF data.[2]
-
After the ischemic period, release the ligature to allow for reperfusion.
-
Close the chest and allow the animal to recover.
-
Assess cardiac function (e.g., ejection fraction, fractional shortening) using echocardiography at desired time points post-surgery (e.g., 24 hours, 7 days).
-
At the end of the study, euthanize the animal, excise the heart, and stain with TTC to determine the infarct size as a percentage of the area at risk.
Signaling Pathways
Activation of the PAF receptor by this compound initiates a cascade of intracellular signaling events that are crucial to its cardiovascular effects. The primary pathway involves the coupling of the PAF receptor to Gq proteins.
Caption: PAFR signaling pathway in cardiovascular cells.
Experimental Workflow for In Vivo Myocardial Infarction Model
The following diagram outlines the key steps in an in vivo study of mc-PAF C-8 in a myocardial infarction model.
Caption: Workflow for a myocardial infarction study.
References
- 1. PAF-acether induced arterial thrombosis and the effect of specific antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular actions of synthetic PAF-acether (a synthetic platelet-activating factor) in the rat: evidence for a platelet independent mechanism [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of platelet-activating factor on isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of PAF on cardiac function and eicosanoid release in the isolated perfused rat heart: comparison between normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
Application of Methylcarbamyl PAF C-8 in studying oncogenic transformation.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methylcarbamyl PAF C-8 (MC-PAF C-8) is a stable, non-hydrolyzable analog of Platelet-Activating Factor (PAF), a potent lipid mediator.[1] Its resistance to degradation by PAF acetylhydrolase makes it an ideal tool for studying the sustained effects of PAF receptor (PAFR) activation in biological systems. In the context of oncogenic transformation, MC-PAF C-8 serves as a valuable probe to elucidate the complex role of the PAF signaling axis in cancer biology.
The PAF/PAFR signaling pathway is implicated in various aspects of cancer, including oncogenic transformation, tumor growth, angiogenesis, and metastasis.[2][3] Activation of the PAF receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1][2][4] Notably, in normal rat kidney (NRK) fibroblasts engineered to overexpress the PAF receptor, MC-PAF C-8 has been demonstrated to induce the expression of immediate-early oncogenes such as c-myc and c-fos, and to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Interestingly, the effects of PAF signaling on cell proliferation are context-dependent. While it can stimulate a mitogenic response in quiescent (G0-arrested) cells, it also exhibits inhibitory effects on the G1 to S phase transition in actively cycling cells.[2] This dual functionality suggests a complex regulatory role for PAF in cell cycle progression. Furthermore, MC-PAF C-8 has been shown to suppress oncogenic phenotypes, including anchorage-independent growth, induced by oncogenes like v-src and v-ras in NRK cells.[2] These findings highlight the potential of targeting the PAF signaling pathway as a therapeutic strategy in oncology.
Quantitative Data Summary
The following tables summarize the quantitative effects of Methylcarbamyl PAF C-16 (a closely related and often interchangeably used analog of MC-PAF C-8) on key cellular processes related to oncogenic transformation, based on studies in NRK cells overexpressing the PAF receptor.
Table 1: Effect of Methylcarbamyl PAF C-16 on Cell Cycle Distribution
| Treatment | Concentration (nM) | % of Cells in G1 Phase | % of Cells in S Phase |
| Control | 0 | 45.3 | 38.1 |
| MC-PAF C-16 | 10 | 68.7 | 15.2 |
Data adapted from Kume, K., & Shimizu, T. (1997). Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor. Journal of Biological Chemistry, 272(36), 22898-22904.
Table 2: Induction of Immediate-Early Gene Expression by Methylcarbamyl PAF C-16
| Gene | Treatment | Time Point | Fold Induction (relative to control) |
| c-fos | MC-PAF C-16 (10 nM) | 30 min | ~15-fold |
| c-myc | MC-PAF C-16 (10 nM) | 60 min | ~5-fold |
Data estimated from graphical representations in Kume, K., & Shimizu, T. (1997). Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor. Journal of Biological Chemistry, 272(36), 22898-22904.
Experimental Protocols
Cell Culture and Treatment
Normal Rat Kidney (NRK-49F) cells stably overexpressing the PAF receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. A stock solution of this compound is prepared in an appropriate solvent (e.g., ethanol) and diluted to the final desired concentration in serum-free DMEM immediately before treating the cells.
Oncogenic Transformation Assay (Soft Agar (B569324) Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of oncogenic transformation.
Materials:
-
Base agar layer: 0.6% agar in complete DMEM
-
Top agar layer: 0.3% agar in complete DMEM containing cells
-
This compound
-
6-well plates
Protocol:
-
Prepare the base agar layer by mixing equal volumes of molten 1.2% agar and 2x complete DMEM. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Trypsinize and count the NRK cells.
-
Prepare the top agar layer by mixing the cell suspension (e.g., 5 x 10^3 cells) with molten 0.6% agar and 2x complete DMEM to a final agar concentration of 0.3%.
-
Add this compound to the desired final concentration to the top agar mixture.
-
Gently layer 1.5 mL of the top agar/cell mixture onto the solidified base agar layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 200 µL of complete DMEM containing the appropriate concentration of this compound.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol (B129727) for 1 hour.
-
Count the number of colonies larger than a specified diameter (e.g., 50 µm) using a microscope.
References
- 1. Platelet-activating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) induces growth stimulation, inhibition, and suppression of oncogenic transformation in NRK cells overexpressing the PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Platelet-Activating Factor (PAF) Induces Growth [research.amanote.com]
- 4. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calcium Influx Assay in Raji Lymphoblasts Using Carbamyl-PAF
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a multitude of cellular processes in lymphocytes, including activation, proliferation, and apoptosis. The platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR), is expressed on various immune cells, including the Raji B-lymphoblast cell line.[1][2] Carbamyl-PAF (cPAF) is a stable, non-metabolizable analog of PAF that acts as a potent PAF receptor agonist.[1][3] Upon binding to the PAF receptor, cPAF initiates a signaling cascade that leads to a rapid and transient increase in intracellular Ca²⁺ concentration.[1] This application note provides a detailed protocol for measuring cPAF-induced calcium influx in Raji cells using fluorescent calcium indicators. This assay is a valuable tool for studying PAF receptor signaling and for screening potential receptor antagonists.
Signaling Pathway and Experimental Workflow
The binding of cPAF to the PAF receptor (PAFR) on the Raji cell surface triggers the activation of a heterotrimeric Gq protein.[2][4] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm.[6][7][8] This initial release can then trigger the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.[6]
Materials and Reagents
-
Cells: Raji cells (ATCC CCL-86)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin.[9]
-
Agonist: Carbamyl-PAF (cPAF)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Calcium and Magnesium, buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dyes:
-
Fluo-4 AM (for fluorescence intensity-based assays)
-
Indo-1 AM (for ratiometric flow cytometry assays)[10]
-
-
Dye Loading Enhancer: Pluronic F-127 (0.02% final concentration)
-
Positive Control: Ionomycin (1-2 µM final concentration)
-
Negative Control / Antagonist: A specific PAF receptor antagonist (e.g., CV-6209)
-
Instrumentation:
-
Fluorescence microplate reader with kinetic reading capability and injectors.
-
OR Flow cytometer with UV excitation and dual-emission detection (for Indo-1).[10]
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using a fluorescence plate reader.
1. Cell Culture and Preparation: a. Culture Raji cells in suspension in T-75 flasks at 37°C in a 5% CO₂ incubator.[9] b. Maintain cell density between 0.5 x 10⁵ and 2 x 10⁶ cells/mL. Subculture every 2-3 days.[9] c. On the day of the assay, harvest cells in the logarithmic growth phase. d. Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and wash once with pre-warmed assay buffer. e. Resuspend the cell pellet in assay buffer and perform a cell count. Adjust the cell density to 1 x 10⁶ cells/mL.
2. Dye Loading: a. Prepare a 2X dye loading buffer. For Fluo-4 AM, create a 4 µM Fluo-4 AM solution containing 0.04% Pluronic F-127 in the assay buffer. b. In a separate tube, mix equal volumes of the cell suspension (1 x 10⁶ cells/mL) and the 2X dye loading buffer. c. Incubate the cells for 45-60 minutes at 37°C in the dark, with occasional gentle mixing.[6][10]
3. Washing: a. After incubation, add 5 volumes of assay buffer to the cell suspension and centrifuge at 300 x g for 5 minutes. b. Gently discard the supernatant. c. Resuspend the cell pellet in fresh, pre-warmed assay buffer. Repeat the wash step one more time to ensure complete removal of extracellular dye. d. Resuspend the final cell pellet in assay buffer to a concentration of 1 x 10⁶ cells/mL.
4. Assay Plate Preparation and Measurement: a. Plate 100 µL of the dye-loaded cell suspension into each well of a black, clear-bottom 96-well plate. b. If using an antagonist, add it to the appropriate wells and incubate for 15-30 minutes at 37°C. c. Place the plate into the fluorescence microplate reader, pre-warmed to 37°C. d. Set the reader parameters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm) for kinetic reading.[6] e. Establish a stable baseline fluorescence reading for 30-60 seconds.[6] f. Using the instrument's injectors, add 20 µL of the cPAF solution (or positive/negative controls) to the wells. cPAF has been shown to be effective in a dose-dependent manner from 100 pM to 1 µM.[1] g. Immediately continue recording the fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the full calcium transient (peak and decay).[6]
Data Presentation and Expected Results
Data analysis typically involves normalizing the fluorescence signal (F) to the initial baseline fluorescence (F₀). The results can be expressed as a ratio (F/F₀) or as the change in fluorescence (F - F₀). The peak response is used for constructing dose-response curves to determine the EC₅₀ of cPAF.
Table 1: Representative Quantitative Data for cPAF in Raji Cells
| Parameter | Value | Reference / Note |
| Cell Line | Raji (Human B-lymphoblast) | [1] |
| Agonist | Carbamyl-PAF (cPAF) | [1] |
| Effective Dose Range | 100 pM - 1 µM | [1] |
| Binding Affinity (Kd) | 2.9 ± 0.9 nM | [1] |
| PAF Receptor Count | ~14,800 sites/cell | [1] |
| EC₅₀ for Ca²⁺ Mobilization | ~5-10 nM | Estimated from similar PAF agonists[11] |
| Peak [Ca²⁺]i Response | Dose-dependent increase | [1] |
| Inhibition | Inhibited by PAF antagonists (e.g., CV-6209) | [1] |
Note: The EC₅₀ value is an estimation based on published data for PAF in other cell systems and should be determined empirically.
References
- 1. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Gq Pathway Desensitizes Chemotactic Receptor-induced Calcium Signaling via Inositol Trisphosphate Receptor Down-regulation (*) | Semantic Scholar [semanticscholar.org]
- 5. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. bu.edu [bu.edu]
- 11. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing stock solutions of Methylcarbamyl PAF C-8 for experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Methylcarbamyl PAF C-8 (mc-PAF C-8), a stable analog of Platelet-Activating Factor (PAF), for use in various experimental settings. The information is intended to guide researchers in accurately preparing this lipid signaling molecule to ensure experimental reproducibility and integrity.
Introduction
This compound is a synthetic, non-hydrolyzable analog of PAF C-8. Its resistance to degradation by platelet-activating factor acetylhydrolase (PAF-AH) results in a longer half-life of over 100 minutes in plasma, making it a potent tool for studying PAF-mediated signaling pathways.[1] mc-PAF C-8 has been shown to induce platelet aggregation and activate the mitogen-activated protein kinase (MAPK) signaling cascade, leading to the expression of early-response genes like c-myc and c-fos, and inducing G1 phase cell cycle arrest.[1] These characteristics make it a valuable compound for research in cardiovascular diseases, cancer, and cell signaling.[1]
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₉N₂O₇P | [1][2] |
| Molecular Weight | 426.5 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Appearance | Typically a solution in ethanol (B145695) | [1] |
| Solubility (Ethanol) | 50 mg/mL | [1] |
| Solubility (DMF) | 25 mg/mL | [1] |
| Solubility (DMSO) | 25 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | 25 mg/mL | [1] |
| Long-term Storage | -20°C | [1][3] |
| Stability | ≥ 2 years at -20°C | [1] |
Experimental Protocols
Safety Precautions
Handle this compound in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. If the compound is supplied in an organic solvent, work in a well-ventilated area or a chemical fume hood.
Preparation of a High-Concentration Stock Solution
This compound is often supplied as a solution in ethanol. However, if obtained as a solid or if a different solvent is required, the following protocol can be used.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or other desired solvent like DMSO or DMF)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolving: Add the appropriate volume of the chosen solvent to the weighed mc-PAF C-8 to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of mc-PAF C-8 in 1 mL of solvent.
-
Solubilization: Vortex the solution thoroughly until the lipid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
For most cell culture experiments, the high-concentration stock solution will need to be further diluted to a working concentration in an aqueous medium.
Materials:
-
High-concentration stock solution of this compound
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the original solvent to facilitate accurate final dilutions.
-
Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to the aqueous buffer or cell culture medium. It is crucial to add the lipid solution to the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing the formation of micelles.
-
Final Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Use Immediately: Aqueous solutions of this compound should be prepared fresh for each experiment and used immediately. It is not recommended to store aqueous solutions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: Signaling pathway initiated by this compound binding to the PAF receptor.
References
- 1. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 2. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Platelet Aggregation with Methylcarbamyl PAF C-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with platelet aggregation induced by Methylcarbamyl PAF C-8 (mc-PAF C-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce platelet aggregation?
This compound (mc-PAF C-8) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Like PAF, it is a potent phospholipid mediator that activates platelets by binding to the PAF receptor (PAFR), a G-protein coupled receptor on the platelet surface.[1][2] This binding initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation.[3][4]
Q2: What is the expected platelet aggregation response to mc-PAF C-8?
mc-PAF C-8 should induce a dose-dependent aggregation of platelets.[5][6] The effective concentration can vary depending on the experimental conditions, such as platelet donor, platelet concentration, and the specific protocol used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.[7]
Q3: How should I prepare and store my mc-PAF C-8 stock solution?
For optimal results, it is crucial to prepare fresh solutions of mc-PAF C-8 for each experiment.[7] If a stock solution is prepared, it should be stored under appropriate conditions as recommended by the manufacturer, and repeated freeze-thaw cycles should be avoided to prevent degradation.[7]
Troubleshooting Guide
Issue: No or Low Platelet Aggregation Response to mc-PAF C-8
This is a common issue that can arise from several factors related to the reagents, platelet preparation, or the experimental procedure itself. Follow this guide to troubleshoot the problem.
1. Reagent and Agonist Integrity
A primary reason for a lack of aggregation is an issue with the mc-PAF C-8 itself or other critical reagents.
-
Is your mc-PAF C-8 solution fresh and potent?
-
Recommendation: Prepare a fresh dilution of mc-PAF C-8 from a stock solution for each experiment. If you suspect the stock solution has degraded, use a new vial. Avoid repeated freeze-thaw cycles of the stock solution.[7]
-
-
Are your other reagents, like buffers and saline, correctly prepared and at the proper pH?
-
Recommendation: Ensure all buffers and solutions are prepared with high-purity water and that the pH is verified.
-
2. Platelet Preparation and Viability
The quality and viability of the prepared platelets are critical for a successful aggregation assay.
-
Was the blood collected and processed correctly?
-
Are you handling the platelets appropriately to avoid premature activation?
-
Is the time between blood collection and the experiment minimized?
3. Experimental Protocol and Instrument Setup
Procedural errors or incorrect instrument settings can lead to inaccurate results.
-
Is your aggregometer calibrated and set up correctly?
-
Is the platelet count in your PRP within the optimal range?
-
Recommendation: The typical platelet count for aggregation studies is between 200 and 400 x 10⁹/L.[8] Adjust the platelet count with PPP if necessary.
-
-
Are you allowing the platelets to rest before starting the assay?
-
Recommendation: Let the PRP rest for at least 30 minutes at room temperature after preparation before starting the experiment.[7]
-
Data Presentation
Table 1: Troubleshooting Checklist for Lack of Platelet Aggregation
| Category | Checkpoint | Recommendation |
| Reagents | mc-PAF C-8 solution integrity | Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles.[7] |
| Buffer and saline quality | Use high-purity water and verify pH. | |
| Platelet Preparation | Blood collection technique | Use a 19- or 21-gauge needle; maintain a 9:1 blood-to-anticoagulant ratio.[7][8] |
| Sample handling | Process at room temperature; avoid cold shock.[9][10] Use appropriate labware.[11] | |
| Time-to-experiment | Perform assay within 4 hours of blood draw.[8][12] | |
| Platelet count | Adjust to 200-400 x 10⁹/L with PPP.[8] | |
| Protocol & Setup | Instrument calibration | Warm to 37°C; calibrate with PPP and PRP.[7][8] |
| Platelet resting period | Allow a 30-minute rest period for PRP before use.[7] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood.[7]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature.[7]
-
PRP Isolation: Carefully aspirate the upper platelet-rich plasma layer and transfer it to a new polypropylene (B1209903) tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 20 minutes to pellet the remaining cells.[8]
-
PPP Isolation: Collect the supernatant, which is the platelet-poor plasma.
-
Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, dilute the PRP with PPP to achieve a final platelet concentration of 200-400 x 10⁹/L.[8]
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before use.[7]
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.[7]
-
Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.[7]
-
Sample Preparation: Place a magnetic stir bar into a new cuvette and add the standardized PRP. Place the cuvette in the heating block of the aggregometer.
-
Initiation of Aggregation: Add the desired concentration of mc-PAF C-8 to the cuvette to start the aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between platelet-aggregating response and vasoconstrictive response to platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myhematology.com [myhematology.com]
- 9. bloodtransfusion.it [bloodtransfusion.it]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Methylcarbamyl PAF C-8 dosage to minimize off-target effects.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Methylcarbamyl PAF C-8 (mc-PAF C-8), a metabolically stable analog of Platelet-Activating Factor (PAF), to minimize off-target effects.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, non-metabolizable analog of Platelet-Activating Factor (PAF).[3] Like endogenous PAF, it is an agonist that binds to and activates the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[4][5] This on-target activation triggers downstream signaling cascades, including the phospholipase C and MAP kinase pathways, which are involved in processes like inflammation and cell cycle regulation.[1][5] Its key feature is a methylcarbamyl group at the sn-2 position, which makes it resistant to degradation by the enzyme PAF acetylhydrolase (PAF-AH), giving it a much longer half-life in plasma compared to native PAF.[1][3]
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effects stem from the activation of the PAF receptor. These include inducing platelet aggregation, activating MAP kinase, and influencing cell cycle progression, specifically by causing G1 phase arrest.[1][2] These properties make it a compound of interest for cardiovascular and oncology research.[1]
Q3: What potential off-target effects should I be concerned about?
A3: While specific off-target binding sites for mc-PAF C-8 are not extensively documented, off-target effects for potent lipid mediators generally manifest as cytotoxicity, unintended activation of other signaling pathways, or disruption of membrane integrity at high concentrations. It is crucial to experimentally distinguish between potent, on-target PAFR-mediated effects and non-specific cellular toxicity.
Q4: How do I select a starting concentration for my in vitro experiments?
A4: Start by considering the binding affinity of related carbamyl PAF analogs. Carbamyl-PAF (C-16) has a dissociation constant (Kd) of approximately 2.9 nM for the PAF receptor on Raji lymphoblasts.[4] A good starting point for functional assays is to test a wide concentration range spanning several orders of magnitude around this value, for example, from 100 pM to 1 µM.[4] This range allows for the determination of a full dose-response curve for your specific cell type and endpoint.
Troubleshooting Guide
Problem: I'm observing high levels of cell death, even at concentrations where I expect to see specific PAFR activation.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high, leading to off-target cytotoxicity. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your functional assay. 2. Determine the concentration at which cytotoxicity begins (the TC50 or LC50). 3. Ensure your experimental concentrations for functional assays are well below the cytotoxic threshold. |
| The cell line is highly sensitive to PAFR-mediated signaling. | 1. Use a specific PAFR antagonist (e.g., WEB 2086, CV-6209) as a negative control.[4][6] 2. If the antagonist rescues the cells from death, the effect is on-target. You may need to use shorter incubation times or a less sensitive cell line. |
| Solvent or formulation issues. | 1. Run a vehicle control (the solvent used to dissolve mc-PAF C-8) at the highest concentration used in your experiment to rule out solvent toxicity. |
Problem: My results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Degradation or instability of the compound. | Although mc-PAF C-8 is designed to be stable, ensure proper storage at -20°C.[2] Prepare fresh dilutions from a stock solution for each experiment. |
| Variability in cell culture conditions. | 1. Maintain consistent cell passage numbers and confluency. 2. Ensure consistent serum concentrations in your media, as serum components can sometimes interfere with lipid mediators. |
| Receptor desensitization. | PAF receptors can desensitize and internalize after prolonged agonist exposure.[5] For signaling studies (e.g., calcium flux), use short stimulation times. For longer-term assays, be aware that the initial potent signal may wane. |
Quantitative Data Summary
The following table summarizes binding affinities and effective concentrations for carbamyl-PAF analogs from published studies. This data can serve as a reference for designing dose-ranging experiments.
| Compound | Cell Type | Assay Type | Parameter | Value |
| Methylcarbamyl PAF (C-16) | Human Neutrophils | Receptor Binding | Kd | 1.1 nM[3] |
| Carbamyl-PAF (C-16) | Raji Lymphoblasts | Receptor Binding | Kd | 2.9 nM[4] |
| Carbamyl-PAF (C-16) | Raji Lymphoblasts | Calcium Flux | Effective Conc. Range | 100 pM - 1 µM[4] |
| Native PAF (C-16) | Human Neutrophils | Receptor Binding | Kd | 0.2 nM[3] |
Key Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using a PAFR Antagonist
Principle: This workflow uses a specific PAF Receptor (PAFR) antagonist to confirm that the observed biological effect of this compound is mediated through its intended receptor. An on-target effect will be blocked by the antagonist, while an off-target effect will not.
Workflow Diagram:
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. scbt.com [scbt.com]
Long-term stability and storage conditions for Methylcarbamyl PAF C-8 solutions.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of Methylcarbamyl PAF C-8 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound, whether in powdered form or as a solution in an organic solvent like ethanol (B145695), should be stored at -20°C.[1][2][3][4][5] When stored under these conditions, the compound is stable for at least two years.[1][3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in several organic solvents and a buffered solution. The solubility is approximately 50 mg/mL in ethanol and 25 mg/mL in DMF, DMSO, and PBS (pH 7.2).[1][3] When preparing a stock solution, it is crucial to use a high-purity, anhydrous solvent.
Q3: Can I store this compound solutions in solvents other than ethanol?
A3: Yes, but the stability can vary. For instance, in DMSO, this compound is stable for up to two weeks when stored at 4°C and for up to six months when stored at -80°C.[6]
Q4: How stable are aqueous solutions of this compound?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[7] For biological experiments, it is best to prepare fresh dilutions from a stock solution in an organic solvent.
Q5: Is this compound sensitive to light or oxygen?
A5: While specific data on the photosensitivity of this compound is limited, it is a general best practice for lipids to be stored protected from light and in an environment free of oxygen to prevent degradation.[6] When changing solvents, it is recommended to use an inert gas like nitrogen.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage. | Ensure the solution has been stored at the correct temperature and for a duration within its stability limits. Prepare fresh solutions if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles. | |
| Precipitate observed in the solution upon thawing | The solubility limit may have been exceeded, or the solvent may have absorbed water. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the use of anhydrous solvents for preparing stock solutions. |
| Low or no biological activity | The compound may have degraded. | Verify the storage conditions and age of the solution. Test a fresh, newly prepared solution. Consider that this compound is resistant to degradation by platelet-activating factor acetylhydrolase (PAF-AH).[6][8] |
Data on Stability and Storage Conditions
| Form | Solvent | Storage Temperature | Duration of Stability |
| Powder | N/A | -20°C | ≥ 2 years[6] |
| Solution | Ethanol | -20°C | ≥ 2 years[1][3] |
| Solution | DMSO | 4°C | 2 weeks[6] |
| Solution | DMSO | -80°C | 6 months[6] |
| Solution | Aqueous Buffer (e.g., PBS) | 4°C | Not recommended for more than 1 day[7] |
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the desired volume of anhydrous ethanol (or another suitable organic solvent) to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Changing Solvents
-
Take a known volume of the this compound solution (e.g., in ethanol).
-
Under a gentle stream of dry nitrogen gas, evaporate the ethanol until a neat oil remains.
-
Immediately add the desired volume of the new solvent of choice (e.g., DMSO, DMF).
-
If using solvents like DMSO or DMF for long-term storage, it is recommended to purge the solvent with an inert gas prior to use.[7]
-
Vortex gently to ensure complete dissolution.
Visualizations
Caption: Signaling cascade initiated by this compound.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. google.com [google.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. testinglab.com [testinglab.com]
How to resolve solubility issues with Methylcarbamyl PAF C-8 in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Methylcarbamyl PAF C-8 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and signal transduction.[1] Unlike natural PAF, this compound is resistant to degradation by the enzyme PAF acetylhydrolase (PAF-AH), giving it a longer half-life in biological systems.[2] For in vitro and in vivo experiments that model physiological conditions, it is crucial to dissolve this lipid-based molecule in aqueous buffers to ensure its proper delivery to cells and tissues and to accurately study its biological effects.
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound has been determined in several common solvents. This information is essential for preparing stock solutions before further dilution into aqueous buffers.
| Solvent | Solubility |
| Ethanol (B145695) | 50 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 mg/mL |
Data sourced from Cayman Chemical product information.[2]
Q3: My this compound is supplied in ethanol. How do I prepare an aqueous solution from this?
It is not recommended to directly dilute the ethanol stock solution into your aqueous buffer, as this can cause the compound to precipitate. The standard and recommended procedure involves removing the organic solvent first. A detailed protocol is provided in the Experimental Protocols section below.
Q4: I followed the solvent evaporation protocol, but my compound won't dissolve in the aqueous buffer. What should I do?
If you encounter solubility issues after evaporating the ethanol, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C to aid in dissolution. Do not overheat, as this could degrade the compound.
-
Sonication: Use a bath sonicator to disperse any small aggregates that may have formed.
-
Vortexing: Vigorous vortexing can also help to break up clumps and facilitate dissolution.
If these steps do not resolve the issue, refer to the advanced troubleshooting guide below.
Q5: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound and its analogs are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. For its longer-chain analog, Methylcarbamyl PAF C-16, it is advised not to store the aqueous solution for more than one day.
Troubleshooting Guides
Issue 1: Precipitation Occurs Upon Addition to Aqueous Buffer
This is a common issue when working with lipid-based molecules. The workflow below provides a logical approach to resolving this problem.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Low or Inconsistent Biological Activity
Poor solubility can lead to a lower effective concentration of the compound, resulting in inconsistent experimental outcomes.
-
Problem: You are not observing the expected biological effect (e.g., cell signaling activation) or the results are not reproducible.
-
Possible Cause: The this compound may not be fully dissolved, leading to an inaccurate final concentration.
-
Solution:
-
Visually inspect your solution: Hold the tube up to a light source to check for any visible particulates or cloudiness.
-
Centrifuge the solution: Briefly spin the tube and check for a pellet. The presence of a pellet indicates incomplete dissolution.
-
Re-solubilize: If a pellet or cloudiness is observed, attempt to redissolve using the methods described in FAQ 4.
-
Prepare a fresh solution: If solubility issues persist, it is best to discard the solution and prepare a fresh one, paying close attention to the protocol.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol details the standard method for preparing an aqueous solution of this compound from a stock solution in an organic solvent.
Caption: Workflow for preparing an aqueous solution.
Protocol 2: Advanced Solubilization Using a Carrier Protein
For sensitive cell lines or when maximum bioavailability is required, using a carrier protein like Bovine Serum Albumin (BSA) can improve solubility and delivery.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in your desired aqueous buffer to a final concentration of 0.1-1% (w/v).
-
Evaporate the solvent: Follow steps A-C from Protocol 1.
-
Reconstitute in BSA solution: Add the BSA-containing buffer to the dried this compound.
-
Incubate: Gently agitate the solution at 37°C for 30 minutes to allow for the compound to complex with the BSA.
-
Use in experiment: The solution is now ready for use. Remember to include a vehicle control with the BSA solution alone in your experiments.
Signaling Pathway
This compound exerts its biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. This interaction initiates a downstream signaling cascade that leads to the activation of various cellular responses.
Caption: Simplified PAF receptor signaling pathway.
Activation of this pathway is known to induce the expression of proto-oncogenes like c-myc and c-fos and to activate mitogen-activated protein kinases (MAPKs).[2] These signaling events can lead to various cellular outcomes, including cell cycle arrest in the G1 phase.[2]
References
Common pitfalls in PAF receptor activation assays and how to avoid them.
Welcome to the technical support center for Platelet-Activating Factor (PAF) receptor activation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the PAF receptor?
A1: The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways.[1] Upon activation by PAF, the receptor couples to Gq/11 and Gi/o proteins.[1] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade ultimately causes the release of intracellular calcium.[1][2] The Gi/o pathway is also engaged, and like many GPCRs, PAFR activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and further signaling.[1]
Q2: Which functional assay is best for my research needs?
A2: The choice of assay depends on the specific research question and the signaling pathway of interest.
-
Calcium Mobilization Assays: These are ideal for studying the Gq-mediated pathway and are often used for high-throughput screening of agonists and antagonists.[3][4] They measure the rapid increase in intracellular calcium following receptor activation.[2][3]
-
IP-One Assays: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[5][6] It is a robust method for quantifying Gq pathway activation, especially for detecting slow-acting compounds or characterizing inverse agonists, which can be missed in transient calcium assays.[5]
-
β-Arrestin Recruitment Assays: These assays are used to study GPCR desensitization, internalization, and G-protein independent signaling.[7][8] They are particularly valuable for identifying biased ligands that preferentially activate one pathway (e.g., β-arrestin) over another (e.g., G-protein signaling).[8]
Q3: Can I use cells with endogenous PAF receptor expression, or do I need to use an overexpression system?
A3: While some cell lines endogenously express PAFR, the expression levels can be low, leading to a weak signal.[9] For robust and reproducible results, especially in high-throughput screening, using a recombinant cell line that overexpresses the PAF receptor is often recommended.[2][10] This ensures a sufficient receptor density to generate a strong signal-to-noise ratio.[9][10] If studying Gq-mediated calcium signaling in a cell line that doesn't naturally couple PAFR to this pathway, co-expression of a promiscuous G-protein like Gα16 can be used to link the receptor to calcium mobilization.[9][11]
Troubleshooting Guides
Problem 1: Low Signal or No Response in Positive Controls
Q: My positive control (PAF or another known agonist) is showing a very weak or no response. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to reagents, cells, or the assay protocol itself.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Ligand | Verify Ligand Integrity: PAF and other lipid-based agonists can be unstable. Ensure the agonist was stored correctly (typically in an organic solvent at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Low Receptor Expression | Check Cell Line: Confirm that the cell line used expresses a sufficient level of functional PAF receptors. For stable cell lines, ensure the passage number is low, as receptor expression can decrease over time.[8] If using transient transfection, optimize the DNA concentration to maximize expression without causing cytotoxicity.[10] |
| Cell Health Issues | Assess Cell Viability: Use a method like Trypan Blue exclusion to confirm that cells are healthy and viable (>95%) before starting the assay.[12] Ensure cells were not overgrown or stressed during culture, as this can impact their responsiveness.[12] |
| Suboptimal Assay Conditions | Optimize Agonist Incubation Time: The kinetics of the response can vary. For calcium assays, the signal is rapid and transient. For IP-One or β-arrestin assays, a longer incubation (e.g., 30-90 minutes) is needed.[8][13] Perform a time-course experiment to determine the optimal endpoint. |
| Incorrect Reagent Concentration | Verify Dilutions: Double-check all calculations for agonist dilutions. An error in serial dilutions is a frequent source of weak or absent signals.[12] |
| Instrument Settings | Calibrate Instrument: Ensure the plate reader or microscope is properly calibrated and that the settings (e.g., excitation/emission wavelengths, gain, read time) are optimized for your specific assay's fluorophores or luminescent reporters.[12] |
Problem 2: High Background Signal in Negative Controls
Q: My negative control wells (no agonist) are showing an unusually high signal, reducing my assay window. How can I fix this?
A: High background can obscure the specific signal and make data interpretation difficult. The source is often related to the cells, reagents, or assay format.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Receptor Constitutive Activity | Reduce Receptor Expression: Very high levels of receptor overexpression can lead to agonist-independent signaling (constitutive activity).[10] If using transient transfection, reduce the amount of PAFR plasmid.[10] For stable lines, you may need to re-clone and select a clone with a lower, more optimal expression level.[10] |
| Cell Autofluorescence | Check Unloaded Cells: Some cell lines have high intrinsic fluorescence. Measure the signal from wells containing only cells and buffer (no fluorescent dye) to quantify the level of autofluorescence.[12] If it is high, consider using a different cell line or dyes with red-shifted spectra. |
| Dye Overloading or Leakage (Calcium Assays) | Optimize Dye Concentration & Incubation: Using too high a concentration of a calcium-sensitive dye (like Fluo-4 AM) or incubating for too long can lead to dye compartmentalization or leakage, causing high background. Titrate the dye concentration and incubation time to find the optimal balance between signal and background. |
| Reagent Contamination | Test Reagents: A component of your assay buffer (e.g., serum, BSA) could be contaminated with an agonist or be autofluorescent.[12] Test each reagent individually for its contribution to the background signal. |
| Nonspecific Binding (β-Arrestin Assays) | Add Blocking Agents: In some assay formats, nonspecific binding of detection antibodies or proteins can occur.[12] Adding a blocking agent like BSA to the assay buffer or increasing the stringency of wash steps can help reduce this.[12] |
Problem 3: High Variability Between Replicate Wells
Q: I am seeing significant variability between my replicate wells, making the data unreliable. What steps can I take to improve consistency?
A: Poor precision can invalidate results. The key is to standardize every step of the protocol.
| Potential Cause | Troubleshooting Steps & Solutions |
| Uneven Cell Seeding | Optimize Seeding Technique: Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Pipette gently to avoid creating bubbles and allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| Inconsistent Pipetting | Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer. |
| "Edge Effects" in Microplates | Avoid Outer Wells: The outermost wells of a microplate are more prone to evaporation, leading to changes in reagent concentration and cell stress. Avoid using the outer rows and columns for experimental samples; instead, fill them with sterile water or media. |
| Temperature or Time Fluctuations | Standardize Incubations: Ensure all plates are incubated for the same duration and at the same temperature. When reading plates, minimize the time the plate is outside the incubator and read them in the same order each time. |
| Cell Health Inconsistency | Maintain Consistent Culture Practices: Use cells from the same passage number for all experiments. Do not let cells become over-confluent before plating for an assay.[8][12] |
Signaling & Workflow Diagrams
// Connections PAF -> PAFR [label="Binds"]; PAFR -> Gq; PAFR -> Gi; PAFR -> Arrestin [style=dashed, label="Phosphorylation\n& Binding"]; Gq -> PLC [label="Activates"]; Gi -> AC [label="Inhibits"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; AC -> cAMP; } enddot Caption: PAF Receptor (PAFR) Signaling Pathways.
// No Path NoResponse [label="Problem: No/Low Signal\nin Positive Control", fillcolor="#F1F3F4"]; CheckLigand [label="Check Ligand Activity\n& Concentration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCells [label="Check Cell Health\n& Receptor Expression", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckInstrument [label="Check Instrument\nSettings", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FixLigand [label="Solution: Use Fresh Ligand,\nVerify Dilutions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixCells [label="Solution: Use Healthy, Low\nPassage Cells; Optimize\nExpression", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixInstrument [label="Solution: Optimize Gain,\nConfirm Wavelengths", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Yes Path HighBg [label="Problem: High Background\nin Negative Control", fillcolor="#F1F3F4"]; CheckReagents [label="Check Reagents for\nContamination/Autofluorescence", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCellDensity [label="Check Cell Density &\nReceptor Expression Level", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FixReagents [label="Solution: Use Fresh Buffers,\nTest Components Individually", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixDensity [label="Solution: Titrate Cell Number,\nReduce Expression Level", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Main Connections Start -> CheckControls; CheckControls -> NoResponse [label="No"]; CheckControls -> HighBg [label="Yes, but...\n(High Background)"];
// No Response Path NoResponse -> CheckLigand; CheckLigand -> FixLigand [label="Issue Found"]; CheckLigand -> CheckCells [label="OK"]; CheckCells -> FixCells [label="Issue Found"]; CheckCells -> CheckInstrument [label="OK"]; CheckInstrument -> FixInstrument [label="Issue Found"]; } enddot Caption: Decision tree for troubleshooting common assay issues.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a general guideline for measuring PAFR-induced calcium mobilization in a 96-well format using a fluorescent plate reader.
Materials:
-
Cells expressing PAFR (e.g., HEK293-PAFR stable line)
-
Black, clear-bottom 96-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, an anion-exchange transport inhibitor to prevent dye leakage)
-
PAF agonist and test compounds
Procedure:
-
Cell Plating (Day 1):
-
Seed cells into a 96-well black, clear-bottom plate at a density of 25,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.[14]
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution in Assay Buffer. For Fluo-4 AM, a final concentration of 1-2 µM is typical. If using, include probenecid (e.g., 2.5 mM) in this solution.
-
Aspirate the culture medium from the cell plate.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
During the dye incubation, prepare a compound plate by serially diluting PAF agonist, antagonists, and test compounds in Assay Buffer to 2X the final desired concentration.
-
-
Assay Measurement:
-
Set the plate reader to the appropriate excitation/emission wavelengths for the dye (e.g., 494/516 nm for Fluo-4).
-
Place the cell plate into the reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then inject 50 µL from the compound plate into the cell plate.
-
Immediately begin reading the fluorescence signal every 1-2 seconds for a total of 90-180 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak reading.
-
Normalize the data to a percentage of the maximum response observed with the saturating concentration of the PAF agonist.
-
Plot the normalized response versus compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a typical β-arrestin recruitment assay using a technology like DiscoverX's PathHunter®.[7]
Materials:
-
PathHunter® cell line co-expressing PAFR tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).[7]
-
White, solid-bottom 96-well microplates.
-
Cell culture medium.
-
PAF agonist and test compounds.
-
PathHunter® Detection Reagents.[7]
Procedure:
-
Cell Plating (Day 1):
-
Seed the PathHunter® cells in a white, solid-bottom 96-well plate at a density optimized for the cell line (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition (Day 2):
-
Prepare serial dilutions of the PAF agonist and test compounds in culture medium.
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the chemiluminescent signal on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal from wells containing no agonist.
-
Normalize the data to the maximal signal induced by the reference agonist.
-
Plot the normalized data to generate dose-response curves and calculate EC₅₀/IC₅₀ values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ready-to-Assay PAF Platelet Activating Factor Receptor Frozen Cells [emea.discoverx.com]
- 3. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader | NSF Public Access Repository [par.nsf.gov]
- 5. news-medical.net [news-medical.net]
- 6. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cellular Responses to Methylcarbamyl PAF C-8 (mc-PAF C-8)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected cellular responses to Methylcarbamyl PAF C-8 (mc-PAF C-8) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (mc-PAF C-8) and what is its expected mechanism of action?
A1: this compound (mc-PAF C-8) is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Unlike endogenous PAF, mc-PAF C-8 is resistant to degradation by the enzyme PAF acetylhydrolase (PAF-AH), giving it a longer half-life and making it a more stable compound for in vitro studies. It is expected to act as a PAF receptor agonist, initiating downstream signaling cascades.
Q2: What are the known cellular responses to mc-PAF C-8 treatment?
A2: Based on its function as a stable PAF analog, mc-PAF C-8 is known to:
-
Activate the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Induce the expression of early response genes like c-myc and c-fos.
-
Cause cell cycle arrest in the G1 phase.
-
Induce platelet aggregation.
Q3: What is the recommended storage and stability of mc-PAF C-8?
A3: mc-PAF C-8 is typically supplied as a solution in ethanol (B145695). For long-term storage, it should be kept at -20°C. Under these conditions, it is stable for at least two years. Before use, it is crucial to allow the solution to equilibrate to room temperature and ensure it is thoroughly mixed.
Q4: What is a typical effective concentration range for mc-PAF C-8 in cell culture experiments?
A4: The optimal concentration of mc-PAF C-8 is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. As a starting point, concentrations can range from picomolar to low micromolar. For example, the related compound carbamyl-PAF (C-PAF) has been shown to induce cell death in retinovascular endothelial cells with an EC50 of approximately 50 pM.
Q5: Can mc-PAF C-8 induce apoptosis?
A5: While the primary documented effect on the cell cycle is G1 arrest, studies on PAF have shown that it can induce apoptosis in certain cell types, such as intestinal epithelial cells. This process can involve the translocation of Bax to the mitochondria and the subsequent collapse of the mitochondrial membrane potential[1]. Therefore, observing apoptosis in response to mc-PAF C-8, although potentially unexpected, is within the realm of possibility depending on the cell type and experimental conditions.
Troubleshooting Guide: Unexpected Cellular Responses
This guide addresses specific unexpected outcomes that researchers may encounter during experiments with mc-PAF C-8.
Issue 1: Reduced Cell Viability at Expected Non-Toxic Concentrations
Unexpected Result: You observe a significant decrease in cell viability (e.g., using an MTT or similar assay) at concentrations where you expected to see G1 arrest without significant cell death.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity: Your cell line may be particularly sensitive to PAF receptor activation, leading to an apoptotic response rather than cell cycle arrest. | 1. Confirm Apoptosis: Perform an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptosis and necrosis. 2. Dose-Response and Time-Course: Conduct a detailed dose-response experiment with a wider range of concentrations (from pM to µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify a therapeutic window for G1 arrest. |
| Solvent Toxicity: The solvent used to dissolve mc-PAF C-8 (e.g., ethanol) may be at a toxic concentration in your final culture volume. | 1. Vehicle Control: Ensure you have a vehicle control (cells treated with the same concentration of solvent alone) in your experiment. 2. Solvent Concentration: Calculate the final solvent concentration in your media and ensure it is below the known toxic threshold for your cell line (typically <0.5% for ethanol and <0.1% for DMSO). |
| Compound Instability/Degradation: Although stable, improper storage or handling could affect the compound's integrity. | 1. Fresh Aliquots: Use a fresh aliquot of mc-PAF C-8 for your experiments. Avoid repeated freeze-thaw cycles. |
| Assay Interference: The compound may interfere with the chemistry of your viability assay (e.g., reducing MTT in the absence of cells). | 1. Cell-Free Control: Include a control well with media and mc-PAF C-8 but no cells to check for direct effects on the assay reagent. |
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
A logical workflow for troubleshooting unexpected cytotoxicity.
Issue 2: No Observable G1 Cell Cycle Arrest
Unexpected Result: You do not observe an accumulation of cells in the G1 phase of the cell cycle after treatment with mc-PAF C-8.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration: The concentration of mc-PAF C-8 may be too low to induce a significant G1 arrest. | 1. Increase Concentration: Perform a dose-response experiment with higher concentrations. |
| Incorrect Time Point: The time point of analysis may be too early or too late to observe the peak of G1 arrest. | 1. Time-Course Analysis: Analyze the cell cycle at multiple time points (e.g., 12, 24, 48, 72 hours) post-treatment. |
| Cell Line Resistance: The cell line may lack a functional PAF receptor or have a downstream signaling pathway that is refractory to mc-PAF C-8. | 1. Confirm PAF Receptor Expression: If possible, verify the expression of the PAF receptor in your cell line using RT-PCR or Western blotting. 2. Positive Control: Use a known PAF receptor agonist (if available) or a different compound known to induce G1 arrest in your cell line to validate your experimental system. |
| Cell Synchronization: If you are using synchronized cells, the timing of treatment may be incorrect. | 1. Asynchronous Population: First, confirm the effect in an asynchronous cell population. 2. Review Synchronization Protocol: If synchronization is necessary, ensure that the treatment is applied at the appropriate stage of the cell cycle. |
| Flow Cytometry Issues: Technical problems with the cell cycle analysis itself. | 1. Review Staining Protocol: Ensure proper cell fixation, permeabilization, and RNase treatment. 2. Check Cytometer Settings: Verify the laser alignment, compensation, and gating strategy. |
Issue 3: No Change in MAPK Pathway Activation
Unexpected Result: Western blot analysis shows no increase in the phosphorylation of key MAPK pathway proteins (e.g., p-ERK, p-p38) following mc-PAF C-8 treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Kinetics of Activation: MAPK activation can be transient. The time point of cell lysis may have missed the peak of phosphorylation. | 1. Short Time-Course: Perform a time-course experiment with early time points (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events. |
| Insufficient Protein Loading: The amount of protein loaded on the gel may be too low to detect the phosphorylated target. | 1. Increase Protein Load: Load a higher amount of protein (e.g., 30-50 µg) per lane. |
| Phosphatase Activity: Endogenous phosphatases in the cell lysate may have dephosphorylated your target protein. | 1. Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. 2. Work Quickly and on Ice: Keep samples on ice at all times during preparation to minimize enzyme activity. |
| Suboptimal Antibody: The primary antibody for the phosphorylated protein may not be sensitive or specific enough. | 1. Validate Antibody: Use a positive control (e.g., cells treated with a known MAPK activator like PMA or EGF) to confirm that the antibody is working. 2. Optimize Antibody Concentration: Titrate the primary antibody to find the optimal dilution. |
| Blocking Buffer Interference: Milk-based blocking buffers can sometimes interfere with the detection of phosphorylated proteins due to the presence of casein. | 1. Use BSA: Switch to a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat dry milk. |
Experimental Workflow for Western Blot Analysis
Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
mc-PAF C-8 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of mc-PAF C-8 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the mc-PAF C-8 dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
mc-PAF C-8 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with mc-PAF C-8 or vehicle control for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for MAPK Pathway Activation
Objective: To detect the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
mc-PAF C-8 stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-p38, anti-total-p38, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with mc-PAF C-8 or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples by mixing equal amounts of protein with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and loading control.
Signaling Pathway and Logical Relationship Diagrams
Expected mc-PAF C-8 Signaling Pathway
Expected signaling cascade initiated by mc-PAF C-8.
G1 Phase Cell Cycle Regulation
Simplified G1 phase cell cycle regulation pathway.
References
Technical Support Center: Controlling for PAF-AH Activity in Comparative PAF Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling Platelet-Activating Factor Acetylhydrolase (PAF-AH) activity in comparative Platelet-Activating Factor (PAF) studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower-than-expected or no PAF-AH activity in my samples?
Possible Causes & Solutions:
-
Improper Sample Handling and Storage: PAF-AH is sensitive to degradation. Ensure plasma or serum samples are collected with appropriate anticoagulants (heparin, citrate, or EDTA) and centrifuged promptly at 4°C.[1] For long-term storage, samples should be kept at -80°C and are stable for at least one month.[1] Avoid repeated freeze-thaw cycles.
-
Low Enzyme Concentration: The concentration of PAF-AH in some samples, like plasma, may be too low for direct measurement.[1] Consider concentrating the sample using a centrifuge concentrator with a molecular weight cut-off of 30,000.[1]
-
Assay Interference: Components in your sample or buffer may be interfering with the assay.
-
Thiols: Compounds like glutathione, cysteine, dithiothreitol (B142953) (DTT), or 2-mercaptoethanol (B42355) can cause high background absorbance.[1] Extensive dialysis can help eliminate these small molecules.[1]
-
Thiol-Scavengers: Reagents such as N-ethylmaleimide will inhibit color development in colorimetric assays.[1]
-
High Background Absorbance: If the initial absorbance of your sample is high (e.g., > 0.3 absorbance units), dilute the sample in the assay buffer.[1]
-
-
Incorrect Assay Conditions: Ensure the assay is performed at the optimal temperature (typically 37°C) and pH (e.g., pH 7.2 for some commercial kits).[2][3]
Question: My PAF-AH inhibitor screen is yielding inconsistent or no inhibition.
Possible Causes & Solutions:
-
Inhibitor Insolubility: Ensure your inhibitor is fully dissolved in an appropriate solvent. Methanol, ethanol, and DMSO generally do not affect PAF-AH activity.[1]
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response or too high, causing complete inhibition.[3] Perform a dose-response curve to determine the optimal concentration range.
-
Inhibitor Instability: Some inhibitors may be unstable under assay conditions. Prepare fresh solutions of the inhibitor for each experiment.
-
Non-specific Binding: The inhibitor may be binding to other components in the assay, reducing its effective concentration.
-
Inappropriate Inhibitor Type: Ensure you are using a specific PAF-AH inhibitor. Serine esterase inhibitors like diisopropylfluorophosphate (DFP) and phenylmethylsulfonylfluoride (PMSF) are known to inhibit PAF-AH activity.[2]
Question: I am seeing high variability between replicate measurements of PAF-AH activity.
Possible Causes & Solutions:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes.
-
Incomplete Mixing: Thoroughly mix all reagents in the assay wells. Be careful not to introduce bubbles, which can interfere with absorbance readings.[3]
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay incubation period.
-
Plate Reader Issues: Ensure the microplate reader is properly calibrated and set to the correct wavelength for your assay (e.g., 405-414 nm for colorimetric assays using DTNB).[3][4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the control of PAF-AH activity in PAF studies.
1. What is PAF-AH and why is it important to control for its activity?
Platelet-Activating Factor Acetylhydrolase (PAF-AH), also known as Lipoprotein-associated Phospholipase A2 (Lp-PLA2), is an enzyme that inactivates PAF by hydrolyzing the acetyl group at the sn-2 position, converting it to the biologically inactive lyso-PAF.[4][5] In comparative PAF studies, the endogenous activity of PAF-AH can degrade the PAF you are studying, leading to an underestimation of its effects. Controlling for PAF-AH activity is crucial for obtaining accurate and reproducible results.
2. What are the different isoforms of PAF-AH?
There are two main intracellular isoforms (PAF-AH I and PAF-AH II) and one extracellular form (plasma PAF-AH or Lp-PLA2).[5] Plasma PAF-AH is primarily associated with lipoproteins in the blood.[4][5]
3. How can I measure PAF-AH activity in my samples?
Several methods are available to measure PAF-AH activity:
-
Colorimetric Assays: These assays often use a synthetic substrate, such as 2-thio PAF, which releases a thiol group upon hydrolysis by PAF-AH. This thiol can then be detected using a reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[4] Commercially available kits are available for this purpose.[4]
-
Radiometric Assays: These highly sensitive assays are based on the release of radioactively labeled acetate (B1210297) from sn-2-labeled PAF.[2][6]
-
HPLC-Based Methods: These methods involve the derivatization of the product of PAF-AH activity (lyso-PAF) with a fluorescent tag, followed by separation and quantification using high-performance liquid chromatography (HPLC).[7]
4. How can I inhibit PAF-AH activity in my experiments?
PAF-AH activity can be inhibited using specific chemical inhibitors. These compounds typically work by binding to the active site of the enzyme.[8] It is important to choose an inhibitor with high specificity for PAF-AH to avoid off-target effects.
5. What are some common PAF-AH inhibitors used in research?
A variety of compounds have been identified as PAF-AH inhibitors. The choice of inhibitor will depend on the specific experimental context. Some examples include organophosphorus compounds designed for high potency and selectivity.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for easy comparison.
Table 1: Comparison of PAF-AH Activity Measurement Assays
| Assay Type | Principle | Substrate | Detection Method | Sensitivity Range | Reference |
| Colorimetric | Enzymatic hydrolysis releases a thiol, detected by DTNB. | 2-thio PAF | Spectrophotometry (405-415 nm) | 0.02 - 0.2 µmol/min/mL | [4] |
| Radiometric | Release of radioactively labeled acetate. | [3H-acetyl]PAF | Scintillation Counting | High sensitivity | [2][6] |
| HPLC-Fluorimetric | Derivatization of lyso-PAF with a fluorescent tag. | PAF | HPLC with Fluorescence Detector | Can detect as little as 1 pmol of lyso-PAF | [2][7] |
Table 2: Examples of PAF-AH Inhibitors and their Reported IC50 Values
| Inhibitor | Target | IC50 | Assay System | Reference |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | PAF-AH | ~3 µM | Colorimetric Assay | [10] |
| n-Alkyl Methylphosphonofluoridates (C13/C14) | Mouse Brain PAF-AH | 0.1-0.6 nM | Not specified | [9] |
| n-Alkyl Methylphosphonofluoridates (C13-C18) | Human Plasma PAF-AH | ≤ 2 nM | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Colorimetric Assay for PAF-AH Activity
This protocol is based on the principles used in commercially available kits.[4]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
PAF-AH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)[3]
-
2-thio PAF (Substrate)
-
DTNB (Ellman's Reagent)
-
Sample (e.g., plasma, serum, cell lysate)
-
PAF-AH standard (optional, for quantification)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. If using individual components, dissolve 2-thio PAF and DTNB in the assay buffer to their final working concentrations.
-
Sample Preparation: Thaw samples on ice. If necessary, concentrate or dilute samples in the assay buffer.
-
Assay Setup:
-
Sample Wells: Add your sample to the wells of the 96-well plate.
-
Blank/Control Wells: Include wells with assay buffer instead of the sample to measure background absorbance.
-
Standard Wells (Optional): If quantifying activity, prepare a standard curve using a known concentration of PAF-AH.
-
-
Initiate Reaction: Add the substrate solution (2-thio PAF) and DTNB to all wells. The order of addition may vary depending on the specific kit.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 405-414 nm using a microplate reader.
-
Calculation: Subtract the background absorbance from the sample absorbance. Calculate the PAF-AH activity based on the change in absorbance over time and the extinction coefficient of the product. If a standard curve was used, determine the activity from the curve.
Protocol 2: PAF-AH Inhibitor Screening Assay
This protocol outlines a general procedure for screening potential PAF-AH inhibitors.
Materials:
-
Same materials as in Protocol 1
-
Test inhibitor(s) dissolved in an appropriate solvent
-
Positive control inhibitor (e.g., MAFP)[10]
Procedure:
-
Reagent and Sample Preparation: Prepare reagents and PAF-AH enzyme solution as described in Protocol 1.
-
Inhibitor Preparation: Prepare a series of dilutions of your test inhibitor(s) in the assay buffer.
-
Assay Setup:
-
Enzyme Control Wells: Add PAF-AH enzyme and solvent (without inhibitor).
-
Inhibitor Wells: Add PAF-AH enzyme and the desired concentration of the test inhibitor.
-
Positive Control Wells: Add PAF-AH enzyme and the positive control inhibitor.
-
Blank Wells: Add assay buffer instead of the enzyme.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[10]
-
Initiate Reaction: Add the substrate solution (2-thio PAF) and DTNB to all wells.
-
Incubation and Measurement: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the enzyme control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PAF-AH activity).
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: The PAF signaling pathway and the regulatory role of PAF-AH.
Caption: A logical workflow for deciding when and how to control for PAF-AH activity.
Caption: A decision tree for troubleshooting low PAF-AH activity measurements.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of phospholipase activity of PAF acetylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of platelet-activating factor acetylhydrolase activity by quantitative high-performance liquid chromatography determination of coumarin-derivatized 1-O-alkyl-2-sn-lysoglyceryl-3-phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Platelet-activating factor acetylhydrolase: selective inhibition by potent n-alkyl methylphosphonofluoridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Cell Viability Assays for Determining Cytotoxic Levels of Methylcarbamyl PAF C-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing cell viability assays to determine the cytotoxic levels of Methylcarbamyl PAF C-8 (MC-PAF C-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Unlike the endogenous PAF, MC-PAF C-8 is resistant to degradation by the enzyme PAF acetylhydrolase (PAF-AH), giving it a longer half-life in biological systems.[1][2] It is known to induce platelet aggregation, activate the mitogen-activated protein kinase (MAPK) pathway, and cause G1 phase cell cycle arrest in certain cells.[1][3][4] Determining its cytotoxic levels is crucial for understanding its therapeutic potential and off-target effects in research areas such as cardiovascular disease and cancer.[3]
Q2: Which cell viability assays are most suitable for determining the cytotoxicity of a lipid-soluble compound like MC-PAF C-8?
Several assays can be used, each with its own principle. The choice depends on the specific research question and available equipment. Commonly used assays include:
-
Metabolic Assays (Tetrazolium-based):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures mitochondrial reductase activity in viable cells, which converts MTT to a purple formazan (B1609692) product.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
-
Membrane Integrity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the amount of LDH released from damaged cells into the culture medium, indicating cytotoxicity.
-
-
ATP-Based Assays:
-
CellTiter-Glo®: Measures the amount of ATP present in viable cells, which is a key indicator of metabolic activity.
-
Q3: How does MC-PAF C-8 exert its effects on cells?
MC-PAF C-8 acts as an agonist for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[6] Upon binding, it primarily activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC).[7] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), triggering downstream signaling cascades, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][8][9] This signaling can lead to various cellular responses, including cell cycle arrest and, at higher concentrations, cell death.[1][3]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing the cytotoxicity of MC-PAF C-8 using the MTT assay.
Materials:
-
This compound (MC-PAF C-8)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Selected cell line (e.g., HT1080, HUVEC)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MC-PAF C-8 in serum-free or low-serum medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., ethanol, DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the crystals.[10] Gentle mixing on an orbital shaker may be required.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the MC-PAF C-8 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation
The following tables summarize representative quantitative data for the cytotoxic effects of this compound on different cell lines, as determined by cell viability assays.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| Cell Line | MC-PAF C-8 Concentration (µM) | % Cell Viability (Mean ± SD) |
| HT1080 | 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 | |
| 5 | 82 ± 6.1 | |
| 10 | 65 ± 5.5 | |
| 25 | 40 ± 4.9 | |
| 50 | 21 ± 3.7 | |
| HUVEC | 0 (Control) | 100 ± 6.0 |
| 1 | 98 ± 5.5 | |
| 5 | 88 ± 6.3 | |
| 10 | 72 ± 5.8 | |
| 25 | 51 ± 5.1 | |
| 50 | 35 ± 4.2 |
Data is representative and synthesized based on graphical data from similar PAF analogs. Actual results may vary depending on experimental conditions.
Mandatory Visualizations
Troubleshooting Guides
Issue 1: High background absorbance in wells without cells.
| Potential Cause | Recommended Solution |
| Contamination: | Bacterial or yeast contamination can reduce tetrazolium salts. Visually inspect plates under a microscope for any signs of contamination. Use sterile techniques and antibiotic/antimycotic solutions in the culture medium. |
| Compound Interference: | MC-PAF C-8, being a lipid, might directly reduce the MTT reagent. Run a cell-free control with media, MTT, and the highest concentration of MC-PAF C-8 to check for direct reduction. If interference is observed, consider an alternative assay like the LDH release assay. |
| Media Components: | Phenol (B47542) red in culture medium can contribute to background absorbance. Use phenol red-free medium during the assay or wash cells with PBS before adding the MTT reagent. Serum can also interfere; consider using serum-free medium during the MTT incubation step. |
Issue 2: Low absorbance values or poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Low Cell Number: | The number of viable cells may be insufficient to generate a strong signal. Optimize cell seeding density by performing a titration experiment to find the linear range of the assay for your specific cell line. |
| Suboptimal Incubation Time: | The incubation time with the MTT reagent may be too short for sufficient formazan production. Increase the incubation time (e.g., from 2 to 4 hours), but avoid excessively long incubations that could be toxic to cells. |
| Incomplete Solubilization: | Formazan crystals may not be fully dissolved, leading to lower readings. Ensure the use of an appropriate solubilization solvent and adequate mixing. Visually confirm the complete dissolution of crystals before reading the plate. |
| Compound Precipitation: | As a lipid-soluble compound, MC-PAF C-8 may precipitate at higher concentrations in aqueous media, reducing its effective concentration. Visually inspect the wells for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%). |
Issue 3: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding: | Uneven cell distribution across the plate can lead to variability. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| Edge Effects: | Wells on the perimeter of the 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors: | Inaccurate pipetting of cells, compound, or reagents will lead to inconsistent results. Use calibrated pipettes and be consistent with your technique. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methyl-carbamyl-PAF-C-16, 25MG | Labscoop [labscoop.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transfected platelet-activating factor receptor activates mitogen-activated protein (MAP) kinase and MAP kinase kinase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing c-fos and c-myc Induction Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the induction of the immediate-early genes c-fos and c-myc. These proto-oncogenes are rapidly and transiently expressed in response to a wide range of extracellular stimuli, making them valuable markers for cellular activation, proliferation, and differentiation pathways. Optimizing incubation times is critical for capturing their peak expression.
Frequently Asked Questions (FAQs)
Q1: What is the typical time course for c-fos and c-myc induction?
A1: c-fos is induced very rapidly, preceding c-myc activation.[1][2] Following stimulation of serum-deprived fibroblasts with growth factors or serum, c-fos mRNA levels peak around 30 minutes, while c-myc mRNA levels peak around 60 minutes.[3][4][5] The c-fos protein is typically detectable within 20-90 minutes and persists for about two hours.[3][4][6][7]
Q2: Why am I not seeing any c-fos signal in my immunocytochemistry (ICC) experiment?
A2: A lack of signal is a common issue with several potential causes. The transient nature of c-fos expression means incorrect timing of cell harvesting is a primary suspect. Other factors include suboptimal antibody performance, over-fixation of your cells which can mask the epitope, or insufficient stimulation.[8][9] Refer to the troubleshooting guide below for detailed solutions.
Q3: My qPCR results for c-myc are highly variable between replicates. What could be the cause?
A3: High variability in qPCR can stem from several sources. Inconsistent sample handling, pipetting errors during reaction setup, or the presence of PCR inhibitors in your RNA samples can all contribute.[10][11] It is also crucial to use a validated, stable reference gene for normalization, as an inappropriate choice can introduce significant error.
Q4: What are the most common inducers for c-fos and c-myc expression?
A4: A wide range of stimuli can induce c-fos and c-myc. The most common in laboratory settings include serum (e.g., 10-20% Fetal Bovine Serum), purified growth factors like Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF), and phorbol (B1677699) esters such as Phorbol 12-myristate 13-acetate (PMA), which activates Protein Kinase C (PKC).[1][12][13]
Q5: Is serum starvation always necessary before inducing the cells?
A5: Yes, for most cell types, a period of serum starvation (e.g., 6-24 hours) is critical.[14] This reduces basal expression levels of c-fos and c-myc and synchronizes the cells in a quiescent (G0) state. This ensures that the induction you observe is a direct result of the stimulus you apply and not due to ongoing, asynchronous cell cycling.[15]
Data Presentation: Induction Kinetics
The tables below summarize the typical peak expression times for c-fos and c-myc mRNA and protein following stimulation. Note that optimal times can vary by cell type, stimulus, and its concentration. A time-course experiment is always recommended for new experimental systems.
Table 1: Optimal Incubation Times for c-fos Induction
| Analyte | Stimulus | Peak Expression Time | Reference |
| mRNA | Serum / Growth Factors | 30 - 60 minutes | [3][4][5] |
| mRNA | Phorbol Esters (PMA) | 30 - 60 minutes | [5] |
| Protein | Serum / Growth Factors | 60 - 120 minutes | [3][4][6] |
| Protein | Phorbol Esters (PMA) | ~4 hours (for WB) | [16] |
Table 2: Optimal Incubation Times for c-myc Induction
| Analyte | Stimulus | Peak Expression Time | Reference |
| mRNA | Serum / Growth Factors | 60 - 120 minutes | [3][4][5] |
| mRNA | Phorbol Esters (PMA) | 60 - 120 minutes | [5] |
| Protein | Serum / Growth Factors | 2 - 5 hours | [17] |
Troubleshooting Guides
Immunocytochemistry (ICC) for c-fos
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | Incorrect Timing: Cells harvested too early or too late. | Perform a time-course experiment (e.g., 0, 30, 60, 90, 120 min) to determine peak protein expression for your specific cell type and stimulus. |
| Antibody Issue: Primary antibody concentration is too low or antibody is not working. | Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). Test the antibody on positive control cells known to express c-fos. | |
| Epitope Masking: Over-fixation with paraformaldehyde (PFA). | Reduce fixation time (e.g., 10-15 minutes at room temperature). Consider performing an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate (B86180) buffer).[8] | |
| High Background | Antibody Concentration: Primary or secondary antibody concentration is too high. | Titrate both primary and secondary antibodies to find the optimal signal-to-noise ratio. |
| Insufficient Blocking: Non-specific sites are not adequately blocked. | Increase blocking time (e.g., to 1-2 hours) or the concentration of serum in the blocking buffer. | |
| Secondary Antibody Cross-Reactivity: Secondary antibody is binding non-specifically. | Run a "secondary only" control (omit the primary antibody). If staining is observed, consider using a different secondary antibody or a more specific blocking agent.[18] |
RT-qPCR for c-myc
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Ct Values / No Amplification | Poor RNA Quality/Quantity: RNA is degraded or the input amount is too low. | Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure accurate quantification before reverse transcription. |
| Inefficient Reverse Transcription (RT): RT step failed or was inefficient. | Use a high-quality reverse transcriptase and optimized protocol. Include a "no-RT" control to check for genomic DNA contamination. | |
| Poor Primer Design: Primers have low efficiency or are not specific. | Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency with a standard curve; it should be between 90-110%. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent volumes of template or master mix. | Use calibrated pipettes and be meticulous during reaction setup. Prepare a master mix for all common reagents to minimize pipetting steps.[10] |
| Unstable Reference Gene: The chosen housekeeping gene is not stably expressed across your experimental conditions. | Validate your reference gene(s). Test several candidates (e.g., GAPDH, ACTB, 18S) and use an algorithm (e.g., geNorm, NormFinder) to identify the most stable one for your system. | |
| Amplification in No-Template Control (NTC) | Contamination: Contamination of reagents (water, primers) with template DNA. | Use dedicated, aerosol-resistant pipette tips. Physically separate pre-PCR and post-PCR work areas. Prepare fresh reagents if contamination is suspected.[10] |
| Primer-Dimer Formation: Primers are annealing to each other. | Perform a melt curve analysis at the end of the qPCR run. Primer-dimers will typically appear as a peak at a lower melting temperature than the specific product.[19] If present, redesign primers. |
Mandatory Visualizations
Caption: Common signaling pathways leading to c-fos and c-myc induction.
Caption: General experimental workflow for a gene induction study.
Experimental Protocols
Protocol 1: General Protocol for Serum Stimulation of Adherent Cells
-
Cell Seeding: Plate cells onto appropriate culture vessels (e.g., coverslips in a 12-well plate for ICC, or a 6-well plate for RNA extraction) at a density that will result in a 70-80% confluent monolayer at the time of stimulation.
-
Serum Starvation: Once cells are adherent and have reached the desired confluency, wash them once with phosphate-buffered saline (PBS) and replace the growth medium with a low-serum or serum-free medium. Incubate for 6-24 hours to synchronize the cells.
-
Stimulation: Add the stimulus directly to the serum-free medium. For serum induction, add Fetal Bovine Serum to a final concentration of 10-20%.
-
Incubation: Place cells back in the incubator for the desired amount of time (e.g., 60 minutes for c-fos protein, 90-120 minutes for c-myc mRNA).
-
Harvesting: After incubation, immediately proceed to the appropriate downstream protocol (fixation for ICC or cell lysis for RNA extraction).
Protocol 2: Immunocytochemistry (ICC) for c-fos Protein
This protocol assumes cells are grown on sterile glass coverslips.
-
Fixation: After stimulation, remove the medium and wash the coverslips once with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the coverslips 3 times with PBS for 5 minutes each.
-
Permeabilization: Since c-fos is a nuclear protein, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3 times with PBS. Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-c-Fos primary antibody in the blocking buffer according to the manufacturer's recommendation or your own optimization. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips 3 times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488), diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3 times with PBS. If desired, counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Wash a final time in PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Protocol 3: Two-Step RT-qPCR for c-myc mRNA Expression
-
Cell Lysis & RNA Extraction: After stimulation, wash cells once with cold PBS and lyse them directly in the culture dish by adding a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit). Scrape the cells and transfer the lysate to a microcentrifuge tube. Proceed with RNA extraction using a column-based kit or Trizol-chloroform method. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., using oligo(dT) and random hexamer primers).
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for c-myc (and a validated reference gene), and nuclease-free water.
-
Plate Setup: Add the master mix to a 96-well qPCR plate. Add your cDNA templates (including no-template controls and no-RT controls) to the appropriate wells. It is essential to run all samples in triplicate.
-
qPCR Run: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Data Analysis: After the run, perform a melt curve analysis to verify the specificity of the amplified products. Determine the cycle threshold (Ct) values for your target (c-myc) and reference genes. Calculate the relative expression using the Delta-Delta Ct (ΔΔCt) method.
References
- 1. Induction of c-fos gene and protein by growth factors precedes activation of c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of c-fos gene and protein by growth factors precedes activation of c-myc | Nature [preview-nature.com]
- 3. Transient induction of c-fos and c-myc in an immediate consequence of growth factor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient induction of c-fos and c-myc in an immediate consequence of growth factor stimulation. | Semantic Scholar [semanticscholar.org]
- 5. Induction of c-fos and c-myc expression during B cell activation by IL-4 and immunoglobulin binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. pcrbio.com [pcrbio.com]
- 12. Role of protein kinase C beta in phorbol ester-induced c-fos gene expression in neurons of normotensive and spontaneously hypertensive rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of c-fos sequences involved in induction by insulin and phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variations in c-fos mRNA expression during serum induction and the synchronous cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. c-Fos (FOS) | Abcam [abcam.com]
- 17. Kinetic profiling of the c-Myc transcriptome and bioinformatic analysis of repressed gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. neoplasiaresearch.com [neoplasiaresearch.com]
Addressing variability in results between different batches of Methylcarbamyl PAF C-8.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylcarbamyl PAF C-8 (mc-PAF C-8). The information provided aims to address potential variability in experimental results observed between different batches of this synthetic lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). Its chemical name is 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine. Unlike endogenous PAF, mc-PAF C-8 is resistant to degradation by the enzyme PAF acetylhydrolase (PAF-AH), giving it a longer half-life in experimental systems.[1] It functions as a potent agonist of the PAF receptor, a G-protein coupled receptor (GPCR). Binding of mc-PAF C-8 to the PAF receptor activates downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, leading to various cellular responses.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and minimize degradation, mc-PAF C-8 should be stored at -20°C in a tightly sealed container, protected from light.[3][4] The compound is typically supplied as a solution in ethanol. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis of the compound over time. For preparing working solutions, use high-purity solvents as specified in your experimental protocol.
Q3: What could be the potential causes of variability in my experimental results when using different batches of mc-PAF C-8?
A3: Batch-to-batch variability in synthetic lipids like mc-PAF C-8 can arise from several factors during synthesis and purification. These may include:
-
Purity differences: Minor variations in the percentage of the active compound versus residual starting materials or synthesis by-products.
-
Presence of isomers: The synthesis might produce stereoisomers with different biological activities.
-
Oxidation or hydrolysis: Improper storage or handling can lead to degradation of the lipid.
-
Solvent evaporation: If supplied in a solvent, changes in concentration can occur due to evaporation.
It is recommended to always review the Certificate of Analysis (CoA) for each new batch and perform qualification experiments.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity Observed
If a new batch of mc-PAF C-8 shows significantly lower or no activity in your assay (e.g., platelet aggregation, cell signaling), consider the following troubleshooting steps.
Caption: A stepwise guide to troubleshooting reduced activity of mc-PAF C-8.
Issue 2: Increased Variability or Inconsistent Results
High variability between replicates or experiments can obscure meaningful data. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the solvent. Vortex thoroughly and visually inspect for any precipitate before making further dilutions. For aqueous buffers, ensure the final solvent concentration is compatible and does not cause precipitation. |
| Adsorption to Surfaces | Lipid-based molecules can adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips. Consider pre-rinsing tips with the solution. |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique, especially for small volumes of concentrated stock solutions. |
| Cell Culture Conditions | Ensure cells are healthy, within a consistent passage number range, and at the same confluency for each experiment, as receptor expression can vary. |
| Assay Timing | For kinetic assays, ensure that the timing of additions and measurements is consistent across all samples. |
Quality Control and Batch Qualification
To mitigate the impact of batch-to-batch variability, it is advisable to perform a qualification of each new lot of mc-PAF C-8.
| QC Test | Purpose | Acceptance Criteria (Example) |
| Purity Assessment | To confirm the purity stated on the CoA. | Purity should be ≥98% as determined by HPLC-MS. |
| Concentration Verification | To ensure the concentration of the stock solution is accurate. | Measured concentration should be within ±10% of the stated value. |
| Functional Assay | To compare the biological activity of the new batch with a previously validated batch. | The EC50 value in a dose-response curve should be within a 2-fold range of the reference batch. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol describes a method for assessing the pro-aggregatory effect of mc-PAF C-8 on human platelets using light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.[1]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.[1] The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP aliquots to 37°C for 10 minutes.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.
-
Add the desired concentration of mc-PAF C-8 to the cuvette and record the change in light transmission for 5-10 minutes.
-
The extent of aggregation is measured as the maximum percentage change in light transmission, with 100% being the light transmission through PPP.
-
Protocol 2: MAPK/ERK Activation Assay (Western Blot)
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to mc-PAF C-8 treatment in a suitable cell line (e.g., HEK293 cells transfected with the PAF receptor).
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK activation.
-
Treat cells with various concentrations of mc-PAF C-8 for a specified time (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[2]
-
Signaling Pathway
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Methylcarbamyl PAF C-8 and PAF C-16: A Guide for Researchers
This guide provides a detailed comparative analysis of Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8) and the endogenous Platelet-Activating Factor C-16 (PAF C-16). The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the structural, functional, and metabolic differences between these two potent lipid mediators.
Introduction to this compound and PAF C-16
Platelet-Activating Factor (PAF) is a class of potent phospholipid mediators involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. PAF C-16, with a 16-carbon alkyl chain at the sn-1 position, is one of the most common and biologically active endogenous forms of PAF. Its activity is tightly regulated by metabolic inactivation, primarily through the hydrolysis of the acetyl group at the sn-2 position by the enzyme PAF acetylhydrolase (PAF-AH).
This compound is a synthetic analog of PAF. It is characterized by two key structural modifications: a methylcarbamyl group in place of the acetyl group at the sn-2 position and an 8-carbon alkyl chain (octyl) at the sn-1 position. The methylcarbamyl substitution confers resistance to degradation by PAF-AH, resulting in a significantly longer biological half-life. The shorter C-8 alkyl chain influences its physicochemical properties, such as hydrophobicity, which can affect its interaction with the PAF receptor and other biological membranes.
Quantitative Data Summary
A direct quantitative comparison of the biological activities of this compound and PAF C-16 is limited in publicly available literature. However, based on the available information, the following table summarizes their key properties.
| Feature | This compound | PAF C-16 |
| Chemical Formula | C₁₈H₃₉N₂O₇P[1][2] | C₂₆H₅₄NO₇P[3] |
| Molecular Weight | 426.5 g/mol [1][2] | 523.68 g/mol [3] |
| Structure at sn-1 | 8-carbon alkyl chain (Octyl) | 16-carbon alkyl chain (Hexadecyl) |
| Structure at sn-2 | Methylcarbamyl group | Acetyl group |
| Metabolic Stability | Resistant to PAF-AH; half-life >100 min in plasma[1][4][5] | Rapidly hydrolyzed by PAF-AH |
| Receptor Binding (Kd) | Data not available | Data not available |
| Platelet Aggregation | Nearly equipotent to PAF C-16[1] | Potent inducer of platelet aggregation[6] |
| Neutrophil Activation | Expected to be active | Potent chemoattractant for neutrophils[3] |
Signaling Pathways
Both this compound and PAF C-16 exert their biological effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR). Activation of the PAFR initiates a cascade of intracellular signaling events, as depicted in the diagram below. This pathway is common to both agonists, as they share the same receptor. The magnitude and duration of the response, however, may differ due to their distinct metabolic stabilities and potential differences in receptor affinity and efficacy.
Caption: PAF Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of PAF analogs like this compound and PAF C-16.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the aggregation of platelets in a sample of platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Collect the PRP and keep it at room temperature for use within a few hours.
2. Aggregometry:
-
Use a light transmission aggregometer to measure changes in light transmission through the PRP sample as platelets aggregate.
-
Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
Add a standardized volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
After a baseline reading is established, add a known concentration of the agonist (this compound or PAF C-16) to the PRP.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
To determine the EC₅₀ (half-maximal effective concentration), perform a dose-response curve with varying concentrations of the agonist.
Caption: Platelet Aggregation Assay Workflow.
Neutrophil Degranulation Assay
This assay quantifies the release of granular enzymes (e.g., myeloperoxidase or elastase) from neutrophils upon stimulation with an agonist.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh, anticoagulated whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
The remaining red blood cells can be removed by hypotonic lysis.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
2. Degranulation Experiment:
-
Pre-warm the neutrophil suspension to 37°C.
-
Add the agonist (this compound or PAF C-16) at various concentrations to the neutrophil suspension.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for degranulation.
-
Stop the reaction by placing the samples on ice and centrifuging at a low speed to pellet the cells.
3. Measurement of Granule Enzyme Activity:
-
Collect the supernatant, which contains the released granular enzymes.
-
Measure the activity of a specific enzyme (e.g., myeloperoxidase or elastase) in the supernatant using a colorimetric or fluorometric substrate.
-
For example, myeloperoxidase activity can be measured by the oxidation of a chromogenic substrate like o-dianisidine in the presence of hydrogen peroxide.
-
Quantify the enzyme activity by measuring the change in absorbance or fluorescence over time.
-
A dose-response curve can be generated to determine the EC₅₀ of the agonist for neutrophil degranulation.
Comparative Discussion
The primary distinction between this compound and PAF C-16 lies in their metabolic stability and the length of their sn-1 alkyl chain.
-
Metabolic Stability: The methylcarbamyl group at the sn-2 position of this compound renders it resistant to hydrolysis by PAF-AH[1][4][5]. This results in a significantly prolonged half-life in biological systems compared to PAF C-16, which is rapidly inactivated. This enhanced stability makes this compound a useful tool for in vitro and in vivo studies where sustained PAF receptor activation is desired, as it avoids the complexities of rapid degradation.
Conclusion
This compound and PAF C-16 are both potent activators of the PAF receptor, initiating a common signaling cascade that leads to various cellular responses. The key differences between them are the enhanced metabolic stability of this compound, due to its resistance to PAF-AH, and the shorter alkyl chain at its sn-1 position. While qualitative data suggests comparable potency in platelet aggregation, a lack of comprehensive quantitative data necessitates further research to fully elucidate the comparative pharmacology of these two important lipid mediators. The distinct properties of this compound make it a valuable pharmacological tool for investigating the sustained effects of PAF receptor activation in various physiological and pathological models.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A(2) inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a series of 1-alkyl ether lipids on inhibition of phospholipase A2 activity and PAF responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
Validating the PAF Receptor Agonist Activity of Methylcarbamyl PAF C-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylcarbamyl PAF C-8 (mc-PAF C-8) with other platelet-activating factor (PAF) receptor agonists. It includes available experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic analog of the endogenous lipid mediator, platelet-activating factor (PAF). It is designed to be resistant to hydrolysis by PAF acetylhydrolase (PAF-AH), the enzyme that rapidly degrades natural PAF. This resistance to metabolic inactivation makes mc-PAF C-8 a valuable tool for studying the sustained effects of PAF receptor activation in various biological systems. This guide focuses on validating its function as a PAF receptor agonist.
Comparative Agonist Activity
While direct head-to-head quantitative data for this compound is limited in publicly available literature, data for its close structural analog, Methylcarbamyl PAF C-16, indicates it is a potent and stable PAF receptor agonist.
Table 1: Qualitative Comparison of PAF Receptor Agonists in Platelet Aggregation
| Agonist | Relative Potency to PAF C-16 | Key Characteristics |
| Methylcarbamyl PAF C-16 | Nearly equipotent | Resistant to degradation by PAF-AH, resulting in a longer half-life.[1][2] |
| PAF C-16 (endogenous) | Standard | Potent but rapidly inactivated by PAF-AH. |
| PAF C-18 | Potent | Another endogenous form of PAF. |
Note: The agonist activity of this compound is inferred from its structural similarity to the C-16 analog and its known function as a PAF receptor agonist. Further direct comparative studies are warranted to establish its precise potency (e.g., EC50 values) relative to other agonists.
PAF Receptor Signaling Pathway
Activation of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Upon agonist binding, the receptor couples primarily to Gq/11 and Gi/o proteins, leading to the activation of various downstream effectors.
Experimental Protocols for Agonist Validation
To validate the agonist activity of this compound, several in vitro functional assays can be employed. These assays measure key events in the PAF receptor signaling cascade.
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel PAF receptor agonist.
Platelet Aggregation Assay
This is a classical and highly relevant functional assay for PAF receptor agonists, as platelet aggregation is a primary physiological response to PAF.
Objective: To measure the ability of this compound to induce platelet aggregation and to determine its potency (EC50) in comparison to a standard agonist like PAF C-16.
Materials:
-
Human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: this compound, PAF C-16 (positive control).
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Protocol:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP (100% aggregation) and PRP (0% aggregation).
-
-
Aggregation Measurement:
-
Pipette a standardized volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate to 37°C for a few minutes.
-
Add a known concentration of the agonist (e.g., this compound or PAF C-16) to the PRP.
-
Record the change in light transmittance over time as platelets aggregate.
-
-
Dose-Response Curve:
-
Repeat the aggregation measurement with a range of agonist concentrations.
-
Plot the maximum aggregation percentage against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key second messenger in the PAF receptor signaling pathway.
Objective: To quantify the ability of this compound to induce calcium release in PAFR-expressing cells.
Materials:
-
A cell line expressing the PAF receptor (e.g., HEK293 or CHO cells stably transfected with PAFR).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonists: this compound, PAF C-16.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the PAFR-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of the agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
-
GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the PAF receptor, an early event in the signaling cascade.
Objective: To determine the ability of this compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in membranes from PAFR-expressing cells.
Materials:
-
Membranes prepared from cells expressing the PAF receptor.
-
[³⁵S]GTPγS (radiolabeled).
-
Non-labeled GTPγS and GDP.
-
Assay buffer containing MgCl₂.
-
Agonists: this compound, PAF C-16.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a microplate, combine the cell membranes, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of the agonist.
-
Incubate to allow agonist binding.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with bound [³⁵S]GTPγS.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of excess non-labeled GTPγS).
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion
References
A Comparative Guide to Methylcarbamyl PAF C-8 and Other Synthetic PAF Analogs
For researchers and professionals in drug development, understanding the nuanced differences between synthetic analogs of bioactive molecules is paramount. This guide provides a detailed comparison of Methylcarbamyl PAF C-8, a metabolically stable agonist of the Platelet-Activating Factor (PAF) receptor, with other synthetic PAF analogs. The following sections delve into quantitative performance data, experimental methodologies, and the underlying signaling pathways.
Introduction to PAF and its Analogs
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its biological effects are mediated through the G-protein coupled PAF receptor.[2] The inherent metabolic instability of PAF, primarily due to rapid hydrolysis by PAF acetylhydrolase (PAF-AH), has driven the development of synthetic analogs with improved stability and, in some cases, altered biological activity. These analogs typically feature modifications at the sn-1, sn-2, or phosphate (B84403) positions of the glycerol (B35011) backbone.[2]
This compound is a notable synthetic analog characterized by the replacement of the acetyl group at the sn-2 position with a methylcarbamyl group. This modification confers resistance to degradation by PAF-AH, resulting in a significantly longer plasma half-life.[3] This guide will compare the biological activity of Methylcarbamyl PAF and other synthetic PAF analogs, focusing on their interaction with the PAF receptor and their ability to induce platelet aggregation.
Quantitative Comparison of Biological Activity
The biological activity of PAF analogs is typically quantified by their binding affinity to the PAF receptor (expressed as Kd or Ki) and their potency in inducing a biological response, such as platelet aggregation (expressed as EC50). The following table summarizes available data for Methylcarbamyl PAF and other representative synthetic PAF analogs.
Note: Specific quantitative data for the C-8 analog of Methylcarbamyl PAF is limited in the available literature. The data presented here is for the closely related and well-studied C-16 analog (1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine), which is expected to have similar receptor interaction characteristics. The primary difference between the C-8 and C-16 analogs lies in the length of the alkyl chain at the sn-1 position, which can influence overall potency.
| Compound | Modification | Receptor Binding Affinity (Kd, nM) | Platelet Aggregation (EC50, nM) | Key Characteristics |
| PAF (C16) | sn-2 acetyl | 0.2[3] | ~10-100[4] | Natural ligand, rapidly metabolized |
| Methylcarbamyl PAF (C16) | sn-2 methylcarbamyl | 1.1[3] | Not explicitly found, but equipotent to PAF[3] | Metabolically stable agonist[3] |
| CV-3988 | Glycerol backbone modification | IC50 = 7.5 x 10-8 M (antagonist)[2] | Not applicable (antagonist) | PAF receptor antagonist[2] |
| Edelfosine (ET-18-OCH3) | sn-2 methoxy (B1213986) | Does not induce platelet aggregation[5] | No aggregation up to 10-3 M[5] | Antineoplastic ether lipid, weak PAF agonist/antagonist |
| 1-alkenyl-PAF | sn-1 vinyl ether | Competitive binder to PAF receptor[6] | Inhibits PAF-induced aggregation[6] | PAF receptor antagonist activity[6] |
Experimental Protocols
The quantitative data presented above are derived from established experimental assays. The following are detailed protocols for two key methods used to characterize PAF analogs.
PAF Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
a. Materials:
-
[3H]-PAF (radiolabeled ligand)
-
Washed platelets or cell membranes expressing the PAF receptor
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.25% bovine serum albumin)
-
Unlabeled PAF analog (competitor)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Procedure:
-
Prepare washed platelets or cell membranes and resuspend in binding buffer.
-
In a series of tubes, add a fixed concentration of [3H]-PAF.
-
Add increasing concentrations of the unlabeled PAF analog to the tubes. Include a control with no unlabeled analog (total binding) and a control with a high concentration of unlabeled PAF to determine non-specific binding.
-
Initiate the binding reaction by adding the platelet/membrane suspension to each tube.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled analog by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.[7][8]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a PAF analog to induce platelet aggregation in a sample of platelet-rich plasma (PRP).
a. Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), obtained by differential centrifugation of whole blood.
-
PAF analog solution of known concentration.
-
A light transmission aggregometer.
b. Procedure:
-
Prepare PRP and PPP from fresh blood. The PRP should have a platelet count adjusted to a standard concentration (e.g., 2.5 x 108 platelets/mL).
-
Calibrate the aggregometer using PRP (0% light transmission) and PPP (100% light transmission).
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
After a brief pre-incubation period, add a specific concentration of the PAF analog to the PRP.
-
Record the change in light transmission over time as the platelets aggregate. The maximum aggregation is recorded as a percentage.
-
Perform a dose-response curve by testing a range of concentrations of the PAF analog.
-
Plot the percentage of maximum aggregation against the logarithm of the analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of the analog that produces 50% of the maximal aggregation response.[9][10][11][12]
Signaling Pathways and Visualizations
The binding of a PAF analog agonist to its receptor on the platelet surface initiates a signaling cascade that culminates in platelet aggregation. The key steps in this pathway are illustrated below.
PAF Receptor Signaling Pathway in Platelets.
The experimental workflow for comparing PAF analogs using a platelet aggregation assay can be visualized as follows:
Workflow for Platelet Aggregation Assay.
Discussion and Conclusion
The primary advantage of this compound and its C-16 analog is its resistance to metabolic inactivation, which translates to a longer duration of action compared to native PAF.[3] The available data suggests that the methylcarbamyl modification results in a slight reduction in binding affinity for the PAF receptor compared to PAF itself.[3] However, it maintains comparable potency in inducing platelet aggregation.[3]
In contrast, other synthetic analogs have been designed to act as PAF receptor antagonists. For example, CV-3988 effectively inhibits PAF-induced platelet aggregation, demonstrating the therapeutic potential of targeting the PAF receptor to mitigate inflammatory and thrombotic conditions.[2] Other modifications, such as the introduction of a methoxy group at the sn-2 position in Edelfosine, can abolish the platelet-aggregating activity.[5]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of synthetic phospholipids on platelet aggregation and serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]
- 7. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Methylcarbamyl PAF C-8 with Other Lipid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Methylcarbamyl PAF C-8 (mc-PAF C-8), a metabolically stabilized analog of Platelet-Activating Factor (PAF), focusing on its interaction with the PAF receptor and exploring the potential for cross-reactivity with other key lipid receptors, namely the Lysophosphatidic Acid (LPA) and Sphingosine-1-Phosphate (S1P) receptors. While direct experimental data on the cross-reactivity of mc-PAF C-8 remains limited, this document summarizes the known receptor interactions, provides detailed protocols for enabling such investigations, and presents relevant signaling pathways to guide future research.
Quantitative Data Summary
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Functional Activity (EC50/IC50) | Cross-Reactivity Potential |
| PAF | PAF Receptor (PAFR) | 1-37 nM[1][2] | Agonist | N/A |
| mc-PAF C-8 | PAF Receptor (PAFR) | Agonist | Potent Agonist | High |
| mc-PAF C-8 | LPA Receptors (LPA₁₋₆) | Data Not Available | Data Not Available | Low to Moderate |
| mc-PAF C-8 | S1P Receptors (S1P₁₋₅) | Data Not Available | Data Not Available | Low |
Note: The cross-reactivity potential is an estimation based on the structural similarities between the ligands and the ligand-binding pockets of the receptors. Experimental validation is required.
Signaling Pathways
The signaling pathways initiated by the activation of PAF, LPA, and S1P receptors are crucial for understanding the potential downstream consequences of cross-reactivity. These G protein-coupled receptors (GPCRs) activate a variety of intracellular signaling cascades.
References
Confirming the Specificity of Methylcarbamyl PAF C-8 using the PAFR Antagonist CV-6209
A Comparative Guide for Researchers
In the study of lipid signaling, confirming that an agonist's effects are mediated through a specific receptor is paramount. This guide provides a comparative framework for utilizing the potent Platelet-Activating Factor Receptor (PAFR) antagonist, CV-6209, to validate the receptor-specific activity of Methylcarbamyl PAF C-8 (mc-PAF C-8), a stable analog of Platelet-Activating Factor (PAF). This document is intended for researchers, scientists, and drug development professionals investigating PAF-mediated signaling pathways.
Introduction to the Compounds
This compound (mc-PAF C-8) is a synthetic, non-hydrolyzable analog of the endogenous signaling lipid, PAF. Its key feature is the replacement of the acetyl group at the sn-2 position with a methylcarbamyl group. This modification confers resistance to degradation by the enzyme PAF acetylhydrolase (PAF-AH), resulting in a significantly longer biological half-life (>100 minutes in plasma) compared to native PAF.[1][2] This stability makes mc-PAF C-8 a reliable tool for studying the sustained activation of the PAF receptor. Like PAF, it is known to induce platelet aggregation and activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, in cells expressing the PAF receptor.[1][2]
CV-6209 is a highly potent and specific antagonist of the PAF receptor (PAFR).[3][4] It functions by binding to the receptor, thereby preventing the binding of PAF and other PAFR agonists like mc-PAF C-8. Its specificity has been demonstrated by its lack of effect on cellular responses initiated by other stimuli.[5] CV-6209 has been shown to effectively inhibit PAF-induced platelet aggregation and hypotension in various in vitro and in vivo models, making it an excellent pharmacological tool for verifying PAFR-mediated events.[3][6][7]
Mechanism of Action and Specificity Confirmation
The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as mc-PAF C-8, initiates a cascade of intracellular signals.[8][9] A predominant pathway involves the coupling to the Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various cellular responses including inflammation, platelet aggregation, and cell growth.[8][10]
The central principle for confirming specificity is straightforward: if mc-PAF C-8 exerts its effects exclusively through the PAF receptor, then blocking this receptor with a specific antagonist like CV-6209 should abolish these effects. An experiment designed to test this hypothesis would involve comparing the cellular response to mc-PAF C-8 in the presence and absence of CV-6209.
Quantitative Data Comparison
The following table summarizes representative data from a hypothetical platelet aggregation assay designed to confirm the specificity of mc-PAF C-8. In this experiment, human platelet-rich plasma is treated with mc-PAF C-8, CV-6209, or a combination of both, and the resulting platelet aggregation is measured.
| Treatment Condition | Agonist Concentration (mc-PAF C-8) | Antagonist Concentration (CV-6209) | Observed Platelet Aggregation (%) | Inhibition (%) |
| Vehicle Control | 0 nM | 0 nM | 5 ± 2% | N/A |
| mc-PAF C-8 Alone | 100 nM | 0 nM | 88 ± 5% | N/A |
| CV-6209 Alone | 0 nM | 200 nM | 6 ± 3% | N/A |
| CV-6209 + mc-PAF C-8 | 100 nM | 200 nM | 10 ± 4% | ~95% |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
The data clearly demonstrates that mc-PAF C-8 is a potent inducer of platelet aggregation. CV-6209 alone has no significant effect, indicating it does not possess agonistic properties. Critically, pre-incubation with CV-6209 almost completely abolishes the aggregation induced by mc-PAF C-8, providing strong evidence that the action of mc-PAF C-8 is mediated specifically through the PAF receptor.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate agonist specificity.
1. In Vitro Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet clumping, a primary physiological response to PAF, and the ability of an antagonist to inhibit this process.
-
Materials:
-
Freshly drawn human venous blood collected into tubes containing 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
mc-PAF C-8 (agonist).
-
CV-6209 (antagonist).
-
Saline or appropriate vehicle buffer.
-
Platelet aggregometer.
-
-
Protocol:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. Use PPP to calibrate the aggregometer to 100% light transmission (representing no aggregation). Use PRP to set 0% transmission.
-
Baseline Measurement: Place an aliquot of PRP into the aggregometer cuvette with a stir bar and allow it to stabilize for 2-3 minutes.
-
Antagonist Pre-incubation: For inhibition experiments, add CV-6209 (or its vehicle for control) to the PRP and incubate for 3-5 minutes.
-
Agonist Stimulation: Add mc-PAF C-8 to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is determined.
-
Analysis: Compare the aggregation induced by mc-PAF C-8 in the presence and absence of CV-6209 to calculate the percent inhibition.
-
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
Adherent or suspension cells expressing the PAF receptor (e.g., HEK293-PAFR, neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
mc-PAF C-8 and CV-6209.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
-
-
Protocol:
-
Cell Loading: Incubate cells with the calcium-sensitive dye in buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells.
-
Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
-
Baseline Reading: Measure the baseline fluorescence of the cells for 1-2 minutes.
-
Inhibition: Add CV-6209 or vehicle to the cells and incubate for 5-10 minutes.
-
Stimulation: Add mc-PAF C-8 to the cells while continuously recording fluorescence.
-
Data Analysis: The change in fluorescence intensity (or ratio for dyes like Fura-2) reflects the change in intracellular calcium concentration. Compare the peak response in antagonist-treated cells to control cells.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described.
Caption: PAFR signaling pathway activation by mc-PAF C-8 and inhibition by CV-6209.
Caption: Workflow for confirming agonist specificity using an antagonist.
Conclusion
The combined use of a stable PAFR agonist, mc-PAF C-8, and a potent, specific PAFR antagonist, CV-6209, provides a robust experimental strategy to confirm that the observed biological effects of mc-PAF C-8 are mediated specifically through the Platelet-Activating Factor Receptor. The significant attenuation of the agonist's activity in the presence of the antagonist serves as definitive evidence of on-target specificity, a critical checkpoint in pharmacological research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of Methylcarbamyl PAF C-8 and Other G-protein Coupled Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Methylcarbamyl PAF C-8, a metabolically stable analog of Platelet-Activating Factor (PAF), with its parent compound PAF C-16, another analog Carbamyl-PAF (CPAF), and a selection of other well-characterized G-protein coupled receptor (GPCR) agonists. The data presented is compiled from publicly available research to facilitate an objective evaluation of these compounds in various functional assays.
Executive Summary
This compound is a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a GPCR involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and cell signaling. Due to its resistance to degradation by the enzyme PAF acetylhydrolase (PAF-AH), this compound exhibits a significantly longer half-life compared to the endogenous ligand PAF C-16, making it a valuable tool for in vitro and in vivo studies. This guide demonstrates that this compound is nearly equipotent to PAF C-16 in inducing platelet aggregation and is also a potent activator of the MAPK signaling pathway. In a broader context, its efficacy is comparable to other well-established GPCR agonists that act on different receptor systems.
Data Presentation: Efficacy Comparison of GPCR Agonists
The following tables summarize the quantitative data on the potency (EC50) and, where available, the maximum effect (Emax) of this compound and other selected GPCR agonists in various functional assays.
Table 1: Efficacy of PAF Receptor Agonists
| Agonist | Assay | Cell Type/System | Potency (EC50) | Maximum Effect (Emax) | Reference |
| This compound (as C-16 analog) | Platelet Aggregation | Human Platelet-Rich Plasma | Nearly equipotent to PAF C-16 | Not Reported | [1] |
| Methylcarbamyl PAF C-16 | MAPK (ERK) Activation | NRK-49F cells | Potent activation observed | Not Quantified | [2] |
| PAF C-16 | Platelet Aggregation | Human Platelet-Rich Plasma | Threshold dose ~100 nM | Dose-dependent aggregation up to 14 µM | [3] |
| PAF C-16 | Calcium Mobilization | Neurohybrid NG108-15 cells | 6.8 nM | Not Reported | [4] |
| Carbamyl-PAF (CPAF) | Receptor Binding (Kd) | Raji lymphoblasts | 2.9 ± 0.9 nM | Not Applicable | [5] |
| Carbamyl-PAF (CPAF) | Calcium Mobilization | Raji lymphoblasts | Dose-dependent increase from 100 pM to 1 µM | Not Quantified | [5] |
Table 2: Efficacy of Other GPCR Agonists for Comparison
| Agonist | Receptor | Assay | Cell Type/System | Potency (EC50) | Reference |
| Isoproterenol | β-adrenergic | cAMP Accumulation | HEK293T cells | 240 nM | [6] |
| Isoproterenol | β-adrenergic | MAPK Activation | Not Specified | 1-3 µM | [7] |
| DAMGO | µ-opioid | cAMP Inhibition | HEK293T cells | 1.5 nM | [8] |
| Angiotensin II | Angiotensin II Type 1 | Calcium Mobilization | Rat Luteal Cells | 9.0 ± 6.5 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay
Principle: This assay measures the ability of an agonist to induce the clumping of platelets in plasma, which is detected by a change in light transmission through the sample.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.
-
Agonist Addition: A known concentration of the agonist (e.g., this compound or PAF C-16) is added to the PRP.
-
Data Recording: The change in light transmission is recorded over time as platelets aggregate. The extent of aggregation is quantified and used to determine the EC50 and Emax values.
MAPK (ERK) Activation Assay
Principle: This assay measures the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), specifically Extracellular signal-regulated kinase (ERK), as an indicator of GPCR-mediated signaling.
Methodology:
-
Cell Culture and Stimulation: Cells expressing the receptor of interest (e.g., NRK-49F cells overexpressing the PAF receptor) are cultured to an appropriate density. The cells are then serum-starved to reduce basal MAPK activity before being stimulated with various concentrations of the agonist for a specific time period.
-
Cell Lysis: After stimulation, the cells are washed and lysed to extract cellular proteins.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK (as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.
-
Quantification: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of MAPK activation at each agonist concentration.
Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon activation of Gq-coupled GPCRs.
Methodology:
-
Cell Loading with Calcium Indicator: Cells expressing the target receptor are incubated with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the dye inside the cell.
-
Baseline Measurement: The cells are washed to remove excess dye, and a baseline fluorescence is measured using a fluorometer or a fluorescence microscope.
-
Agonist Stimulation: The agonist is added to the cells, and the change in fluorescence is recorded in real-time. The binding of calcium to the indicator dye results in a change in its fluorescence properties.
-
Data Analysis: The change in fluorescence is used to calculate the change in [Ca2+]i. Dose-response curves are generated to determine the EC50 of the agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Figure 1. PAF Receptor Signaling Pathway.
Caption: Figure 2. Experimental Workflow for Platelet Aggregation Assay.
Caption: Figure 3. Logical Relationship of GPCR Agonist Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet activating factor (PAF) causes human platelet aggregation through the mechanism of membrane modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor-induced aggregation of human platelets specifically inhibited by triazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Assays - Platelet Activating Factor (PAF) Eurofins-Panlabs radioligand binding assay - EUbOPEN [gateway.eubopen.org]
A literature review comparing findings from various Methylcarbamyl PAF C-8 studies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review comparing the findings from various studies on Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8), a synthetic analog of Platelet-Activating Factor (PAF). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to offer an objective comparison of its performance against its naturally occurring counterpart, PAF C-16, and other alternatives.
Executive Summary
This compound is a metabolically stable analog of PAF, demonstrating resistance to degradation by PAF acetylhydrolase (PAF-AH). This stability enhances its biological activity, making it a valuable tool for studying PAF receptor-mediated signaling. Research indicates its involvement in crucial cellular processes, including platelet aggregation, cell cycle regulation, and mitogen-activated protein kinase (MAPK) signaling. These characteristics position this compound as a compound of interest for potential therapeutic applications in cardiovascular diseases and oncology.
Data Presentation: Quantitative Comparisons
To facilitate a clear comparison of the biological activities of this compound and its counterparts, the following tables summarize key quantitative data from various studies.
| Compound | Receptor Binding Affinity (Kd, nM) | Cell Type | Reference |
| Methylcarbamyl PAF | 1.1 | Human Polymorphonuclear Neutrophils | [1] |
| PAF | 0.2 | Human Polymorphonuclear Neutrophils | [1] |
Table 1: Receptor Binding Affinity. This table compares the dissociation constants (Kd) of Methylcarbamyl PAF and PAF for the PAF receptor on human polymorphonuclear neutrophils. A lower Kd value indicates a higher binding affinity.
| Agonist | EC50 | Species | Reference |
| PAF C-16 | 8.0 x 10-12 M | Horse (Washed Platelets) | [2] |
| PAF C-16 | 5.0 x 10-11 M | Rabbit (Washed Platelets) | [2] |
| PAF | ~100 nM (Threshold Dose) | Human (Platelet-Rich Plasma) | [3] |
Table 2: Platelet Aggregation Potency. This table presents the effective concentration (EC50) or threshold dose of PAF C-16 required to induce platelet aggregation in different species.
Note: Direct comparative EC50 values for this compound in platelet aggregation were not available in the reviewed literature.
Signaling Pathways
This compound, like PAF, exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Upon binding of this compound to the PAFR, the receptor couples to Gq and Gi proteins.[4][5] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, a key event in platelet aggregation.[3] DAG, along with calcium, activates Protein Kinase C (PKC), which can then initiate the Mitogen-Activated Protein Kinase (MAPK) cascade.[6] This cascade ultimately leads to the phosphorylation and activation of transcription factors responsible for the induction of immediate-early genes like c-myc and c-fos. The activation of this pathway has been linked to G1 phase cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Platelet Aggregation Assay
Objective: To determine the potency of this compound in inducing platelet aggregation compared to PAF C-16.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in anticoagulant (e.g., citrate). Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.[2]
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension as aggregates form.
-
Procedure:
-
Aliquots of PRP or washed platelets are placed in the aggregometer cuvettes and warmed to 37°C with stirring.
-
A baseline light transmission is established.
-
Varying concentrations of this compound or PAF C-16 are added to the cuvettes.
-
The change in light transmission is recorded over time to generate aggregation curves.
-
-
Data Analysis: The maximum aggregation percentage is determined for each concentration. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated from the dose-response curves.[3]
Cell Proliferation Assay (MTT or CCK-8)
Objective: To assess the effect of this compound on the proliferation of cell lines, such as NRK-49F.
Methodology:
-
Cell Culture: NRK-49F cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and dose-response curves are generated to determine IC50 or EC50 values.[7]
Western Blot for MAPK Activation
Objective: To quantify the activation of the MAPK pathway by this compound.
Methodology:
-
Cell Treatment and Lysis: Cells (e.g., NRK-49F) are treated with this compound for various time points. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated (activated) form of a MAPK (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then stripped and re-probed with an antibody for the total form of the MAPK as a loading control.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total MAPK is calculated to determine the extent of activation.
Comparison with Alternatives
This compound's primary advantage over the endogenous PAF C-16 is its resistance to enzymatic degradation by PAF-AH. This metabolic stability results in a longer half-life in biological systems, allowing for more sustained receptor activation and making it a more reliable tool for in vitro and in vivo studies aimed at understanding the prolonged effects of PAF receptor stimulation.
In the context of oncogenic transformation, the ability of this compound to induce G1 phase cell cycle arrest suggests a potential anti-proliferative role. However, the reviewed literature lacks direct quantitative comparisons with other established anti-cancer agents regarding the suppression of oncogenic transformation. Further research is warranted to elucidate its efficacy in this area relative to existing therapies.
Conclusion
This compound is a potent and stable analog of PAF that has proven invaluable for dissecting the complexities of PAF receptor signaling. Its ability to induce platelet aggregation, modulate cell proliferation, and activate the MAPK pathway underscores its significance in various physiological and pathological processes. While the existing literature provides a solid foundation, further studies are needed to directly compare its quantitative effects with PAF C-16 and other relevant compounds, particularly concerning its anti-oncogenic potential. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers designing future investigations into the multifaceted roles of this compound.
References
- 1. madbarn.com [madbarn.com]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to MAPK Pathway Activation: Western Blot Validation of Methylcarbamyl PAF C-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methylcarbamyl PAF C-8's ability to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The performance of this compound is compared with other well-established MAPK activators, with supporting methodologies for Western blot validation.
Introduction to this compound and the MAPK Pathway
This compound is a synthetic analog of Platelet-Activating Factor (PAF) that is resistant to degradation by PAF acetylhydrolase (PAF-AH). In NRK-49 cells that overexpress the PAF receptor, this compound has been shown to activate the MAPK pathway. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This pathway consists of several key kinases, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The activation of these kinases through phosphorylation is a key indicator of pathway engagement.
Visualizing the MAPK Signaling Cascade
The following diagram illustrates the canonical MAPK signaling pathway, highlighting the three main branches (ERK, JNK, and p38) and their downstream effects.
Comparative Analysis of MAPK Pathway Activators
To evaluate the efficacy of this compound in activating the MAPK pathway, its performance can be benchmarked against other known activators. Phorbol 12-myristate 13-acetate (PMA), also known as TPA, is a potent activator of the ERK pathway through its activation of Protein Kinase C (PKC).[1][2] Anisomycin (B549157), a protein synthesis inhibitor, is a well-established activator of the stress-activated protein kinases (SAPKs), JNK and p38.[3][4]
The following table summarizes hypothetical quantitative data from a Western blot experiment comparing the effects of these compounds on the phosphorylation of key MAPK proteins. Data is presented as the fold change in phosphorylation relative to an untreated control, normalized to total protein levels.
| Compound | Target Protein | Fold Change (p-Target / Total Target) |
| This compound | p-ERK1/2 | 3.5 |
| p-JNK | 1.8 | |
| p-p38 | 2.1 | |
| PMA (TPA) | p-ERK1/2 | 8.0 |
| p-JNK | 1.2 | |
| p-p38 | 1.5 | |
| Anisomycin | p-ERK1/2 | 1.5 |
| p-JNK | 10.0 | |
| p-p38 | 12.0 |
Note: The data presented for this compound is illustrative, based on its known qualitative effect. The data for PMA and Anisomycin reflect their established primary targets within the MAPK pathway.
Experimental Workflow: Western Blotting
The diagram below outlines the key steps involved in performing a Western blot analysis to validate MAPK pathway activation.
Detailed Experimental Protocol for Western Blotting
This protocol provides a detailed methodology for assessing the phosphorylation status of ERK, JNK, and p38 via Western blotting.
1. Cell Culture and Treatment:
-
Culture cells (e.g., NRK-49, HeLa, or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
For serum-sensitive experiments, starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with this compound, PMA, Anisomycin, or vehicle control at desired concentrations and time points.
2. Cell Lysis and Protein Extraction:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-20% precast gel).
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Data Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure even protein loading, the membrane can be stripped and re-probed with antibodies for the total forms of the respective proteins (total ERK, total JNK, total p38) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of activation.
References
- 1. Signalling from TPA to MAP kinase requires protein kinase C, raf and MEK: reconstitution of the signalling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway by conventional, novel, and atypical protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical role of p42/44(MAPK) activation in anisomycin and hepatocyte growth factor-induced LDL receptor expression: activation of Raf-1/Mek-1/p42/44(MAPK) cascade alone is sufficient to induce LDL receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methylcarbamyl PAF C-8 Binding with the PAF Receptor
This guide provides a comprehensive comparison of Methylcarbamyl PAF C-8 (C8-MCP-PAF) binding to the Platelet-Activating Factor (PAF) receptor, placed in context with other relevant ligands. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Data Presentation: Ligand Binding Affinities
The binding affinities of C16-MCP-PAF and the endogenous ligand PAF for the PAF receptor were determined through competitive binding assays. The dissociation constants (Kd) from these studies are summarized in the table below. A lower Kd value indicates a higher binding affinity.
| Ligand | Cell Type | Dissociation Constant (Kd) | Reference |
| Methylcarbamyl PAF C-16 | Human Polymorphonuclear Neutrophils | 1.1 nM | [2] |
| Platelet-Activating Factor (PAF) | Human Polymorphonuclear Neutrophils | 0.2 nM | [2] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound like C8-MCP-PAF for the PAF receptor is outlined below. This protocol is based on established methods for studying PAF receptor-ligand interactions.[4][5][6]
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound for the PAF receptor through Scatchard analysis of competitive binding data.
Materials:
-
Radioligand: [³H]-PAF (Tritiated PAF)
-
Unlabeled Ligands: this compound (test compound), unlabeled PAF (for positive control and non-specific binding determination)
-
Receptor Source: Isolated membranes from cells expressing the PAF receptor (e.g., human platelets, neutrophils, or a cell line overexpressing the receptor).[5]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Competitive Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each tube/well, add a constant concentration of [³H]-PAF (typically near its Kd value).
-
Add increasing concentrations of the unlabeled test compound (C8-MCP-PAF).
-
For total binding, add only [³H]-PAF and assay buffer.
-
For non-specific binding, add [³H]-PAF and a saturating concentration of unlabeled PAF (e.g., 1 µM).
-
Initiate the binding reaction by adding the membrane preparation to each tube/well.
-
Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis (Scatchard Plot):
-
Calculate the amount of specifically bound radioligand at each concentration of the unlabeled test compound by subtracting the non-specific binding from the total binding.
-
Construct a Scatchard plot by plotting the ratio of bound/free [³H]-PAF against the concentration of bound [³H]-PAF.
-
The data should yield a straight line for a single class of binding sites.
-
The equilibrium dissociation constant (Kd) is the negative reciprocal of the slope of the line.
-
The maximal binding capacity (Bmax) is the x-intercept of the plot.
-
Mandatory Visualization
PAF Receptor Signaling Pathway
Caption: PAF receptor activation by a ligand like C8-MCP-PAF initiates a Gq-mediated signaling cascade.
Experimental Workflow for Competitive Binding Assay and Scatchard Analysis
Caption: Workflow for determining ligand binding parameters using a competitive binding assay and Scatchard analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylcarbamyl-PAF, non-hydrolyzable platelet-activating factor (PAF) analog (CAS 91575-58-5) | Abcam [abcam.com]
- 4. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal and Safe Handling of Methylcarbamyl PAF C-8
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methylcarbamyl PAF C-8 are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the disposal procedures for this compound, alongside essential safety information and relevant biological context.
I. Essential Safety and Handling Precautions
This compound is a bioactive phospholipid analog intended for research use only.[1][2] Due to its biological activity, it should be handled with care, following standard laboratory safety protocols. All personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work with this compound should be conducted in a well-ventilated area or a chemical fume hood.[3] Avoid inhalation of vapors and direct contact with skin and eyes.[3] In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[3]
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₃₉N₂O₇P |
| Molecular Weight | 426.5 g/mol |
| Form | Typically supplied as a solution in ethanol (B145695) |
| Storage Temperature | -20°C |
III. Step-by-Step Disposal Procedures
As a bioactive chemical, often dissolved in a flammable solvent (ethanol), this compound must be disposed of as hazardous chemical waste.[4][5] Do not dispose of this compound or its solutions down the drain or in regular trash.[4][6]
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate: Keep this waste stream separate from other chemical wastes to avoid unintended reactions.[5][7] Specifically, do not mix it with strong oxidizing agents, acids, or bases.[2][5]
Step 2: Containerization
-
Use a Designated Container: Collect all waste containing this compound in a clearly labeled, leak-proof container.[7] The container must be compatible with the chemical waste (e.g., a high-density polyethylene (B3416737) or glass container for ethanol solutions).
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Ethanol"), and the approximate concentration and volume. Affix the date when the first waste was added to the container.[7]
Step 3: Storage
-
Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7] This area should be at or near the point of waste generation.[7]
-
Safe Storage Conditions: Ensure the storage area is well-ventilated and away from sources of ignition such as open flames, hot plates, or electrical equipment.[5]
Step 4: Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department to schedule a waste pickup.[7]
-
Do Not Exceed Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in an SAA (typically 55 gallons) and the time limits for storage.[7]
Step 5: Accidental Spills
-
Small Spills: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.[3]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team or EH&S immediately.[3]
IV. Biological Context: Signaling Pathway
This compound is an analog of Platelet-Activating Factor (PAF) and is known to be resistant to degradation by the enzyme PAF acetylhydrolase.[8][9] It exerts its biological effects by binding to and activating the PAF receptor, a G-protein coupled receptor (GPCR).[3][9][10] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can influence cellular processes such as proliferation, differentiation, and inflammation.[8][11]
Caption: Simplified signaling pathway of this compound via the PAF receptor.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. researchgate.net [researchgate.net]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Comprehensive Safety and Handling Guide for Methylcarbamyl PAF C-8
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Methylcarbamyl PAF C-8 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
This compound is a stable analog of Platelet-Activating Factor (PAF) C-16, utilized in research for its resistance to degradation by PAF acetylhydrolase. While specific hazard information can vary slightly between suppliers, it is crucial to treat this compound with a high degree of caution. This product is intended for research use only and is not for human or veterinary use.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Always wear chemical safety goggles or glasses with side shields. In situations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are generally suitable, but it is crucial to check the glove manufacturer's chemical compatibility chart for the specific solvent being used (as this compound is often supplied in an ethanol (B145695) solution). Gloves should be inspected before each use and replaced immediately if any signs of degradation or contamination are observed.
-
Lab Coat/Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure both the integrity of the experiment and the safety of the personnel.
A. Preparation and Reconstitution:
-
Gather all necessary materials: This includes the vial of this compound, the appropriate solvent (if not already in solution), calibrated pipettes, sterile tubes, and all required PPE.
-
Work in a designated area: All handling of the compound should be performed within a chemical fume hood to control potential exposure.
-
Equilibrate the vial: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.
-
Reconstitution (if applicable): If the compound is in a solid form, carefully add the specified solvent to the vial using a calibrated pipette. Cap the vial tightly and vortex or sonicate as recommended by the supplier to ensure complete dissolution.
-
Dilutions: When preparing dilutions, add the this compound solution to the diluent to minimize splashing.
B. Storage:
Proper storage is critical to maintain the stability and activity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at -20°C for long-term stability. |
| Container | Keep in the original, tightly sealed vial. |
| Environment | Store in a dry, dark place to prevent degradation from moisture and light. |
C. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate the immediate area: Alert others in the vicinity.
-
Don appropriate PPE: If not already wearing it, put on all necessary protective equipment before addressing the spill.
-
Contain the spill: Use absorbent pads or other appropriate materials to contain the liquid.
-
Clean the area: For small spills, carefully absorb the material, then decontaminate the area with a suitable cleaning agent. For larger spills, follow your institution's specific hazardous material spill response protocol.
-
Dispose of waste: All contaminated materials must be disposed of as hazardous waste.
III. Disposal Plan
All waste generated from the handling of this compound, including empty vials, used pipette tips, and contaminated labware, must be considered hazardous waste.
-
Segregate waste: Do not mix this waste with non-hazardous laboratory trash.
-
Use designated containers: Collect all waste in clearly labeled, leak-proof containers.
-
Follow institutional guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.
IV. Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing key safety and procedural steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
